molecular formula C10H12O4 B15591470 Paeonilactone B CAS No. 342375-51-3

Paeonilactone B

Cat. No.: B15591470
CAS No.: 342375-51-3
M. Wt: 196.20 g/mol
InChI Key: GFSTVWDPRTWASK-XSSZXYGBSA-N
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Description

Paeonilactone B is a member of benzofurans.
This compound has been reported in Paeonia lactiflora with data available.
structure in firts source

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3aR,6S,7aR)-6-hydroxy-6-methyl-3-methylidene-3a,4,7,7a-tetrahydro-1-benzofuran-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O4/c1-5-6-3-8(11)10(2,13)4-7(6)14-9(5)12/h6-7,13H,1,3-4H2,2H3/t6-,7-,10+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFSTVWDPRTWASK-XSSZXYGBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2C(CC1=O)C(=C)C(=O)O2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1(C[C@@H]2[C@H](CC1=O)C(=C)C(=O)O2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501345684
Record name Paeonilactone B
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98751-78-1
Record name Paeonilactone B
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098751781
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Paeonilactone B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501345684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PAEONILACTONE B
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S6GK2A3EMD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Foundational & Exploratory

Paeonilactone B: A Technical Guide to its Natural Sources and Isolation for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Paeonilactone B, a monoterpene lactone, has garnered interest within the scientific community for its potential therapeutic properties, particularly its neuroprotective effects. This technical guide provides an in-depth overview of the natural sources of this compound, detailed protocols for its isolation and purification, and an exploration of the likely molecular signaling pathways involved in its bioactivity. The information presented herein is intended to support researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development in their endeavors to study and utilize this promising compound.

Natural Sources of this compound

This compound is a naturally occurring compound found primarily in the roots of plants belonging to the genus Paeonia and the family Paeoniaceae. The most significant and commonly cited source for the isolation of this compound is Paeonia lactiflora Pall., also known as the Chinese peony. The roots of this plant have a long history of use in traditional Chinese medicine for various ailments.

Table 1: Natural Sources of this compound

FamilyGenusSpeciesPlant Part
PaeoniaceaePaeoniaPaeonia lactiflora Pall.Root

Isolation and Purification of this compound

The isolation of this compound from its natural source is a multi-step process involving extraction, fractionation, and chromatography. The following protocol is based on established methodologies for the isolation of this compound from the dried roots of Paeonia lactiflora.[1]

Quantitative Data

The following table summarizes the quantitative data associated with a typical isolation of this compound from Paeonia lactiflora roots.

Table 2: Quantitative Data for this compound Isolation

ParameterValueReference
Starting Material8.5 kg of dried Paeonia lactiflora root[1]
Crude Methanol (B129727) Extract1.3 kg[1]
Chloroform (B151607) Fraction17 g[1]
Final Yield of this compound11 mg[1]
Purity (Commercial Standard)≥98.0%
Experimental Protocol

2.2.1. Extraction

  • Grind 8.5 kg of dried Paeonia lactiflora roots into a coarse powder.

  • Extract the ground material with 80% methanol at room temperature using an ultrasonic apparatus.

  • Concentrate the methanol extract in vacuo to yield approximately 1.3 kg of crude extract.[1]

2.2.2. Fractionation

  • Suspend the crude methanol extract in water.

  • Perform successive liquid-liquid partitioning with the following solvents in the given order:

  • Collect and concentrate the chloroform fraction, which will contain this compound. This should yield approximately 17 g of the chloroform fraction.[1]

2.2.3. Chromatographic Purification

  • Subject the 17 g of the chloroform fraction to silica (B1680970) gel column chromatography.

  • Elute the column with a chloroform-methanol solvent system.

  • Collect the fractions and monitor by thin-layer chromatography (TLC) to identify fractions containing this compound.

  • Pool the relevant fractions and further purify using Sephadex LH-20 column chromatography with methanol as the eluent.

  • For final purification, utilize semi-preparative High-Performance Liquid Chromatography (HPLC) with a mobile phase of acetonitrile-methanol-water (5:45:50) at a flow rate of 2 mL/min. The retention time for this compound is approximately 18.2 minutes under these conditions.[1]

Below is a graphical representation of the isolation and purification workflow.

G Workflow for this compound Isolation A Dried Paeonia lactiflora Roots (8.5 kg) B Grinding A->B C Ultrasonic Extraction (80% Methanol) B->C D Crude Methanol Extract (1.3 kg) C->D E Liquid-Liquid Partitioning (n-hexane, CHCl3, EtOAc, n-butanol) D->E F Chloroform Fraction (17 g) E->F G Silica Gel Column Chromatography (CHCl3-Methanol) F->G H Sephadex LH-20 Column Chromatography (Methanol) G->H I Semi-preparative HPLC H->I J Pure this compound (11 mg) I->J

Isolation and Purification Workflow

Molecular Signaling Pathways

The neuroprotective effects of compounds isolated from Paeonia lactiflora are believed to be mediated through the modulation of key signaling pathways involved in cellular stress and survival. While direct studies on this compound are limited, the mechanisms of action for other bioactive molecules from this genus, such as paeoniflorin, strongly suggest the involvement of the Nrf2 and PI3K/Akt pathways.[2]

Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a critical role in the cellular defense against oxidative stress. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. In the presence of oxidative stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the transcription of antioxidant and cytoprotective genes. It is hypothesized that this compound may activate this pathway, leading to enhanced cellular protection against neurotoxicity.

G Hypothesized Nrf2 Activation by this compound cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Nrf2_Keap1 Nrf2-Keap1 Complex This compound->Nrf2_Keap1 Inhibits? ROS Oxidative Stress (e.g., ROS) ROS->Nrf2_Keap1 Inhibits Nrf2 Nrf2 Keap1 Keap1 Ub Ubiquitination & Degradation Nrf2_Keap1->Ub Nrf2_n Nrf2 Nrf2_Keap1->Nrf2_n Nrf2 Release & Translocation Nrf2Keap1 Nrf2Keap1 Nrf2Keap1->Nrf2_Keap1 ARE Antioxidant Response Element (ARE) Nrf2_n->ARE Genes Antioxidant & Cytoprotective Gene Transcription ARE->Genes Neuroprotection Neuroprotection Genes->Neuroprotection

Hypothesized Nrf2 Signaling Pathway
PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt) signaling pathway is a crucial regulator of cell survival, proliferation, and apoptosis. Activation of this pathway, often initiated by growth factors, leads to the phosphorylation and activation of Akt. Activated Akt, in turn, phosphorylates and regulates a variety of downstream targets that promote cell survival and inhibit apoptosis. The neuroprotective effects of other natural compounds have been shown to be mediated through the activation of this pathway, suggesting a similar mechanism for this compound.

G Hypothesized PI3K/Akt Activation by this compound This compound This compound Growth_Factor_Receptor Growth Factor Receptor This compound->Growth_Factor_Receptor Activates? PI3K PI3K Growth_Factor_Receptor->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PIP2->PIP3 pAkt p-Akt (Active) PIP3->pAkt Activates Akt Akt Akt Akt->pAkt Downstream_Targets Downstream Targets (e.g., Bad, GSK3β) pAkt->Downstream_Targets Phosphorylates Cell_Survival Increased Cell Survival Downstream_Targets->Cell_Survival Apoptosis Decreased Apoptosis Downstream_Targets->Apoptosis

Hypothesized PI3K/Akt Signaling Pathway

Conclusion

This compound represents a promising natural product with potential for development as a neuroprotective agent. This guide provides a comprehensive overview of its primary natural source, Paeonia lactiflora, and a detailed protocol for its isolation and purification. While further research is needed to definitively elucidate the precise molecular mechanisms of this compound, the available evidence strongly suggests the involvement of the Nrf2 and PI3K/Akt signaling pathways in its neuroprotective effects. The information and protocols presented here serve as a valuable resource for researchers and drug development professionals seeking to advance the study of this intriguing compound.

References

The Enigmatic Pathway: A Technical Guide to the Biosynthesis of Paeonilactone B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Paeonilactone B, a monoterpenoid lactone isolated from the roots of Paeonia lactiflora, has garnered interest for its potential pharmacological activities. Despite its significance, the complete biosynthetic pathway of this compound has not been fully elucidated. This technical guide synthesizes the current understanding of monoterpenoid biosynthesis to propose a putative pathway for this compound. Drawing parallels from well-characterized p-menthane (B155814) monoterpenoid pathways in other plant species and integrating transcriptomic data from Paeonia lactiflora, we outline the key enzymatic steps, from precursor synthesis to the formation of the characteristic lactone ring. This document provides a foundational framework for future research aimed at identifying the specific enzymes and genes involved in this compound biosynthesis, which is crucial for its potential biotechnological production and the development of novel therapeutics.

Introduction

Paeonia lactiflora Pall. (peony) is a globally recognized medicinal plant, with its roots being a cornerstone of traditional medicine. The therapeutic efficacy of peony root is attributed to its rich and diverse phytochemical composition, particularly monoterpenoid glycosides. Among the array of monoterpenoids, this compound stands out as a compound of interest. While significant research has been dedicated to the chemical synthesis of this compound, its natural biosynthetic route within the plant remains largely uncharted territory.

This guide aims to bridge this knowledge gap by proposing a putative biosynthetic pathway for this compound. This proposed pathway is constructed based on:

  • The well-established general principles of monoterpenoid biosynthesis in plants.

  • Detailed knowledge of analogous p-menthane monoterpenoid biosynthetic pathways, such as those for menthol (B31143) and carvone.

  • Transcriptomic studies of Paeonia lactiflora that have identified a suite of candidate genes, particularly terpene synthases (TPS), which are pivotal in monoterpenoid synthesis.

Understanding this pathway is paramount for harnessing the full potential of this compound, enabling avenues for metabolic engineering and synthetic biology to ensure a sustainable supply for research and drug development.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound, like all monoterpenoids, is proposed to originate from the universal C5 precursors, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). These precursors are synthesized via the methylerythritol phosphate (B84403) (MEP) pathway, which is active in the plastids of plant cells.

Precursor Synthesis and Formation of the Monoterpenoid Backbone

The initial steps involve the condensation of IPP and DMAPP to form the C10 precursor for all monoterpenoids, geranyl pyrophosphate (GPP). This reaction is catalyzed by geranyl pyrophosphate synthase (GPPS).

Cyclization and Formation of the p-Menthane Skeleton

The commitment step in the biosynthesis of p-menthane monoterpenoids is the cyclization of GPP. This is catalyzed by a specific monoterpene synthase (mTPS). In the proposed pathway for this compound, a yet-to-be-identified mTPS in Paeonia lactiflora is hypothesized to catalyze the cyclization of GPP to a p-menthane carbocation intermediate, which is then quenched to form a stable cyclic monoterpene, likely a limonene (B3431351) or a related olefin. Transcriptome analyses of P. lactiflora have revealed numerous candidate TPS genes that could fulfill this role.

Post-Cyclization Modifications: Hydroxylation, Oxidation, and Lactonization

Following the initial cyclization, a series of tailoring reactions, primarily catalyzed by cytochrome P450 monooxygenases (CYP450s) and dehydrogenases, are proposed to functionalize the p-menthane skeleton to yield this compound. These steps are hypothesized to occur as follows:

  • Hydroxylation: A specific CYP450 enzyme introduces a hydroxyl group at a key position on the cyclic monoterpene.

  • Oxidation: Subsequent oxidation steps, likely catalyzed by dehydrogenases, would convert the hydroxyl group to a ketone and potentially introduce other oxidative modifications.

  • Lactonization: The final key step is the formation of the lactone ring. This could be an enzyme-catalyzed intramolecular esterification, possibly involving a Baeyer-Villiger monooxygenase (BVMO) or a similar enzyme that facilitates ring expansion and lactone formation.

The proposed pathway is depicted in the following diagram:

This compound Putative Biosynthetic Pathway IPP Isopentenyl Pyrophosphate (IPP) GPPS GPPS IPP->GPPS DMAPP Dimethylallyl Pyrophosphate (DMAPP) DMAPP->GPPS GPP Geranyl Pyrophosphate (GPP) mTPS Monoterpene Synthase (mTPS) GPP->mTPS Cyclization p_Menthane_Olefin p-Menthane Olefin (e.g., Limonene) CYP450 Cytochrome P450 (CYP450) p_Menthane_Olefin->CYP450 Hydroxylation Hydroxylated_Intermediate Hydroxylated Intermediate Dehydrogenase Dehydrogenase(s) Hydroxylated_Intermediate->Dehydrogenase Oxidation Oxidized_Intermediate Oxidized Intermediate Lactonizing_Enzyme Lactonizing Enzyme (e.g., BVMO) Oxidized_Intermediate->Lactonizing_Enzyme Lactonization Paeonilactone_B This compound GPPS->GPP mTPS->p_Menthane_Olefin CYP450->Hydroxylated_Intermediate Dehydrogenase->Oxidized_Intermediate Lactonizing_Enzyme->Paeonilactone_B MEP_Pathway MEP Pathway MEP_Pathway->IPP MEP_Pathway->DMAPP

Figure 1: Putative Biosynthetic Pathway of this compound.

Quantitative Data

Direct quantitative data for the biosynthesis of this compound, such as enzyme kinetics and intermediate concentrations, are not yet available in the literature. However, data from related pathways and metabolite profiling of Paeonia lactiflora can provide a valuable frame of reference for future studies.

Table 1: Representative Enzyme Kinetic Data for Monoterpene Synthases from Various Plant Species

EnzymeSource OrganismSubstrateKm (µM)kcat (s⁻¹)
Limonene SynthaseMentha spicataGPP1.50.06
α-Pinene SynthaseAbies grandisGPP4.70.03
γ-Terpinene SynthaseThymus vulgarisGPP0.90.05

Note: This data is illustrative and serves to provide a general range for the kinetic parameters of monoterpene synthases.

Table 2: Relative Abundance of Selected Monoterpenoids in Paeonia lactiflora Root Extracts

CompoundRelative Abundance (%)
Paeoniflorin45-60
Albiflorin10-20
Oxypaeoniflorin2-5
Benzoylpaeoniflorin1-3
This compound < 1

Note: The abundance of this compound is significantly lower than that of other major monoterpenoids in peony root, suggesting either a tightly regulated or a less active biosynthetic pathway.

Experimental Protocols

The elucidation of the this compound biosynthetic pathway will require a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are detailed methodologies for key experiments.

Identification of Candidate Genes via Transcriptome Analysis

Objective: To identify candidate terpene synthase (TPS), cytochrome P450 (CYP450), and dehydrogenase genes involved in this compound biosynthesis.

Methodology:

  • Plant Material: Collect root tissues from Paeonia lactiflora at various developmental stages.

  • RNA Extraction: Extract total RNA from the collected tissues using a plant RNA extraction kit.

  • Library Preparation and Sequencing: Prepare cDNA libraries and perform high-throughput sequencing (e.g., Illumina RNA-Seq).

  • De Novo Assembly and Annotation: Assemble the transcriptome de novo and annotate the unigenes against public databases (e.g., NCBI, KEGG, GO).

  • Gene Identification: Identify putative TPS, CYP450, and dehydrogenase genes based on sequence homology and conserved domains.

  • Differential Expression Analysis: Analyze the expression profiles of candidate genes across different tissues and developmental stages to correlate with the accumulation of this compound.

Functional Characterization of Candidate Monoterpene Synthases

Objective: To determine the enzymatic activity and product profile of candidate mTPS enzymes.

Methodology:

  • Gene Cloning: Clone the full-length coding sequences of candidate mTPS genes into an expression vector (e.g., pET-28a for E. coli or a yeast expression vector).

  • Heterologous Expression: Express the recombinant mTPS proteins in a suitable host system (E. coli or Saccharomyces cerevisiae).

  • Protein Purification: Purify the recombinant proteins using affinity chromatography (e.g., Ni-NTA).

  • Enzyme Assays:

    • Prepare an assay buffer (e.g., 50 mM HEPES, pH 7.2, 10 mM MgCl₂, 5 mM DTT).

    • Incubate the purified enzyme with the substrate geranyl pyrophosphate (GPP).

    • Overlay the reaction with an organic solvent (e.g., n-hexane) to trap volatile products.

  • Product Analysis by GC-MS:

    • Analyze the organic layer by gas chromatography-mass spectrometry (GC-MS).

    • Identify the reaction products by comparing their mass spectra and retention times with authentic standards.

Analysis of Monoterpenoids in Paeonia lactiflora Tissues

Objective: To extract and quantify this compound and other monoterpenoids from plant tissues.

Methodology:

  • Sample Preparation: Lyophilize and grind plant tissues to a fine powder.

  • Extraction: Extract the powdered tissue with a suitable organic solvent (e.g., methanol (B129727) or ethyl acetate) using ultrasonication or Soxhlet extraction.

  • Sample Cleanup: Use solid-phase extraction (SPE) to remove interfering compounds.

  • GC-MS Analysis:

    • Chromatographic Separation: Use a capillary column (e.g., DB-5ms) with a suitable temperature program.

    • Mass Spectrometry: Operate the mass spectrometer in full scan mode for identification and selected ion monitoring (SIM) mode for quantification.

    • Quantification: Use an internal standard and a calibration curve of authentic this compound for accurate quantification.

dot digraph "Experimental Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10];

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// Edges Plant_Material -> Transcriptome_Analysis; Plant_Material -> Metabolite_Profiling; Transcriptome_Analysis -> Candidate_Genes; Candidate_Genes -> Heterologous_Expression; Heterologous_Expression -> Enzyme_Assays; Metabolite_Profiling -> Enzyme_Assays [style=dashed, label="Provides Target Metabolite Info"]; Enzyme_Assays -> Functional_Characterization; Functional_Characterization -> Pathway_Elucidation; }

Paeonilactone B: A Technical Guide to its Chemical Structure and Stereochemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Paeonilactone B is a monoterpene isolated from the roots of Paeonia lactiflora, a plant with a long history of use in traditional medicine.[1] This compound has garnered interest within the scientific community for its potential neuroprotective properties. This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and key experimental data related to this compound, intended to serve as a valuable resource for researchers in natural product chemistry and drug discovery.

Chemical Structure and Stereochemistry

This compound is a bicyclic monoterpenoid belonging to the benzofuran (B130515) class of compounds.[2] Its molecular formula is C₁₀H₁₂O₄, corresponding to a molecular weight of 196.20 g/mol .[2]

The molecule possesses a complex and well-defined three-dimensional architecture with three chiral centers. The absolute stereochemistry of these centers has been determined, leading to the systematic IUPAC name: (3aR,6S,7aR)-6-hydroxy-6-methyl-3-methylidene-3a,4,7,7a-tetrahydro-1-benzofuran-2,5-dione .[2] This specific arrangement of atoms is crucial for its biological activity.

The core structure consists of a fused ring system: a dihydrofuranone ring and a cyclohexanedione ring. Key functional groups include a tertiary alcohol, an α,β-unsaturated lactone, and a ketone. The exocyclic methylene (B1212753) group is a notable feature of the lactone ring.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for this compound is presented below. This information is essential for its identification, characterization, and quantification.

Physicochemical Properties
PropertyValueReference
Molecular FormulaC₁₀H₁₂O₄[2]
Molecular Weight196.20 g/mol [2]
IUPAC Name(3aR,6S,7aR)-6-hydroxy-6-methyl-3-methylidene-3a,4,7,7a-tetrahydro-1-benzofuran-2,5-dione[2]
CAS Number98751-78-1[2]
Spectroscopic Data

Experimental Protocols

Isolation of this compound from Paeonia lactiflora

This compound is naturally present in the roots of Paeonia lactiflora. A general bioactivity-guided fractionation protocol for its isolation is as follows:

  • Extraction: The dried and ground roots of Paeonia lactiflora are extracted with 80% methanol (B129727) at room temperature, often with the aid of ultrasonication. The resulting extract is then concentrated under reduced pressure to yield a crude methanol extract.[1]

  • Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity. This typically involves partitioning against n-hexane, chloroform (B151607) (CHCl₃), ethyl acetate (B1210297) (EtOAc), and n-butanol.[1]

  • Chromatographic Separation: The chloroform fraction, which is enriched with monoterpenes like this compound, is subjected to silica (B1680970) gel column chromatography.[1]

  • Further Purification: Elution with a suitable solvent system (e.g., a chloroform-methanol gradient) allows for the separation of different components. Fractions containing this compound are collected and may be further purified by techniques such as preparative thin-layer chromatography or high-performance liquid chromatography (HPLC) to yield the pure compound.[1]

G start Dried Paeonia lactiflora Roots extraction Methanol Extraction start->extraction partitioning Solvent Partitioning (n-hexane, CHCl3, EtOAc, n-BuOH) extraction->partitioning chloroform_fraction Chloroform Fraction partitioning->chloroform_fraction silica_gel Silica Gel Column Chromatography chloroform_fraction->silica_gel purification Further Purification (e.g., HPLC) silica_gel->purification end Pure this compound purification->end

Isolation Workflow for this compound
Chemical Synthesis

Several synthetic routes to this compound have been developed, providing access to the molecule for further biological studies and confirming its structure. One notable approach involves a diastereoselective samarium(II) iodide (SmI₂) mediated cascade radical cyclization of a methylenecyclopropyl ketone precursor. This method allows for the construction of the complex bicyclic core with a high degree of stereocontrol. Other syntheses have also been reported, showcasing different strategies to assemble this intricate natural product. A detailed step-by-step protocol for any specific synthesis would be found in the experimental section of the corresponding peer-reviewed publication.

Biological Activity and Potential Signaling Pathways

This compound has been reported to exhibit neuroprotective effects against oxidative stress. Specifically, it has been shown to protect primary cultures of rat cortical cells from hydrogen peroxide (H₂O₂)-induced neurotoxicity.[1]

While the precise molecular mechanism of this compound's neuroprotective action has not been fully elucidated, studies on other neuroprotective compounds isolated from Paeonia species, such as paeoniflorin, suggest potential involvement of pathways that mitigate oxidative stress and inflammation. A plausible mechanism for this compound could involve the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway.

Proposed Neuroprotective Signaling Pathway:

  • Oxidative Stress: Cellular stressors, such as H₂O₂, lead to an increase in reactive oxygen species (ROS).

  • Nrf2 Activation: this compound may promote the dissociation of Nrf2 from its inhibitor Keap1 in the cytoplasm.

  • Nuclear Translocation: Nrf2 translocates to the nucleus.

  • ARE Binding: In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes.

  • Gene Expression: This binding initiates the transcription of a suite of cytoprotective genes, including heme oxygenase-1 (HO-1) and other antioxidant enzymes.

  • Neuroprotection: The upregulation of these antioxidant proteins helps to neutralize ROS, reduce oxidative damage, and promote neuronal survival.

G cluster_stress Cellular Stress cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus H2O2 H₂O₂ ROS ↑ Reactive Oxygen Species (ROS) H2O2->ROS induces Neurodegeneration Neurodegeneration ROS->Neurodegeneration PaeonilactoneB This compound Keap1_Nrf2 Keap1-Nrf2 Complex PaeonilactoneB->Keap1_Nrf2 promotes dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc translocates to ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE binds to Antioxidant_Genes Transcription of Antioxidant Genes (e.g., HO-1) ARE->Antioxidant_Genes activates Neuroprotection Neuroprotection (↓ Oxidative Damage, ↑ Cell Survival) Antioxidant_Genes->Neuroprotection leads to

References

Physical and chemical properties of Paeonilactone B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Paeonilactone B is a monoterpene lactone isolated from the roots of Paeonia lactiflora, a plant with a long history of use in traditional Chinese medicine. This document provides an in-depth overview of the physical, chemical, and biological properties of this compound, with a focus on its neuroprotective effects. Detailed experimental protocols for its isolation, synthesis, and in vitro analysis are also presented to support further research and development.

Physical and Chemical Properties

This compound is a white powder with a defined molecular structure. Its key physical and chemical properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₁₀H₁₂O₄[1]
Molecular Weight 196.20 g/mol [1]
CAS Number 98751-78-1[1]
IUPAC Name (3aR,6S,7aR)-6-hydroxy-6-methyl-3-methylidene-3a,4,7,7a-tetrahydro-1-benzofuran-2,5-dione[1]
Melting Point 88-89 °C
Boiling Point 417.4 ± 45.0 °C at 760 mmHg
Density 1.3 ± 0.1 g/cm³
Flash Point 171.5 ± 22.2 °C
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone
Appearance White powder
Spectroscopic Data

Mass Spectrometry: The mass spectrum of this compound shows a precursor ion ([M-H]⁻) at m/z 195.[1] The top five fragmentation peaks are observed at m/z 177, 149, 137, 87, and 59.[1]

Infrared (IR) Spectroscopy: While a detailed spectrum with all peaks is not readily available in the literature, characteristic absorption bands for lactones would be expected. The IR spectrum of a related compound shows absorptions at 3023, 2884, 2216, 1594, 1538, 1487, 1447, 1411, 1375, 1240, 1220, 1142, 1068, 990, 926, 880, 820, 768, 687, 546, and 508 cm⁻¹.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Detailed ¹H and ¹³C NMR data with specific chemical shift assignments for this compound are not consistently reported across publicly available literature. A comprehensive analysis would be required for unambiguous structural elucidation.

Biological Activities and Mechanism of Action

The primary biological activity of this compound reported in the scientific literature is its neuroprotective effect against oxidative stress .[3]

Neuroprotective Effects

A key study demonstrated that a methanolic extract of Paeonia lactiflora roots, containing this compound, significantly protected primary cultures of rat cortical cells from neurotoxicity induced by hydrogen peroxide (H₂O₂).[3] While this compound was one of the monoterpenes isolated, the study highlighted that Paeonilactone-C and benzoylpaeoniflorin (B190653) showed significant protection.[3] The underlying mechanism for this compound itself is not fully elucidated in this context but is believed to involve the mitigation of oxidative damage.

Based on the known mechanisms of other neuroprotective phytochemicals against oxidative stress, a plausible signaling pathway for this compound is proposed below. This pathway involves the activation of the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) signaling cascade.

neuroprotective_pathway H2O2 H₂O₂ PLB This compound PI3K PI3K PLB->PI3K Activates Keap1 Keap1 Nrf2_Keap1 Nrf2-Keap1 Complex Nrf2_Keap1->Keap1 Dissociates Nrf2_cyto Nrf2 Nrf2_Keap1->Nrf2_cyto Nrf2_nu Nrf2 Nrf2_cyto->Nrf2_nu Translocates Akt Akt PI3K->Akt Activates Akt->Nrf2_Keap1 Phosphorylates ARE ARE Nrf2_nu->ARE Binds to Nrf2_ARE Nrf2-ARE Binding Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) Nrf2_ARE->Antioxidant_Genes Induces Transcription Antioxidant_Enzymes Antioxidant Enzymes Antioxidant_Genes->Antioxidant_Enzymes Translation Neuroprotection Neuroprotection Antioxidant_Enzymes->Neuroprotection

Proposed neuroprotective signaling pathway of this compound.

Experimental Protocols

Isolation of this compound from Paeonia lactiflora

The following protocol is a generalized procedure based on common phytochemical isolation techniques.

isolation_workflow start Dried roots of Paeonia lactiflora extraction Maceration with Methanol (3x) start->extraction filtration Filtration and Concentration extraction->filtration crude_extract Crude Methanolic Extract filtration->crude_extract partition Solvent Partitioning (e.g., Hexane, Ethyl Acetate, Water) crude_extract->partition fractions Collect Ethyl Acetate Fraction partition->fractions column_chrom Silica Gel Column Chromatography fractions->column_chrom gradient Gradient Elution (e.g., Hexane:Ethyl Acetate) column_chrom->gradient fractions2 Collect Fractions Containing this compound gradient->fractions2 hplc Preparative HPLC fractions2->hplc purified Purified This compound hplc->purified synthesis_workflow start Starting Material (e.g., Terpenol) step1 Multi-step Synthesis (e.g., Metalation, Epoxidation) start->step1 intermediate1 Key Intermediate step1->intermediate1 step2 Lactonization intermediate1->step2 intermediate2 Lactone Core step2->intermediate2 step3 Functional Group Manipulation intermediate2->step3 final_product This compound step3->final_product neuroprotection_assay_workflow start Primary Rat Cortical Cells seeding Cell Seeding (96-well plate) start->seeding incubation1 Incubation (24h) seeding->incubation1 treatment Treatment with This compound incubation1->treatment incubation2 Incubation (1h) treatment->incubation2 stress Induce Oxidative Stress (H₂O₂) incubation2->stress incubation3 Incubation (24h) stress->incubation3 assay Cell Viability Assay (e.g., MTT) incubation3->assay data_analysis Data Analysis assay->data_analysis

References

Paeonilactone B: A Comprehensive Technical Guide to its Biological and Pharmacological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Paeonilactone B is a monoterpene lactone isolated from the roots of Paeonia lactiflora, a plant with a long history in traditional medicine. Emerging scientific evidence suggests that this compound possesses a range of biological and pharmacological activities, positioning it as a compound of interest for further investigation and potential therapeutic development. This technical guide provides an in-depth overview of the current understanding of this compound's activities, with a focus on its neuroprotective, anti-inflammatory, and potential anti-cancer and cardiovascular effects. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the implicated signaling pathways to support ongoing and future research endeavors.

Data Presentation

The following tables summarize the available quantitative data on the biological activities of this compound and closely related compounds from Paeonia lactiflora.

Table 1: Neuroprotective and Anti-inflammatory Activities of this compound and Related Compounds

CompoundBiological ActivityAssay SystemEffective Concentration / IC₅₀Reference
This compound NeuroprotectionH₂O₂-induced neurotoxicity in primary rat cortical cells0.1-10 μM (inhibition of neurotoxicity)[1]
PaeoniflorinNeuroprotectionMPP⁺-induced damage in dopaminergic neuronsNot specified
PaeoniflorinAnti-inflammatoryLPS-induced TNF-α and IL-6 release in THP-1 cellsDose-dependent inhibition (10⁻⁸ to 10⁻⁴ M)
PaeonolAnti-inflammatoryLPS-induced NO production in RAW 264.7 macrophagesIC₅₀ not specified, significant reduction at various concentrations

Table 2: Anti-Cancer and Cardiovascular Activities of Related Compounds

CompoundBiological ActivityCell Line / ModelIC₅₀ / Effective ConcentrationReference
Paeoniflorin Ag(I) ComplexAnti-cancer (Cytotoxicity)Hep3B (human hepatoma)Remarkable cytotoxicity (concentration not specified)
Paeoniflorin Ag(I) ComplexAnti-cancer (Cytotoxicity)A549, Caco2, HepG2Moderate cytotoxicity
PaeonolAnti-cancer (Proliferation Inhibition)DU145 and PC-3 (prostate cancer)Not specified
PaeonolCardiovascularApoE⁻/⁻ mice (in vivo arteriosclerosis model)Not specified[2]

Experimental Protocols

This section details the methodologies for key experiments relevant to assessing the biological activities of this compound.

Neuroprotective Activity Assessment

a. Cell Culture and Treatment: Primary cortical neurons are isolated from rat embryos and cultured in neurobasal medium supplemented with B27 and L-glutamine. PC12 cells, a rat pheochromocytoma cell line, are also commonly used and maintained in DMEM with horse and fetal bovine serum. For experiments, cells are pre-treated with various concentrations of this compound (e.g., 0.1, 1, 10 µM) for a specified period (e.g., 1-2 hours) before inducing oxidative stress with hydrogen peroxide (H₂O₂) (e.g., 50-100 µM) for 24 hours.

b. Cell Viability Assay (MTT Assay): Following treatment, the culture medium is replaced with a fresh medium containing 0.5 mg/mL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). After incubation for 4 hours at 37°C, the medium is removed, and the formazan (B1609692) crystals are dissolved in dimethyl sulfoxide (B87167) (DMSO). The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control group.

c. Apoptosis Assay (Annexin V-FITC/PI Staining): After treatment, cells are harvested, washed with cold phosphate-buffered saline (PBS), and resuspended in Annexin V binding buffer. Annexin V-FITC and propidium (B1200493) iodide (PI) are added to the cell suspension, and the mixture is incubated in the dark at room temperature for 15 minutes. The stained cells are then analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Anti-inflammatory Activity Assessment

a. Cell Culture and Stimulation: RAW 264.7 murine macrophages or THP-1 human monocytic cells are cultured in appropriate media. To induce an inflammatory response, cells are stimulated with lipopolysaccharide (LPS) (e.g., 1 µg/mL) in the presence or absence of pre-treatment with this compound at various concentrations.

b. Nitric Oxide (NO) Production Assay (Griess Reagent): The concentration of nitrite (B80452), a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent. An equal volume of supernatant is mixed with the Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid) and incubated at room temperature. The absorbance is measured at 540 nm, and the nitrite concentration is determined from a sodium nitrite standard curve.

c. Cytokine Measurement (ELISA): The levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in the cell culture supernatants are quantified using commercially available enzyme-linked immunosorbent assay (ELISA) kits according to the manufacturer's instructions.

d. NF-κB Luciferase Reporter Assay: Cells are transiently co-transfected with an NF-κB-responsive luciferase reporter plasmid and a control Renilla luciferase plasmid. After transfection, cells are pre-treated with this compound and then stimulated with an inflammatory agent (e.g., LPS or TNF-α). The luciferase activity in the cell lysates is measured using a dual-luciferase reporter assay system. The firefly luciferase activity is normalized to the Renilla luciferase activity to determine the effect on NF-κB transcriptional activity.

Nrf2 Pathway Activation Analysis

a. Western Blot Analysis for Nrf2 Nuclear Translocation: Following treatment with this compound, nuclear and cytoplasmic protein fractions are extracted from the cells. Protein concentrations are determined using a BCA protein assay. Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane. The membrane is blocked and then incubated with primary antibodies against Nrf2, and a nuclear marker (e.g., Lamin B) or cytoplasmic marker (e.g., β-actin) overnight at 4°C. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

b. Quantitative PCR (qPCR) for Nrf2 Target Genes: Total RNA is extracted from treated cells and reverse-transcribed into cDNA. qPCR is performed using SYBR Green master mix and primers specific for Nrf2 target genes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1). The relative gene expression is calculated using the 2-ΔΔCt method, with a housekeeping gene (e.g., GAPDH) as an internal control.

Mandatory Visualization

Signaling Pathways

The following diagrams illustrate the key signaling pathways potentially modulated by this compound, based on evidence from related compounds.

Nrf2_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Oxidative_Stress Oxidative Stress Keap1 Keap1 Oxidative_Stress->Keap1 Induces Conformational Change Paeonilactone_B This compound Paeonilactone_B->Keap1 Inhibits Nrf2 Nrf2 Keap1->Nrf2 Sequesters & Promotes Ubiquitination Proteasome Proteasomal Degradation Nrf2->Proteasome Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Ub Ubiquitin ARE ARE (Antioxidant Response Element) Nrf2_n->ARE Binds to Antioxidant_Genes Antioxidant & Cytoprotective Gene Expression (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Activates Transcription

Caption: this compound may activate the Nrf2 signaling pathway.

NFkB_Pathway cluster_extracellular_nfkb Extracellular cluster_membrane Cell Membrane cluster_cytoplasm_nfkb Cytoplasm cluster_nucleus_nfkb Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK_complex IKK Complex MyD88->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Inhibits NFkB_n NF-κB (p65/p50) NFkB->NFkB_n Translocation Paeonilactone_B_nfkb This compound Paeonilactone_B_nfkb->IKK_complex Inhibits DNA DNA NFkB_n->DNA Binds to Inflammatory_Genes Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6) DNA->Inflammatory_Genes Activates Transcription

Caption: this compound may inhibit the NF-κB signaling pathway.

Experimental Workflow

Experimental_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Validation Cell_Culture Cell Culture (e.g., Neurons, Macrophages) Treatment Treatment with This compound & Stimulus Cell_Culture->Treatment Viability Cell Viability (MTT Assay) Treatment->Viability Apoptosis Apoptosis (Annexin V/PI) Treatment->Apoptosis Inflammation Inflammatory Markers (Griess, ELISA) Treatment->Inflammation Signaling Signaling Pathway Analysis (Western Blot, qPCR, Luciferase) Treatment->Signaling Animal_Model Animal Model (e.g., Disease Model) Signaling->Animal_Model Leads to Administration This compound Administration Animal_Model->Administration Efficacy Efficacy Assessment (e.g., Behavioral Tests, Histopathology) Administration->Efficacy Pharmacokinetics Pharmacokinetic Studies Administration->Pharmacokinetics

Caption: General experimental workflow for evaluating this compound.

Conclusion

This compound is a promising natural product with demonstrated neuroprotective and potential anti-inflammatory, anti-cancer, and cardiovascular protective properties. The primary mechanisms of action appear to involve the modulation of key cellular signaling pathways, including the Nrf2-mediated antioxidant response and the NF-κB-driven inflammatory cascade. While further research is required to fully elucidate its therapeutic potential and to generate more extensive quantitative data, the information presented in this guide provides a solid foundation for researchers and drug development professionals. The detailed protocols and pathway diagrams serve as valuable resources for designing future studies to explore the full pharmacological profile of this compound.

References

In Vitro Neuroprotective Mechanisms of Paeoniflorin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Paeoniflorin (B1679553) (PF), a monoterpene glycoside, is the primary active constituent of Radix Paeoniae, a traditional Chinese medicine.[1] Emerging in vitro evidence has highlighted its significant neuroprotective properties, positioning it as a promising candidate for the development of novel therapeutics for neurodegenerative diseases.[2][3] This technical guide provides an in-depth overview of the in vitro studies investigating the neuroprotective effects of paeoniflorin against various neurotoxic insults. It details the experimental protocols, summarizes key quantitative findings, and visualizes the underlying molecular signaling pathways.

Core Neuroprotective Mechanisms

In vitro studies have consistently demonstrated that paeoniflorin confers neuroprotection through a multi-targeted approach, primarily by mitigating:

  • Oxidative Stress: Paeoniflorin has been shown to reduce intracellular reactive oxygen species (ROS) and malondialdehyde (MDA) levels, while enhancing the activity of superoxide (B77818) dismutase (SOD).[4][5]

  • Neuroinflammation: A key mechanism of paeoniflorin's action is the suppression of neuroinflammatory pathways. It has been observed to inhibit the activation of microglia and the subsequent release of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 by modulating the NF-κB signaling pathway.[6][7][8]

  • Apoptosis: Paeoniflorin exhibits potent anti-apoptotic effects by regulating the expression of Bcl-2 family proteins, inhibiting the activation of caspases (caspase-3 and caspase-9), and preventing the cleavage of poly(ADP-ribose)polymerase (PARP).[2][6][9]

  • Excitotoxicity: The compound protects against glutamate-induced neurotoxicity by inhibiting Ca2+ overload and modulating the Ca2+/CaMKII/CREB signaling pathway.[4][10]

Quantitative Data Summary

The following tables summarize the quantitative data from various in vitro studies on the neuroprotective effects of Paeoniflorin.

Table 1: Effect of Paeoniflorin on Cell Viability in Toxin-Induced Neurotoxicity Models

Cell LineNeurotoxinToxin Conc.PF Conc.Incubation TimeCell Viability (% of Control)Reference
PC12H₂O₂200 µM20 µM24h66.3 ± 1.6%[6]
PC12H₂O₂200 µM40 µM24h75.9 ± 1.1%[6]
PC12H₂O₂200 µM80 µM24h83.4 ± 1.7%[6]
PC12Glutamate (B1630785)10 mM-24h-[4]
Hippocampal NeuronsTNFα-25 µM-81.2%[11]
Hippocampal NeuronsTNFα-50 µM-87.1%[11]
Hippocampal NeuronsTNFα-100 µM-92.3%[11]
C6 Glial CellsAβ₂₅₋₃₅---Significantly prevented reduction[8]

Table 2: Effect of Paeoniflorin on Markers of Oxidative Stress and Apoptosis

Cell LineNeurotoxinPF Conc.Measured ParameterResultReference
PC12GlutamateDose-dependentIntracellular ROSDecreased[4]
PC12GlutamateDose-dependentMDA LevelDecreased[4]
PC12GlutamateDose-dependentSOD ActivityEnhanced[4]
PC12MPP⁺-Cleaved PARP55% suppression of MPP⁺-induced increase[2]
PC12MPP⁺-Bcl-xLRestored to 94% of untreated cells[2]
PC12Glutamate100, 200, 300 µMBax and Bad expressionInhibited[9]
PC12Glutamate100, 200, 300 µMBcl-2 and Bcl-xL expressionIncreased[9]
PC12Glutamate100, 200, 300 µMCaspase-3 and -9Decreased[9]

Detailed Experimental Protocols

This section provides detailed methodologies for key in vitro experiments cited in the literature.

Protocol 1: Assessment of Neuroprotection against Glutamate-Induced Cytotoxicity in PC12 Cells
  • Cell Culture: Rat pheochromocytoma (PC12) cells are cultured in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO₂.

  • Treatment:

    • PC12 cells are seeded in 96-well plates.

    • After 24 hours, cells are pre-treated with various concentrations of Paeoniflorin (e.g., 100, 200, 300 µM) for another 24 hours.[9]

    • Following pre-treatment, the culture medium is replaced with a medium containing 15 mM glutamate to induce neurotoxicity, and cells are incubated for an additional 24 hours.[9]

  • Cell Viability Assay (MTT Assay):

    • After treatment, 20 µL of MTT solution (5 mg/mL) is added to each well and incubated for 4 hours at 37°C.

    • The medium is then removed, and 150 µL of DMSO is added to dissolve the formazan (B1609692) crystals.

    • The absorbance is measured at 490 nm using a microplate reader.

  • Apoptosis Assay (Annexin V/PI Staining):

    • Treated cells are harvested and washed with PBS.

    • Cells are then resuspended in binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.

    • Apoptotic cells are quantified using a flow cytometer.[9]

Protocol 2: Evaluation of Anti-Neuroinflammatory Effects in LPS-Stimulated Microglia
  • Cell Culture: BV-2 microglial cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Treatment:

    • BV-2 cells are seeded in appropriate culture plates.

    • Cells are pre-treated with Paeoniflorin for a specified duration before being stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.[7]

  • Measurement of Pro-inflammatory Mediators:

    • Nitric Oxide (NO) Assay: The concentration of nitrite, a stable metabolite of NO, in the culture supernatants is measured using the Griess reagent.

    • ELISA: The levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in the culture supernatants are quantified using enzyme-linked immunosorbent assay (ELISA) kits.[7]

  • Western Blot Analysis for NF-κB Pathway:

    • Total protein is extracted from the treated cells.

    • Protein concentrations are determined using a BCA protein assay kit.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked and then incubated with primary antibodies against key proteins in the NF-κB pathway (e.g., p-NF-κB, IκBα).

    • After incubation with a secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[7][8]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways modulated by Paeoniflorin and a typical experimental workflow for in vitro neuroprotection studies.

Paeoniflorin_Neuroprotection_Workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_assays Assays CellCulture Cell Culture (e.g., PC12, Microglia) Seeding Cell Seeding CellCulture->Seeding PF_Pretreatment Paeoniflorin Pre-treatment Seeding->PF_Pretreatment Toxin_Induction Neurotoxin Induction (e.g., Glutamate, LPS, H₂O₂) PF_Pretreatment->Toxin_Induction Viability Cell Viability (MTT Assay) Toxin_Induction->Viability Apoptosis Apoptosis (Flow Cytometry) Toxin_Induction->Apoptosis OxidativeStress Oxidative Stress (ROS, MDA, SOD) Toxin_Induction->OxidativeStress Inflammation Inflammation (ELISA, Griess Assay) Toxin_Induction->Inflammation WesternBlot Protein Expression (Western Blot) Toxin_Induction->WesternBlot Data_Analysis Data Analysis & Interpretation Viability->Data_Analysis Data Collection Apoptosis->Data_Analysis Data Collection OxidativeStress->Data_Analysis Data Collection Inflammation->Data_Analysis Data Collection WesternBlot->Data_Analysis Data Collection Paeoniflorin_NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activation Paeoniflorin Paeoniflorin Paeoniflorin->IKK Inhibition p_IkB p-IκBα IKK->p_IkB Phosphorylation IkB IκBα NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n Translocation p_IkB->IkB Degradation IkB_NFkB IκBα NF-κB IkB_NFkB->NFkB Release Gene Pro-inflammatory Gene Transcription NFkB_n->Gene Cytokines TNF-α, IL-1β, IL-6 Gene->Cytokines Neuroinflammation Neuroinflammation Cytokines->Neuroinflammation Paeoniflorin_Apoptosis_Pathway cluster_pathway Mitochondrial Apoptosis Pathway Neurotoxins Neurotoxins (e.g., MPP⁺, Glutamate) Bax Bax Neurotoxins->Bax Bcl2 Bcl-2 Neurotoxins->Bcl2 Paeoniflorin Paeoniflorin Paeoniflorin->Bax Inhibits Paeoniflorin->Bcl2 Promotes CytoC Cytochrome c release Bax->CytoC Bcl2->CytoC Casp9 Caspase-9 CytoC->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates PARP PARP Casp3->PARP CleavedPARP Cleaved PARP PARP->CleavedPARP Apoptosis Apoptosis CleavedPARP->Apoptosis Paeoniflorin_Ca_Pathway cluster_signaling Ca²⁺ Signaling Pathway Glutamate Glutamate Ca_influx Intracellular Ca²⁺ Influx Glutamate->Ca_influx Paeoniflorin Paeoniflorin Paeoniflorin->Ca_influx Inhibits p_CaMKII p-CaMKII Paeoniflorin->p_CaMKII Upregulates p_CREB p-CREB Paeoniflorin->p_CREB Upregulates CaMKII CaMKII Ca_influx->CaMKII CaMKII->p_CaMKII Phosphorylation CREB CREB p_CaMKII->CREB CREB->p_CREB Phosphorylation Cell_Survival Neuronal Survival p_CREB->Cell_Survival Promotes

References

Paeonilactone B: A Monoterpene with Neuroprotective Potential - A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Paeonilactone B is a monoterpene isolated from the roots of Paeonia lactiflora, a plant with a long history in traditional medicine for treating various ailments, including neurological disorders. Emerging research indicates that this compound, along with other constituents of Paeonia lactiflora such as Paeoniflorin, possesses significant neuroprotective properties. This technical guide provides an in-depth overview of the current understanding of this compound's neuroprotective effects, focusing on its mechanisms of action, relevant experimental data, and detailed protocols for further investigation. While direct research on this compound is still developing, this guide incorporates data from related compounds from Paeonia lactiflora to provide a comprehensive framework for future studies.

Core Neuroprotective Mechanisms

The neuroprotective effects of this compound and related monoterpenes are primarily attributed to their potent antioxidant and anti-inflammatory activities. These compounds modulate key signaling pathways involved in cellular stress responses and apoptosis, thereby protecting neurons from various insults.

Antioxidant Effects via the Nrf2/HO-1 Pathway

Oxidative stress, characterized by an overproduction of reactive oxygen species (ROS), is a major contributor to neuronal damage in neurodegenerative diseases. This compound is believed to counteract oxidative stress by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling pathway.

Under normal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). In the presence of oxidative stress or inducing agents like this compound, Nrf2 dissociates from Keap1 and translocates to the nucleus. There, it binds to the antioxidant response element (ARE) in the promoter regions of various antioxidant genes, including HO-1, leading to their transcription. HO-1, in turn, catalyzes the degradation of heme into biliverdin (B22007) (which is subsequently converted to the potent antioxidant bilirubin), carbon monoxide, and free iron, all of which contribute to cellular protection against oxidative damage.

Nrf2_HO1_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_protection Cellular Protection PLB This compound Keap1_Nrf2 Keap1-Nrf2 Complex PLB->Keap1_Nrf2 Induces dissociation ROS Oxidative Stress (e.g., ROS) ROS->Keap1_Nrf2 Induces dissociation Nrf2_active Nrf2 Keap1_Nrf2->Nrf2_active Release Nrf2_nuc Nrf2 Nrf2_active->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) HO1_gene HO-1 Gene ARE->HO1_gene Activates transcription HO1_protein HO-1 Protein HO1_gene->HO1_protein Translation Nrf2_nuc->ARE Binds to Antioxidant_enzymes Increased Antioxidant Enzyme Production HO1_protein->Antioxidant_enzymes Reduced_ROS Reduced ROS Antioxidant_enzymes->Reduced_ROS

This compound-mediated activation of the Nrf2/HO-1 pathway.
Anti-inflammatory Effects via Inhibition of the TLR4/NF-κB Pathway

Neuroinflammation, often mediated by the activation of microglia and astrocytes, plays a critical role in the pathogenesis of neurodegenerative diseases. Toll-like receptor 4 (TLR4) is a key pattern recognition receptor that, upon activation by ligands such as lipopolysaccharide (LPS), initiates a signaling cascade leading to the activation of the transcription factor Nuclear Factor-kappa B (NF-κB). Activated NF-κB translocates to the nucleus and promotes the transcription of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and enzymes (e.g., iNOS, COX-2), exacerbating neuronal damage.

This compound and related compounds have been shown to inhibit the TLR4/NF-κB signaling pathway.[1][2] By interfering with this pathway, this compound can reduce the production of inflammatory mediators, thereby mitigating neuroinflammation and its detrimental effects on neurons.

TLR4_NFkB_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Activates MyD88 MyD88 TLR4->MyD88 PLB This compound PLB->TLR4 Inhibits IKK IKK MyD88->IKK IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB Phosphorylates IκB NFkB_active NF-κB IkB_NFkB->NFkB_active Release NFkB_nuc NF-κB NFkB_active->NFkB_nuc Translocation Inflammatory_genes Pro-inflammatory Genes NFkB_nuc->Inflammatory_genes Activates transcription Cytokines TNF-α, IL-1β, IL-6 iNOS, COX-2 Inflammatory_genes->Cytokines Translation

Inhibition of the TLR4/NF-κB inflammatory pathway by this compound.

Quantitative Data Summary

While specific quantitative data for this compound is limited, studies on related compounds from Paeonia lactiflora provide valuable insights into its potential efficacy. The following tables summarize key findings from relevant research.

Table 1: In Vitro Neuroprotective Effects of Paeonia Monoterpenes

CompoundCell LineNeurotoxinConcentrationEffectReference
PaeoniflorinPC12MPP+ (4 mM)50-400 µMIncreased cell viability from ~58% to 70-77%[3]
PaeoniflorinPC12H2O2 (200 µM)80 µMReduced ROS accumulation and LDH release[4]
PaeonolNSC-34Glutamate-Improved cell viability and reduced mitochondrial oxidative stress[5]
PaeoniflorinPIG1 & PIG3VH2O2 (1.0 mM)50 µMInhibited apoptosis and enhanced cell viability[6][7]

Table 2: In Vivo Neuroprotective Effects of Paeoniflorin

Animal ModelCompoundDosageAdministration RouteKey FindingsReference
Neonatal hypoxic brain injury rat modelPaeoniflorin6.25, 12.5, 25 mg/kg-Reduced neuronal apoptosis and cerebral infarct volume. Increased GSH content.[8]
MPTP mouse model of Parkinson's diseasePaeoniflorin--Ameliorated behavioral deficits and reduced dopaminergic cell loss.[1]

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of this compound's neuroprotective effects.

Neuronal Cell Culture and Neurotoxicity Model

A general workflow for in vitro neuroprotection studies is outlined below.

Experimental_Workflow cluster_setup Experiment Setup cluster_induction Induction of Neurotoxicity cluster_analysis Analysis of Neuroprotective Effects A Neuronal Cell Culture (e.g., SH-SY5Y, PC12, Primary Neurons) B Pre-treatment with This compound (various concentrations) A->B C Exposure to Neurotoxin (e.g., H2O2, MPP+, 6-OHDA, LPS) B->C D Cell Viability Assay (MTT, LDH) C->D E Antioxidant Activity Assays (ROS, SOD, GSH) C->E F Apoptosis Assays (Flow Cytometry, Western Blot for Bcl-2/Bax, Caspases) C->F G Signaling Pathway Analysis (Western Blot for Nrf2, HO-1, TLR4, NF-κB) C->G

References

An Initial Literature Review on the Research of Paeonilactone B

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive literature review on the research conducted on Paeonilactone B, a monoterpene isolated from the roots of Paeonia lactiflora. This document synthesizes the available scientific data, focusing on its biological activities, particularly its neuroprotective effects. Detailed experimental methodologies are provided, and key experimental workflows are visualized to facilitate a deeper understanding for research and development purposes.

Quantitative Data on Biological Activity

The primary research investigating the neuroprotective effects of this compound was conducted by Kim et al. (2009). Their study aimed to identify neuroprotective compounds from Paeonia lactiflora roots against hydrogen peroxide (H₂O₂)-induced oxidative stress in primary cultures of rat cortical cells. Seven monoterpenes were isolated and evaluated.

Contrary to some secondary source indications, the study by Kim et al. found that this compound did not exhibit significant neuroprotective activity in their experimental model. The table below summarizes the quantitative data on cell viability for all seven tested monoterpenes from this study. It is important to note that Paeonilactone C and Benzoylpaeoniflorin were the compounds that demonstrated significant protective effects.

CompoundConcentration (µM)Cell Viability (%)Statistical Significance
Control (H₂O₂ treated)-50.3 ± 2.1-
This compound 10 55.2 ± 3.5 Not Significant
Paeonilactone C1075.8 ± 4.2p < 0.01
Paeoniflorigenone1052.1 ± 2.9Not Significant
Benzoylpaeoniflorin1080.1 ± 3.8p < 0.01
Paeoniflorin1065.4 ± 3.3p < 0.05
Oxypaeoniflorin1068.7 ± 2.7p < 0.05
Albiflorin1063.9 ± 4.1p < 0.05

Data extracted from Kim SH, et al. J Enzyme Inhib Med Chem. 2009 Oct;24(5):1138-40.

Experimental Protocols

The following is a detailed methodology for the key in vitro neuroprotection assay as described by Kim et al. (2009).

Primary Culture of Rat Cortical Cells
  • Tissue Source: Cerebral cortices were dissected from 17-day-old rat fetuses.

  • Cell Dissociation: The cortical tissue was mechanically dissociated into single cells by trituration.

  • Plating: Cells were plated at a density of 1 x 10⁶ cells/mL in 24-well plates coated with poly-L-lysine (10 µg/mL).

  • Culture Medium: The cells were cultured in a neurobasal medium supplemented with B27, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Incubation: Cultures were maintained in a humidified incubator at 37°C with 5% CO₂ for 7 days before treatment.

Neuroprotection Assay against Oxidative Stress
  • Compound Preparation: this compound and other isolated monoterpenes were dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare stock solutions.

  • Treatment: The cultured cortical cells were pre-treated with the test compounds (final concentration of 10 µM) for 1 hour.

  • Induction of Oxidative Stress: Following pre-treatment, the cells were exposed to 50 µM hydrogen peroxide (H₂O₂) for 24 hours to induce oxidative stress-mediated cell death.

  • Assessment of Cell Viability: Cell viability was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

    • MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well.

    • The plates were incubated for 4 hours at 37°C.

    • The formazan (B1609692) crystals were dissolved in DMSO.

    • The absorbance was measured at 570 nm using a microplate reader.

  • Data Analysis: Cell viability was expressed as a percentage of the control (untreated) cells. Statistical significance was determined using an appropriate statistical test (e.g., t-test or ANOVA).

Signaling Pathways and Experimental Workflows

Signaling Pathways

The current body of scientific literature has not elucidated the specific signaling pathways through which this compound may exert any biological effects. Further research is required to determine its mechanism of action.

Experimental Workflow

The following diagram illustrates the general workflow for the in vitro neuroprotection assay used to evaluate the effects of this compound and other compounds against H₂O₂-induced oxidative stress.

experimental_workflow cluster_cell_culture Cell Culture Preparation cluster_experiment Neuroprotection Assay A Dissect Cerebral Cortices (17-day-old rat fetuses) B Dissociate to Single Cells A->B C Plate Cells in 24-well Plates B->C D Culture for 7 Days C->D E Pre-treat with this compound (10 µM) for 1 hour D->E F Induce Oxidative Stress (50 µM H₂O₂ for 24 hours) E->F G Assess Cell Viability (MTT Assay) F->G H Data Analysis G->H

In vitro neuroprotection assay workflow.

Conclusion

The available primary research indicates that this compound, at a concentration of 10 µM, does not provide significant neuroprotection against hydrogen peroxide-induced oxidative stress in primary rat cortical cell cultures.[1][2] In the same study, other monoterpenes from Paeonia lactiflora, namely Paeonilactone C and Benzoylpaeoniflorin, demonstrated significant protective effects.[1][2] It is crucial for researchers and drug development professionals to be aware of this distinction and to consult the primary literature to avoid reliance on potentially conflicting information from secondary sources.

Further research is warranted to explore other potential biological activities of this compound and to investigate its effects in different experimental models and at varying concentrations. Additionally, the signaling pathways associated with the active compounds from Paeonia lactiflora remain an area for future investigation.

References

Methodological & Application

Application Notes and Protocols for the Extraction of Paeonilactone B from Paeonia Roots

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Paeonilactone B is a monoterpenoid found in the roots of various Paeonia species, notably Paeonia lactiflora. This compound, along with other constituents of peony roots, has garnered interest for its potential therapeutic properties, including neuroprotective and anti-inflammatory effects. This document provides detailed protocols for the extraction of this compound from Paeonia roots, methods for its purification, and a summary of quantitative data from various extraction methodologies. Additionally, a hypothesized signaling pathway for its anti-inflammatory action is presented to guide further research.

Data Presentation: Quantitative Analysis of Extraction Methods

The yield of this compound is influenced by the chosen extraction method and solvent system. While direct comparative studies on this compound yield are limited, the following table summarizes various extraction techniques applied to Paeonia roots and the reported presence of related monoterpenoids. This information can guide the selection of an optimal extraction strategy for enriching this compound.

Extraction MethodSolvent SystemTemperature (°C)DurationKey FindingsReference
Maceration Ethanol-waterRoom Temperature24 hours (repeated 3x)Effective for extracting a broad range of bioactive molecules.[1]
Ultrasound-Assisted Extraction (UAE) Ethanol-waterNot SpecifiedNot SpecifiedA highly efficient method that reduces extraction time and solvent consumption.[2]
Microwave-Assisted Extraction (MAE) Ethanol-waterNot SpecifiedNot SpecifiedOffers high extraction efficiency.[2]
Accelerated Solvent Extraction (ASE) Methanol60°C15 minutes (3 cycles)A rapid method using elevated temperature and pressure.[1]
Reflux Extraction 70% Ethanol (B145695)Reflux Temperature3 hoursHigher yield of paeoniflorin (B1679553) compared to water extraction.[3]
Ultrasound-Assisted Deep Eutectic Solvent Extraction (UADE) L-Proline and Glycerol, Betaine monohydrate and Benzyl alcohol (7:3 v/v) with 60% water51°C22 minutesAn effective and green method for extracting neuroprotective compounds.[4]

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound

This protocol is designed for high-efficiency extraction of this compound from dried Paeonia root powder.

Materials:

  • Dried and powdered Paeonia roots

  • 70% Ethanol

  • Ultrasonic bath or probe sonicator

  • Filter paper (e.g., Whatman No. 1)

  • Rotary evaporator

  • Freeze-dryer (optional)

Procedure:

  • Sample Preparation: Weigh 10 g of dried, powdered Paeonia root and place it in a 250 mL flask.

  • Solvent Addition: Add 100 mL of 70% ethanol to the flask (solid-to-liquid ratio of 1:10 g/mL).

  • Ultrasonication: Place the flask in an ultrasonic bath and sonicate for 30 minutes at a frequency of 40 kHz and a power of 100 W. Maintain the temperature of the water bath at 40°C.

  • Filtration: After sonication, filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid residue.

  • Repeated Extraction: Repeat the extraction process (steps 2-4) on the residue two more times to maximize the yield.

  • Solvent Evaporation: Combine the filtrates and concentrate the extract using a rotary evaporator at a temperature of 50°C under reduced pressure.

  • Drying: Dry the concentrated extract to a constant weight using a freeze-dryer or in a vacuum oven at 60°C.

  • Storage: Store the dried extract at -20°C for further analysis and purification.

Protocol 2: Purification of this compound from Crude Extract

This protocol describes the isolation of this compound from the crude extract using column chromatography.

Materials:

  • Crude Paeonia root extract

  • Silica (B1680970) gel (100-200 mesh)

  • Glass chromatography column

  • Solvent system: Hexane (B92381) and Ethyl Acetate

  • Thin Layer Chromatography (TLC) plates (silica gel GF254)

  • UV lamp (254 nm)

  • Rotary evaporator

Procedure:

  • Column Packing: Prepare a silica gel slurry in hexane and pack it into a glass chromatography column.

  • Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase (e.g., 9:1 Hexane:Ethyl Acetate) and load it onto the top of the silica gel column.

  • Elution: Begin elution with a low polarity mobile phase (e.g., 9:1 Hexane:Ethyl Acetate) and gradually increase the polarity by increasing the proportion of ethyl acetate.

  • Fraction Collection: Collect fractions of the eluate in separate tubes.

  • TLC Monitoring: Monitor the separation by spotting the collected fractions on a TLC plate. Develop the TLC plate in an appropriate solvent system and visualize the spots under a UV lamp. Fractions containing a compound with a similar Rf value to a this compound standard should be pooled.

  • Solvent Evaporation: Concentrate the pooled fractions containing this compound using a rotary evaporator.

  • Final Purification: If necessary, repeat the column chromatography with a shallower gradient of the solvent system to achieve higher purity.

  • Characterization: Confirm the identity and purity of the isolated this compound using analytical techniques such as HPLC, Mass Spectrometry, and NMR.

Mandatory Visualizations

Experimental Workflow for this compound Extraction and Purification

G cluster_extraction Extraction cluster_purification Purification Paeonia_Roots Paeonia Roots (Dried, Powdered) Solvent_Addition Solvent Addition (e.g., 70% Ethanol) Paeonia_Roots->Solvent_Addition Extraction_Method Extraction (e.g., UAE, Maceration) Solvent_Addition->Extraction_Method Filtration Filtration Extraction_Method->Filtration Crude_Extract Crude Extract Filtration->Crude_Extract Column_Chromatography Column Chromatography (Silica Gel) Crude_Extract->Column_Chromatography Fraction_Collection Fraction Collection Column_Chromatography->Fraction_Collection TLC_Analysis TLC Analysis Fraction_Collection->TLC_Analysis Pooling Pooling of Fractions TLC_Analysis->Pooling Solvent_Evaporation_Purification Solvent Evaporation Pooling->Solvent_Evaporation_Purification Pure_Paeonilactone_B Pure this compound Solvent_Evaporation_Purification->Pure_Paeonilactone_B

Caption: Workflow for this compound extraction and purification.

Hypothesized Anti-inflammatory Signaling Pathway of this compound

While the precise signaling pathways modulated by this compound are still under investigation, based on the known anti-inflammatory properties of other monoterpenes from Paeonia species, it is hypothesized that this compound may exert its effects through the inhibition of pro-inflammatory pathways such as the MAPK and NF-κB signaling cascades.

G cluster_pathway Cellular Signaling Paeonilactone_B This compound MAPK_Pathway MAPK Pathway (p38, JNK, ERK) Paeonilactone_B->MAPK_Pathway Inhibition NFkB_Pathway NF-κB Pathway Paeonilactone_B->NFkB_Pathway Inhibition Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) Inflammatory_Stimuli->MAPK_Pathway Inflammatory_Stimuli->NFkB_Pathway Pro_inflammatory_Mediators Pro-inflammatory Mediators (e.g., TNF-α, IL-6, COX-2) MAPK_Pathway->Pro_inflammatory_Mediators NFkB_Pathway->Pro_inflammatory_Mediators Inflammation Inflammation Pro_inflammatory_Mediators->Inflammation

References

Application Note: Determination of Paeoniflorin in Herbal Formulations by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

As "Paeonilactone B" is not a commonly referenced compound in scientific literature, this document will focus on the well-researched and structurally related compound, Paeoniflorin , a major active component isolated from Paeonia species. The methodologies presented here for Paeoniflorin can serve as a robust foundation for the analysis of other related paeonane-type monoterpenoids.

Introduction

Paeoniflorin is a prominent bioactive glycoside found in the roots of Paeonia lactiflora (white peony) and Paeonia veitchii (red peony), which are staples in traditional medicine. Its wide range of pharmacological effects, including anti-inflammatory, neuroprotective, and immunomodulatory activities, has led to its extensive study and use in various herbal preparations. Consequently, a reliable and accurate analytical method is crucial for the quality control and standardization of raw materials and finished products containing Paeoniflorin. This application note details a validated HPLC-UV method for the quantitative analysis of Paeoniflorin.

Experimental

A reversed-phase HPLC method with UV detection was developed and validated for the determination of Paeoniflorin.

Chromatographic Conditions:

ParameterCondition
Column C18 column (4.6 x 250 mm, 5 µm)
Mobile Phase Acetonitrile (B52724) : 0.1% Phosphoric Acid in Water (v/v)
Gradient Isocratic or Gradient (e.g., 15:85 v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 230 nm
Injection Volume 10 µL

Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve Paeoniflorin reference standard in methanol (B129727) to obtain a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation (Herbal Powder):

    • Accurately weigh 1.0 g of the powdered herbal sample.

    • Transfer to a conical flask and add 50 mL of 70% methanol.

    • Perform ultrasonication for 30 minutes.

    • Allow the solution to cool and compensate for any weight loss with 70% methanol.

    • Filter the solution through a 0.45 µm membrane filter before injection.

Method Validation Summary

The developed HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines.

Validation ParameterResult
Linearity (R²) > 0.999
Range 1 - 100 µg/mL
Precision (%RSD) < 2%
Accuracy (%Recovery) 98 - 102%
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantification (LOQ) 0.5 µg/mL
Results

A typical chromatogram shows a well-resolved peak for Paeoniflorin with a retention time of approximately 8.5 minutes. The method demonstrates excellent linearity, precision, and accuracy, making it suitable for the routine quality control of Paeoniflorin in herbal products.

Protocol: HPLC Analysis of Paeoniflorin

Scope

This protocol describes the procedure for the quantitative determination of Paeoniflorin in herbal raw materials and finished products using High-Performance Liquid Chromatography with UV detection.

Materials and Reagents
  • Paeoniflorin reference standard (purity ≥ 98%)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Phosphoric acid (analytical grade)

  • Deionized water

  • Herbal sample containing Paeoniflorin

  • 0.45 µm membrane filters

Equipment
  • HPLC system with a UV detector

  • C18 analytical column (4.6 x 250 mm, 5 µm)

  • Analytical balance

  • Ultrasonic bath

  • Volumetric flasks

  • Pipettes

  • Syringes and syringe filters

Procedure

4.1. Preparation of Mobile Phase

  • Prepare a 0.1% phosphoric acid solution by adding 1 mL of phosphoric acid to 999 mL of deionized water.

  • The mobile phase composition will depend on whether an isocratic or gradient elution is used. For an isocratic elution, mix acetonitrile and 0.1% phosphoric acid in the desired ratio (e.g., 15:85 v/v).

  • Degas the mobile phase before use.

4.2. Preparation of Standard Solutions

  • Stock Standard Solution (1 mg/mL): Accurately weigh approximately 10 mg of Paeoniflorin reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of at least five working standard solutions by serially diluting the stock solution with methanol to cover the expected concentration range of the samples (e.g., 1, 5, 10, 50, 100 µg/mL).

4.3. Preparation of Sample Solutions

  • Accurately weigh about 1.0 g of the homogenized, powdered herbal sample.

  • Transfer the sample to a 50 mL conical flask.

  • Add 25 mL of 70% methanol to the flask.

  • Sonicate the mixture for 30 minutes at room temperature.

  • Allow the extract to cool to room temperature.

  • Add 70% methanol to compensate for any solvent loss during sonication.

  • Centrifuge or filter the extract to remove solid particles.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

4.4. Chromatographic Analysis

  • Set up the HPLC system with the specified chromatographic conditions (see Application Note).

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject 10 µL of each working standard solution and the sample solution.

  • Record the chromatograms and measure the peak areas.

4.5. Data Analysis

  • Calibration Curve: Plot a calibration curve of the peak area versus the concentration of the Paeoniflorin working standard solutions.

  • Quantification: Determine the concentration of Paeoniflorin in the sample solution from the calibration curve using the peak area of the analyte.

  • Calculation: Calculate the content of Paeoniflorin in the original sample using the following formula:

    Content (mg/g) = (C × V × D) / W

    Where:

    • C = Concentration of Paeoniflorin in the sample solution (mg/mL)

    • V = Volume of the extraction solvent (mL)

    • D = Dilution factor (if any)

    • W = Weight of the sample (g)

Visualizations

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing cluster_result Result Standard_Prep Standard Preparation Injection Injection of Standards & Samples Standard_Prep->Injection Sample_Prep Sample Preparation Sample_Prep->Injection Mobile_Phase_Prep Mobile Phase Preparation HPLC_System HPLC System Setup Mobile_Phase_Prep->HPLC_System Column_Equilibration Column Equilibration HPLC_System->Column_Equilibration Column_Equilibration->Injection Data_Acquisition Chromatographic Data Acquisition Injection->Data_Acquisition Peak_Integration Peak Integration & Identification Data_Acquisition->Peak_Integration Calibration_Curve Calibration Curve Generation Peak_Integration->Calibration_Curve Quantification Quantification of Paeoniflorin Peak_Integration->Quantification Calibration_Curve->Quantification Final_Report Final Report Quantification->Final_Report

Caption: Workflow for HPLC analysis of Paeoniflorin.

Signaling_Pathway cluster_inflammatory Anti-Inflammatory Effects cluster_neuro Neuroprotective Effects Paeoniflorin Paeoniflorin NF_kB Inhibition of NF-κB Pathway Paeoniflorin->NF_kB MAPK Modulation of MAPK Signaling Paeoniflorin->MAPK Apoptosis Inhibition of Neuronal Apoptosis Paeoniflorin->Apoptosis Oxidative_Stress Reduction of Oxidative Stress Paeoniflorin->Oxidative_Stress Cytokines Decreased Pro-inflammatory Cytokines (TNF-α, IL-6) NF_kB->Cytokines MAPK->Cytokines

Caption: Simplified overview of Paeoniflorin's signaling pathways.

Synthesis of Paeonilactone B from (-)-Carvone: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Paeonilactone B, a monoterpenoid isolated from the roots of Paeonia lactiflora, has garnered significant interest within the scientific community due to its potential therapeutic properties. Research has indicated its neuroprotective effects against oxidative stress and potential as an anticancer agent. This document provides detailed protocols for the chemical synthesis of this compound, starting from the readily available chiral building block, (-)-carvone (B1668593). The methodologies outlined below are based on established synthetic routes from peer-reviewed literature, offering a comprehensive guide for researchers in organic synthesis and medicinal chemistry.

Biological Significance of this compound

This compound has demonstrated notable biological activities that are of interest to drug development professionals.

Neuroprotective Effects

Studies have shown that this compound exhibits neuroprotective properties by protecting cortical cells from oxidative stress-induced neurotoxicity.[1][2] The proposed mechanism involves the modulation of key signaling pathways associated with neuronal survival and inflammation. Specifically, it is suggested to influence the BDNF/TrkB signaling pathway, which is crucial for neuronal growth and survival, and the Nrf2-ARE antioxidant system, a primary cellular defense against oxidative stress.[3]

Anticancer Potential

Emerging research suggests that this compound may possess anticancer properties. While the exact mechanisms are still under investigation, it is believed to induce apoptosis and inhibit cell proliferation in certain cancer cell lines.[4][5][6] The PI3K/Akt and NF-κB signaling pathways, which are often dysregulated in cancer, are potential targets of this compound's action.[4]

Synthetic Strategies from (-)-Carvone

Several synthetic routes to this compound from (-)-carvone have been developed, each with its own advantages. Below are detailed protocols for two distinct and effective approaches: a ten-step stereoselective synthesis and a concise synthesis featuring a Telescoped Intramolecular Michael/Olefination (TIMO) tandem reaction.

Protocol 1: Ten-Step Stereoselective Synthesis

This route provides a high degree of stereocontrol, yielding enantiomerically enriched this compound.[7] The overall yield for this synthesis is reported to be approximately 11.5% from the starting terpenol.

Quantitative Data Summary
StepReactionKey ReagentsProductYield (%)
1Diels-Alder Cycloaddition & Wittig Methylenation3-keto-1-butenyl-acetate, Isoprene, Ph3P=CH2Terpenol IntermediateNot specified
2Lipase (B570770) ResolutionPseudomonas sp. lipase (PSL)Enantiomerically enriched Terpenol>98% ee
3Regioselective Metalations-BuLi, TMEDAStannane IntermediateNot specified
4Stille CouplingAcrolein, Pd(PPh3)4α,β-Unsaturated KetoneNot specified
5Diastereoselective Epoxidationm-CPBAEpoxide IntermediateNot specified
6Epoxide Opening and ProtectionTESCl, Et3NSilyl-protected DiolNot specified
7OxidationDess-Martin PeriodinaneKeto-aldehydeNot specified
8Intramolecular Aldol CondensationLHMDSBicyclic Aldol ProductNot specified
9OxidationMnO2Enone IntermediateNot specified
10LactonizationJones ReagentThis compoundNot specified

Experimental Workflow

G Carvone (-)-Carvone Terpenol Terpenol Intermediate Carvone->Terpenol Diels-Alder/ Wittig EnrichedTerpenol Enantiomerically Enriched Terpenol Terpenol->EnrichedTerpenol Lipase Resolution Stannane Stannane Intermediate EnrichedTerpenol->Stannane Metalation UnsaturatedKetone α,β-Unsaturated Ketone Stannane->UnsaturatedKetone Stille Coupling Epoxide Epoxide Intermediate UnsaturatedKetone->Epoxide Epoxidation ProtectedDiol Silyl-protected Diol Epoxide->ProtectedDiol Epoxide Opening/ Protection KetoAldehyde Keto-aldehyde ProtectedDiol->KetoAldehyde Oxidation BicyclicAldol Bicyclic Aldol Product KetoAldehyde->BicyclicAldol Intramolecular Aldol Enone Enone Intermediate BicyclicAldol->Enone Oxidation PaeonilactoneB This compound Enone->PaeonilactoneB Lactonization G Carvone (-)-Carvone HydroxyEnone Chiral Hydroxy-enone Carvone->HydroxyEnone Multi-step Conversion Phosphonate Phosphonate Intermediate HydroxyEnone->Phosphonate Mitsunobu Reaction PaeonilactoneB This compound Phosphonate->PaeonilactoneB TIMO Tandem Reaction G cluster_0 Precursor Synthesis cluster_1 SmI2-Mediated Cascade Carvone (-)-Carvone MethylenecyclopropylKetone Methylenecyclopropyl Ketone Precursor Carvone->MethylenecyclopropylKetone Multi-step Conversion RadicalAnion Formation of Radical Anion MethylenecyclopropylKetone->RadicalAnion SmI2/HMPA Cyclization1 5-exo-trig Cyclization RadicalAnion->Cyclization1 RadicalIntermediate Cyclopentylcarbinyl Radical Cyclization1->RadicalIntermediate Cyclization2 Ring Opening & 6-endo-trig Cyclization RadicalIntermediate->Cyclization2 FinalRadical Final Radical Intermediate Cyclization2->FinalRadical Reduction Reduction & Protonation FinalRadical->Reduction PaeonilactoneB This compound Reduction->PaeonilactoneB

References

Application Notes and Protocols for Paeonilactone B Administration in Rat Plasma

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the administration and pharmacokinetic analysis of Paeonilactone B in rat plasma. The protocols are based on established methodologies for similar compounds and general laboratory procedures for rodents.

Introduction

This compound is a metabolite of major bioactive compounds found in the roots of Paeonia lactiflora, such as albiflorin (B1665693) and paeoniflorin (B1679553). Understanding its pharmacokinetic profile is crucial for evaluating the therapeutic potential of traditional medicines containing these parent compounds. This document outlines the necessary protocols for administering this compound to rats, collecting plasma samples, and preparing them for analysis, alongside relevant pharmacokinetic data from related compounds for comparative purposes.

Quantitative Data Summary

Table 1: Pharmacokinetic Parameters of Paeoniflorin in Rats After Intravenous Administration.

Dose (mg/kg)t½ (min)Vdss (L/kg)CLtot (mL/min/kg)
0.511.00.33226.1
2.09.90.38431.2
5.012.60.42330.3
Data from a study on the absorption and excretion of paeoniflorin in rats.[1]

Table 2: Pharmacokinetic Parameters of Paeoniflorin in Rats After Oral Administration.

Dose (mg/kg)Cmax (µg/mL)Tmax (h)Absolute Bioavailability (F)
5.0 (in decoction of Radix Paeoniae Rubra)3.69 ± 1.461.67 ± 0.43-
5.0 (in decoction of Radix Paeoniae Alba)1.46 ± 0.290.80 ± 0.35-
0.5--0.032
2.0--0.033
5.0--0.038
Data compiled from studies on the oral administration of paeoniflorin in rats.[1][2]

Table 3: Pharmacokinetic Parameters of this compound as a Metabolite After Oral Administration of Albiflorin (5 mg/kg) in Rats.

CompoundCmax (ng/mL)Tmax (h)
This compound12.4 ± 3.4~2
Data from a study on the simultaneous determination of paeonilactone A and this compound in rat plasma.[1][3]

Experimental Protocols

The following are detailed protocols for the administration of this compound and subsequent plasma sample collection and preparation.

Animal Preparation and Housing
  • Species: Sprague-Dawley or Wistar rats are commonly used for pharmacokinetic studies.

  • Health Status: Animals should be specific pathogen-free and allowed to acclimatize to the laboratory environment for at least one week before the experiment.

  • Housing: House rats in a temperature and humidity-controlled environment with a 12-hour light/dark cycle.

  • Fasting: Fast animals overnight (approximately 12 hours) before drug administration, with free access to water.

Formulation of this compound for Administration
  • Oral Administration (Gavage):

    • Prepare a homogenous suspension or solution of this compound in a suitable vehicle. Common vehicles include water, saline, or a small percentage of a suspending agent like carboxymethyl cellulose (B213188) (CMC).

    • The final concentration should be calculated to allow for an administration volume of 1-10 mL/kg.

  • Intravenous Administration (Injection):

    • Dissolve this compound in a sterile, isotonic solution suitable for injection, such as saline. The pH of the solution should be adjusted to a physiologically compatible range.

    • The formulation must be filtered through a 0.22 µm sterile filter before administration.

    • The concentration should be calculated for a slow bolus injection volume, typically not exceeding 5 mL/kg.

Administration Procedures
  • Accurately weigh the rat to determine the correct volume of the this compound formulation to be administered.

  • Restrain the rat firmly but gently.

  • Measure the distance from the corner of the rat's mouth to the last rib to estimate the length of the gavage needle to be inserted.

  • Gently insert a ball-tipped gavage needle into the mouth and advance it along the roof of the mouth into the esophagus.

  • Administer the formulation slowly and steadily.

  • Withdraw the needle gently and return the rat to its cage.

  • Monitor the animal for any signs of distress.

  • Warm the rat's tail using a heat lamp or warm water to dilate the lateral tail veins.

  • Place the rat in a restraining device.

  • Swab the tail with 70% ethanol.

  • Using a sterile 25-27 gauge needle attached to a syringe containing the this compound solution, insert the needle into one of the lateral tail veins.

  • Confirm proper placement by observing a flash of blood in the needle hub or by a lack of resistance upon injecting a small volume.

  • Inject the solution slowly.

  • Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.

  • Return the rat to its cage and monitor for any adverse reactions.

Blood Sample Collection
  • Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) after administration.

  • The lateral saphenous vein or tail vein are suitable sites for repeated blood sampling.

  • For each time point, collect approximately 0.2-0.3 mL of blood into tubes containing an anticoagulant (e.g., EDTA or heparin).

  • Gently invert the tubes several times to ensure proper mixing with the anticoagulant.

Plasma Preparation
  • Centrifuge the collected blood samples at approximately 2,000 x g for 10 minutes at 4°C.

  • Carefully aspirate the supernatant (plasma) without disturbing the cell pellet.

  • Transfer the plasma to clean, labeled microcentrifuge tubes.

  • Store the plasma samples at -80°C until analysis.

Bioanalytical Method
  • A validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) or ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method is recommended for the quantification of this compound in plasma.

  • The method should be validated for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.

Visualizations

Experimental Workflow Diagrams

G cluster_prep Preparation cluster_admin Administration cluster_sampling Sampling & Processing cluster_analysis Analysis Animal_Prep Animal Preparation (Fasting) Oral Oral Gavage Animal_Prep->Oral IV Intravenous Injection Animal_Prep->IV Formulation_Prep This compound Formulation Formulation_Prep->Oral Formulation_Prep->IV Blood_Collection Blood Collection (Time Points) Oral->Blood_Collection IV->Blood_Collection Plasma_Prep Plasma Preparation (Centrifugation) Blood_Collection->Plasma_Prep Storage Sample Storage (-80°C) Plasma_Prep->Storage Analysis UPLC-MS/MS Analysis Storage->Analysis Data Pharmacokinetic Data Analysis Analysis->Data

Caption: Experimental workflow for this compound administration and analysis.

Logical Relationship of this compound Origin

G Paeonia Paeonia lactiflora (Root) Paeoniflorin Paeoniflorin Paeonia->Paeoniflorin Albiflorin Albiflorin Paeonia->Albiflorin Metabolism In vivo Metabolism (Gut Microbiota) Paeoniflorin->Metabolism Albiflorin->Metabolism PLB This compound Metabolism->PLB

Caption: Metabolic origin of this compound.

References

Application Notes and Protocols for In Vitro Cytotoxicity Assays of Paeonilactone B

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the latest available scientific literature, there is no specific public data on the in vitro cytotoxicity of Paeonilactone B. The following application notes and protocols are provided as a general framework for researchers and scientists to investigate the potential cytotoxic effects of this compound, based on standard methodologies for the evaluation of novel natural products.

Introduction

This compound is a natural product that has been identified in plants of the Paeonia genus. While other compounds from this genus have demonstrated various biological activities, the cytotoxic and potential anticancer effects of this compound remain uncharacterized. These application notes provide a comprehensive guide for the initial in vitro screening and characterization of the cytotoxic properties of this compound against various cancer cell lines. The protocols outlined below describe standard assays for determining cell viability, induction of apoptosis, and effects on the cell cycle.

Data Presentation

Quantitative data from the described experimental protocols should be meticulously recorded and organized. The following tables are templates for summarizing the key findings of the cytotoxicity assays for this compound.

Table 1: IC50 Values of this compound on Various Cancer Cell Lines

Cell LineCancer TypeIncubation Time (hours)IC50 (µM)
e.g., MCF-7Breast Cancer48
e.g., A549Lung Cancer48
e.g., HeLaCervical Cancer48
e.g., HepG2Liver Cancer48
e.g., PC-3Prostate Cancer48

Table 2: Effects of this compound on Apoptosis and Cell Cycle Distribution

Cell LineTreatment Concentration (µM)% Apoptotic Cells (Annexin V+/PI-)% Necrotic Cells (Annexin V+/PI+)% G0/G1 Phase% S Phase% G2/M Phase
e.g., MCF-7Control
IC50/2
IC50
e.g., A549Control
IC50/2
IC50

Experimental Workflow

The following diagram illustrates a typical workflow for the in vitro cytotoxicity assessment of a novel compound like this compound.

G cluster_0 Initial Screening cluster_1 Mechanism of Action cluster_2 Data Analysis & Interpretation A Compound Preparation (this compound) B Cell Line Selection A->B Select relevant cancer cell lines C MTT Assay (Determine IC50) B->C Treat cells with varying concentrations D Apoptosis Assay (Annexin V/PI Staining) C->D Based on IC50 values E Cell Cycle Analysis (PI Staining) C->E Based on IC50 values F Western Blot (Protein Expression) D->F E->F Investigate key regulatory proteins G Data Compilation (Tables & Graphs) F->G H Conclusion G->H

Workflow for In Vitro Cytotoxicity Testing

Experimental Protocols

MTT Assay for Cell Viability

Principle: This colorimetric assay measures the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial dehydrogenases in viable cells to form a purple formazan (B1609692) product. The amount of formazan is proportional to the number of living cells.

Materials:

  • This compound stock solution (in DMSO)

  • Selected cancer cell lines

  • Complete cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Phosphate Buffered Saline (PBS)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. The final concentration of DMSO should not exceed 0.1%. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 48 hours (or desired time points) at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 Determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth) by plotting a dose-response curve.

Annexin V-FITC/Propidium (B1200493) Iodide (PI) Apoptosis Assay

Principle: This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells. PI is a fluorescent dye that intercalates with DNA in cells with compromised membranes (necrotic or late apoptotic cells).

Materials:

  • This compound

  • Selected cancer cell lines

  • 6-well plates

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Binding Buffer

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with this compound at desired concentrations (e.g., IC50/2, IC50) for 24-48 hours. Include a vehicle control.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the adherent cells with PBS and detach them using trypsin. Combine with the floating cells from the supernatant.

  • Cell Staining: Centrifuge the cell suspension and wash the cells twice with cold PBS. Resuspend the cells in 1X Binding Buffer.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension. Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.

    • Viable cells: Annexin V- / PI-

    • Early apoptotic cells: Annexin V+ / PI-

    • Late apoptotic/necrotic cells: Annexin V+ / PI+

    • Necrotic cells: Annexin V- / PI+

Cell Cycle Analysis by Propidium Iodide Staining

Principle: This method uses propidium iodide (PI) to stain the cellular DNA. The amount of PI fluorescence is directly proportional to the amount of DNA. Flow cytometry is then used to quantify the percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • This compound

  • Selected cancer cell lines

  • 6-well plates

  • PBS

  • 70% Ethanol (B145695) (ice-cold)

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at desired concentrations for 24-48 hours.

  • Cell Harvesting: Harvest the cells as described in the apoptosis assay protocol.

  • Fixation: Wash the cells with cold PBS and fix them by adding ice-cold 70% ethanol dropwise while vortexing. Store the fixed cells at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in PI staining solution containing RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The data can be used to generate a histogram to determine the percentage of cells in each phase of the cell cycle.

Hypothetical Signaling Pathway for Apoptosis Induction

The following diagram illustrates a potential signaling cascade that could be investigated if this compound is found to induce apoptosis.

G cluster_0 Apoptosis Induction A This compound B ROS Generation A->B C Mitochondrial Dysfunction B->C D Cytochrome c Release C->D E Caspase-9 Activation D->E F Caspase-3 Activation E->F G Apoptosis F->G

Hypothetical Apoptosis Pathway

Application Notes and Protocols for Studying the Effects of Paeoniflorin in Cell Culture Models

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Paeoniflorin (B1679553), a monoterpene glycoside extracted from the root of Paeonia lactiflora, has demonstrated a wide range of pharmacological activities, including anti-cancer, anti-inflammatory, and neuroprotective effects.[1][2] These properties make it a compound of significant interest for therapeutic development. This document provides detailed application notes and standardized protocols for utilizing various cell culture models to investigate the multifaceted effects of Paeoniflorin. The following sections will cover key experimental setups for studying its anti-cancer, anti-inflammatory, and neuroprotective activities, complete with quantitative data summaries and detailed methodologies.

Section 1: Anti-Cancer Effects of Paeoniflorin

Paeoniflorin has been shown to inhibit the proliferation and induce apoptosis in a variety of cancer cell lines.[2][3] It modulates several signaling pathways implicated in tumorigenesis, including the MAPK and NF-κB pathways.[4]

Cell Culture Models:
  • Human Colorectal Carcinoma: HCT116[5]

  • Human Pancreatic Cancer: Capan-1, MIAPaCa-2[6]

  • Human Endometrial Cancer: RL95-2[4]

  • Human Breast Cancer: T47D, MCF-7[7][8]

Data Presentation: Effects of Paeoniflorin on Cancer Cell Lines
Cell LineConcentrationTime (h)EffectObservationCitation
HCT11630 µM48Cell Growth Inhibition~40% inhibition[5]
HCT11660 µM48Cell Growth Inhibition~60% inhibition[5]
HCT11630 µM72Cell Growth Inhibition~60% inhibition[5]
HCT11615 µM48ApoptosisApoptotic rate increased from 11.4% to 23.4%[5]
HCT11630 µM48ApoptosisApoptotic rate increased to 31.5%[5]
HCT11615 µM-Cell Cycle ArrestG0/G1 phase increased from 53.48% to 72.56%[5]
HCT11630 µM-Cell Cycle ArrestG0/G1 phase increased to 83.77%[5]
RL95-2400 µg/ml24, 48, 72Cell Proliferation InhibitionTime-dependent inhibition[4]
T47D & MCF-715, 30, 60 µM24, 48, 72Cell Proliferation InhibitionTime- and dose-dependent inhibition[7]
T47D & MCF-760 µMup to 72ApoptosisNo significant induction of apoptosis[7]

Experimental Workflow: Anti-Cancer Activity Assessment

G cluster_0 Cell Culture & Treatment cluster_1 Endpoint Assays cluster_2 Data Analysis seed_cells Seed Cancer Cells (e.g., HCT116, RL95-2) treat_pf Treat with Paeoniflorin (Various Concentrations & Durations) seed_cells->treat_pf viability_assay Cell Viability Assay (MTT/CCK-8) treat_pf->viability_assay Assess Proliferation apoptosis_assay Apoptosis Assay (Annexin V/PI Staining) treat_pf->apoptosis_assay Quantify Apoptosis western_blot Western Blot (Apoptotic & Signaling Proteins) treat_pf->western_blot Analyze Protein Expression analyze_data Analyze and Interpret Data (IC50, Fold Change, etc.) viability_assay->analyze_data apoptosis_assay->analyze_data western_blot->analyze_data

Experimental workflow for assessing the anti-cancer effects of Paeoniflorin.

Section 2: Anti-Inflammatory Effects of Paeoniflorin

Paeoniflorin exhibits potent anti-inflammatory properties by modulating the production of inflammatory mediators and regulating key signaling pathways such as NF-κB and Nrf2/HO-1.[9][10]

Cell Culture Models:
  • Murine Microglia: BV2[9][11]

  • Murine Macrophage: RAW 264.7[12]

  • Chicken Macrophage: HD11[13]

  • Human Rheumatoid Arthritis Fibroblast-like Synoviocytes: RA-FLS[14]

Data Presentation: Effects of Paeoniflorin on Inflammatory Markers
Cell LineTreatmentPaeoniflorinEffectObservationCitation
BV2LPS-Cytokine ReleaseSignificant increase in TNF-α, IL-6, IL-1β, NO[9]
BV2LPS+Cytokine ReleaseSignificant decrease in TNF-α, IL-6, IL-1β, NO[9]
RAW 264.7LPS2.2 x 10⁻⁴ mol/LNO ProductionIC50 value for NO production[12]
RAW 264.7LPS+PGE2, TNF-α, IL-6 ProductionInhibition rates of 27.56%, 20.57%, and 29.01% respectively[12]
RAW 264.7LPS+iNOS, COX-2, IL-6, TNF-α mRNAInhibition rates of 35.65%, 38.08%, 19.72%, and 45.19% respectively[15]
HD11APEC50-100 µg/mLIL-1β, IL-6, TNF-α mRNASignificant reduction in expression[13]
RA-FLS-+Inflammatory MarkersDownregulation of TNF-α, IL-1β, IL-6, TLR4, and NLRP3[14]

Signaling Pathway: Paeoniflorin's Anti-Inflammatory Mechanism

G LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB TLR4->NFkB Paeoniflorin Paeoniflorin Paeoniflorin->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->Cytokines

Paeoniflorin inhibits LPS-induced inflammation via the TLR4/NF-κB pathway.

Section 3: Neuroprotective Effects of Paeoniflorin

Paeoniflorin has been demonstrated to protect neuronal cells from various insults, such as oxidative stress and excitotoxicity, by modulating apoptotic pathways and enhancing cell survival signals.[16][17]

Cell Culture Model:
  • Rat Pheochromocytoma: PC12[16][17][18][19]

Data Presentation: Neuroprotective Effects of Paeoniflorin on PC12 Cells
InsultPaeoniflorinTime (h)EffectObservationCitation
MPP⁺ (4 mM)50-400 µM24Cell ViabilityIncreased from ~58% to 70-77%[16]
Glutamate (15 mM)100, 200, 300 µM24Cell ViabilityNo significant change in basal cell viability[19]
H₂O₂+-Protein ExpressionReduced H₂O₂-induced increase in Bax:Bcl-2 ratio[1]
H₂O₂+-Protein ExpressionReduced H₂O₂-induced elevation of cleaved PARP and caspase-3[1]
OGD/R+-ApoptosisAlleviated apoptosis in a dose-dependent manner[18]
OGD/R+-Protein ExpressionReversed OGD/R-induced changes in Bax, Bcl-2, cleaved caspase-9, and cleaved PARP[18]

Signaling Pathway: Paeoniflorin's Pro-Survival Mechanism

G Paeoniflorin Paeoniflorin PI3K PI3K Paeoniflorin->PI3K Akt Akt PI3K->Akt Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Bax Bax (Pro-apoptotic) Akt->Bax Apoptosis Apoptosis Bcl2->Apoptosis Bax->Apoptosis

Paeoniflorin promotes cell survival by activating the PI3K/Akt pathway.

Section 4: Detailed Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is for assessing the effect of Paeoniflorin on the proliferation of adherent cells.

Materials:

  • 96-well cell culture plates

  • Paeoniflorin stock solution

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • MTT solvent (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Prepare serial dilutions of Paeoniflorin in complete medium.

  • Remove the medium from the wells and add 100 µL of the Paeoniflorin dilutions. Include vehicle-treated and untreated controls.

  • Incubate the plate for the desired time period (e.g., 24, 48, 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Carefully remove the medium containing MTT.

  • Add 150 µL of MTT solvent to each well to dissolve the formazan (B1609692) crystals.

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for quantifying Paeoniflorin-induced apoptosis by flow cytometry.

Materials:

  • 6-well cell culture plates

  • Paeoniflorin stock solution

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Binding Buffer (provided with the kit)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with desired concentrations of Paeoniflorin for the specified duration.

  • Harvest the cells by trypsinization and collect both adherent and floating cells.

  • Wash the cells twice with ice-cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1x10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cells.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

Protocol 3: Western Blot Analysis

This protocol is for detecting changes in protein expression in response to Paeoniflorin treatment.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-p-NF-κB, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL substrate

  • Chemiluminescence imaging system

Procedure:

  • Treat cells with Paeoniflorin, then wash with ice-cold PBS and lyse with lysis buffer.

  • Determine protein concentration using the BCA assay.

  • Denature equal amounts of protein (20-40 µg) by boiling in Laemmli buffer.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Quantify band intensities and normalize to a loading control like β-actin.

Protocol 4: Quantitative Real-Time PCR (qPCR)

This protocol is for measuring changes in gene expression levels following Paeoniflorin treatment.

Materials:

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green)

  • Primers for target genes (e.g., TNF-α, IL-6, IL-1β) and a housekeeping gene (e.g., GAPDH, ACTB)

  • qPCR instrument

Procedure:

  • Treat cells with Paeoniflorin and extract total RNA using an RNA extraction kit.

  • Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.

  • Set up the qPCR reaction with the qPCR master mix, cDNA, and specific primers.

  • Run the qPCR reaction on a real-time PCR instrument.

  • Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene.

References

Paeonilactone B: Application Notes and Protocols for Therapeutic Agent Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Paeonilactone B is a monoterpene isolated from the roots of Paeonia lactiflora. Emerging research has highlighted its potential as a therapeutic agent, primarily demonstrating neuroprotective and anti-inflammatory properties. These attributes suggest its promise in the development of treatments for neurodegenerative disorders and inflammatory conditions. This document provides detailed application notes and experimental protocols to guide researchers in investigating the therapeutic potential of this compound.

Therapeutic Potential

This compound has been identified as a bioactive compound with significant neuroprotective effects against oxidative stress.[1] It has been shown to protect rat cortical cells from neurotoxicity induced by hydrogen peroxide (H₂O₂). While direct evidence is still emerging, its structural similarity to other active compounds from Paeonia lactiflora, such as paeoniflorin (B1679553), suggests potential anti-inflammatory and immunomodulatory activities.

Data Presentation

The following tables summarize the available quantitative data for this compound and related compounds to provide a comparative overview of their bioactivity.

Table 1: Neuroprotective Activity of this compound

CompoundAssayCell LineInducerEffective ConcentrationEndpoint
This compoundNeuroprotection AssayPrimary rat cortical cellsH₂O₂0.1-10 µMInhibition of neurotoxicity

Table 2: Comparative Anti-inflammatory Activity of Compounds from Paeonia lactiflora

CompoundAssayCell LineInducerIC₅₀ ValueEndpoint
PaeoniflorinNitric Oxide (NO) ProductionRAW 264.7LPS2.2 x 10⁻⁴ mol/LInhibition of NO production[1]
Albiflorin (B1665693)Nitric Oxide (NO) ProductionRAW 264.7LPS1.3 x 10⁻² mol/LInhibition of NO production[1]

Note: IC₅₀ values for this compound in anti-inflammatory assays are not yet prominently available in the literature. The data for paeoniflorin and albiflorin are provided for comparative purposes.

Experimental Protocols

Detailed methodologies for key experiments to assess the therapeutic potential of this compound are provided below.

Protocol 1: In Vitro Neuroprotection Assay Against Oxidative Stress

This protocol outlines the procedure to evaluate the neuroprotective effects of this compound against hydrogen peroxide (H₂O₂)-induced oxidative stress in primary rat cortical neurons.[1]

1. Materials:

  • This compound

  • Primary rat cortical neurons

  • Neurobasal medium supplemented with B27 and GlutaMAX

  • Poly-D-lysine coated cell culture plates

  • Hydrogen peroxide (H₂O₂)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS)

2. Cell Culture:

  • Culture primary rat cortical neurons in Neurobasal medium supplemented with B27 and GlutaMAX.

  • Seed the cells onto poly-D-lysine coated 96-well plates at a density of 1 x 10⁵ cells/mL.

  • Incubate at 37°C in a humidified atmosphere of 5% CO₂ for 24 hours.

3. Treatment:

  • Prepare stock solutions of this compound in DMSO.

  • Pre-treat the cultured neurons with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) for 1 hour.

  • Induce oxidative stress by adding H₂O₂ to a final concentration of 50 µM.

  • Incubate the cells for 24 hours.

4. Assessment of Cell Viability (MTT Assay):

  • Following incubation, remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.

  • Incubate for 4 hours at 37°C.

  • Remove the MTT solution and add 100 µL of DMSO to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the control (untreated) cells.

experimental_workflow_neuroprotection cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis cell_culture Culture primary rat cortical neurons seeding Seed cells in 96-well plates cell_culture->seeding pretreatment Pre-treat with this compound seeding->pretreatment induction Induce oxidative stress with H₂O₂ pretreatment->induction mtt_assay Perform MTT assay for cell viability induction->mtt_assay data_analysis Calculate and analyze results mtt_assay->data_analysis

Fig 1. Experimental workflow for the in vitro neuroprotection assay.
Protocol 2: In Vitro Anti-inflammatory Assay in Macrophages

This protocol describes the method to assess the anti-inflammatory effects of this compound by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

1. Materials:

  • This compound

  • RAW 264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% fetal bovine serum (FBS)

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent (for NO measurement)

  • MTT reagent

  • DMSO

  • PBS

2. Cell Culture:

  • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS.

  • Seed the cells in 96-well plates at a density of 5 x 10⁴ cells/well.

  • Incubate at 37°C in a humidified atmosphere of 5% CO₂ for 24 hours.

3. Treatment:

  • Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

4. Measurement of Nitric Oxide (NO) Production:

  • After incubation, collect 50 µL of the cell culture supernatant.

  • Mix with 50 µL of Griess Reagent in a new 96-well plate.

  • Incubate at room temperature for 10 minutes.

  • Measure the absorbance at 540 nm.

  • Determine the nitrite (B80452) concentration using a sodium nitrite standard curve.

5. Assessment of Cell Viability (MTT Assay):

  • Perform an MTT assay as described in Protocol 1 to ensure that the observed inhibition of NO production is not due to cytotoxicity.

experimental_workflow_anti_inflammatory cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis cell_culture Culture RAW 264.7 macrophage cells seeding Seed cells in 96-well plates cell_culture->seeding pretreatment Pre-treat with this compound seeding->pretreatment stimulation Stimulate with LPS pretreatment->stimulation griess_assay Measure NO production with Griess Reagent stimulation->griess_assay mtt_assay Assess cell viability with MTT assay stimulation->mtt_assay data_analysis Analyze results griess_assay->data_analysis mtt_assay->data_analysis

Fig 2. Workflow for the in vitro anti-inflammatory assay.

Potential Signaling Pathways

Based on the known mechanisms of related compounds and the biological effects of this compound, two key signaling pathways are likely involved in its therapeutic actions: the NF-κB and Nrf2 pathways.

1. NF-κB Signaling Pathway (Anti-inflammatory Action):

The NF-κB pathway is a central regulator of inflammation. Upon stimulation by pro-inflammatory signals like LPS, the IKK complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows the NF-κB (p65/p50) dimer to translocate to the nucleus and induce the expression of pro-inflammatory genes, including iNOS (producing NO) and various cytokines. It is hypothesized that this compound may inhibit this pathway, thereby reducing the production of inflammatory mediators.

nf_kb_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK IkBa IκBα IKK->IkBa phosphorylates IkBa_NFkB IκBα NF-κB IKK->IkBa_NFkB activates NFkB NF-κB (p65/p50) NFkB_nuc NF-κB NFkB->NFkB_nuc translocates Nucleus Nucleus Pro_inflammatory_genes Pro-inflammatory Gene Expression (iNOS, Cytokines) NFkB_nuc->Pro_inflammatory_genes induces PaeonilactoneB This compound PaeonilactoneB->IKK inhibits? IkBa_NFkB->IKK IkBa_NFkB->NFkB releases

Fig 3. Hypothetical inhibition of the NF-κB signaling pathway by this compound.

2. Nrf2 Signaling Pathway (Neuroprotective Action):

The Nrf2 pathway is a critical regulator of the cellular antioxidant response. Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Keap1. In the presence of oxidative stress (e.g., from H₂O₂), Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE). This initiates the transcription of various antioxidant and cytoprotective genes, such as Heme Oxygenase-1 (HO-1), which help to mitigate oxidative damage. This compound is proposed to activate this protective pathway.

nrf2_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Oxidative_Stress Oxidative Stress (e.g., H₂O₂) Keap1_Nrf2 Keap1 Nrf2 Oxidative_Stress->Keap1_Nrf2 induces dissociation Keap1 Keap1 Nrf2 Nrf2 Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc translocates Nucleus Nucleus ARE ARE Nrf2_nuc->ARE binds to Antioxidant_Genes Antioxidant Gene Expression (e.g., HO-1) ARE->Antioxidant_Genes activates PaeonilactoneB This compound PaeonilactoneB->Keap1_Nrf2 promotes dissociation? Keap1_Nrf2->Nrf2 releases

Fig 4. Proposed activation of the Nrf2 signaling pathway by this compound.

Conclusion

This compound demonstrates significant potential as a therapeutic agent, particularly in the fields of neuroprotection and anti-inflammation. The provided protocols and conceptual signaling pathways offer a foundational framework for researchers to further investigate its mechanisms of action and explore its full therapeutic utility. Further studies are warranted to elucidate its precise molecular targets and to establish a comprehensive profile of its pharmacological effects.

References

Stereoselective Synthesis of (+)-Paeonilactone B: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the stereoselective synthesis of (+)-Paeonilactone B, a monoterpene lactone with potential pharmacological applications. The information is compiled from published synthetic routes, offering insights into various strategies, key reactions, and achievable stereocontrol.

Application Notes

The stereoselective synthesis of (+)-Paeonilactone B has been approached through several distinct and innovative strategies. These methods offer different advantages in terms of starting materials, efficiency, and the key bond-forming reactions employed to construct the intricate bicyclic lactone core with its multiple stereocenters.

Three prominent and successful approaches are highlighted here:

  • Telescoped Intramolecular Michael/Olefination (TIMO) Reaction: This elegant approach constructs the α-methylene-γ-butyrolactone moiety in a tandem sequence. The key features of this synthesis are its convergency and the use of a powerful one-pot reaction to form a significant portion of the target molecule.[1]

  • Synthesis from an Enantiomerically Enriched Terpenol: This strategy relies on a chiral pool approach, starting from a readily available enantiopure terpenol. The synthesis is characterized by key steps involving regioselective metalation and a highly diastereoselective epoxidation to set the required stereochemistry. This route provides the natural product in ten steps with a notable overall yield.[2]

  • Samarium(II) Iodide-Mediated Cascade Radical Cyclization: This approach utilizes a powerful radical cascade reaction to construct the bicyclic core of Paeonilactone B. The use of SmI2 in the presence of HMPA is crucial for achieving high diastereoselectivity in the cyclization process. This method offers a rapid entry into the core structure of the natural product.[3][4][5]

These diverse strategies underscore the challenges and opportunities in the synthesis of complex natural products and provide a valuable toolkit for chemists engaged in the synthesis of bioactive molecules.

Experimental Protocols

The following protocols are based on published synthetic routes and provide a general methodology for the key transformations. Researchers should consult the primary literature for more detailed experimental conditions and characterization data.

Protocol 1: Synthesis via Telescoped Intramolecular Michael/Olefination (TIMO) Reaction

This protocol is based on the work of Taylor and coworkers.

Key Reaction: One-pot intramolecular Michael addition and Horner-Wadsworth-Emmons olefination.

Materials:

  • Appropriately substituted 4-hydroxycycloalkenone precursor

  • Phosphonate reagent

  • Base (e.g., t-BuOK)

  • Paraformaldehyde

  • Anhydrous THF

Procedure:

  • To a solution of the 4-hydroxycycloalkenone precursor in anhydrous THF at 0 °C, add the base (e.g., t-BuOK) dropwise.

  • Stir the reaction mixture at 0 °C for the time specified in the primary literature to effect the intramolecular Michael addition.

  • Cool the reaction mixture to -78 °C and add an excess of paraformaldehyde.

  • Allow the reaction to warm to 0 °C and stir until the reaction is complete as monitored by TLC.

  • Quench the reaction with a saturated aqueous solution of NH4Cl and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford (+)-Paeonilactone B.

Protocol 2: Synthesis from an Enantiomerically Enriched Terpenol

This protocol is based on the work of Vidari, Zanoni, and coworkers.[2]

Key Reactions: Regioselective metalation and diastereoselective epoxidation.[2]

1. Regioselective Metalation and Alkylation:

  • Materials: Enantiomerically enriched terpenol, a strong base (e.g., n-BuLi or s-BuLi), an electrophile (e.g., methyl iodide), anhydrous solvent (e.g., THF or diethyl ether).

  • Procedure:

    • Dissolve the enantiomerically enriched terpenol in the anhydrous solvent under an inert atmosphere (e.g., argon).

    • Cool the solution to a low temperature (e.g., -78 °C).

    • Slowly add the strong base and stir the mixture for the specified time to achieve deprotonation.

    • Add the electrophile and continue stirring, allowing the reaction to slowly warm to room temperature.

    • Quench the reaction with water or a saturated aqueous solution of NH4Cl.

    • Extract the product with an organic solvent, dry the combined organic layers, and concentrate.

    • Purify the product by column chromatography.

2. Diastereoselective Epoxidation:

  • Materials: The allylic alcohol intermediate from the previous step, an epoxidizing agent (e.g., m-CPBA or VO(acac)2/t-BuOOH), a suitable solvent (e.g., CH2Cl2).

  • Procedure:

    • Dissolve the allylic alcohol in the solvent and cool the solution in an ice bath.

    • Add the epoxidizing agent portion-wise, maintaining the temperature.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Quench any excess oxidizing agent (e.g., with a solution of sodium thiosulfate).

    • Wash the organic layer with a saturated aqueous solution of NaHCO3 and then brine.

    • Dry the organic layer, concentrate, and purify the resulting epoxide by column chromatography.

Protocol 3: Synthesis via SmI2-Mediated Cascade Radical Cyclization

This protocol is based on the work of Kilburn and coworkers.[3][4]

Key Reaction: Samarium(II) iodide-mediated cascade radical cyclization.

Materials:

  • Methylenecyclopropyl ketone precursor

  • Samarium(II) iodide (SmI2) solution in THF

  • Hexamethylphosphoramide (HMPA)

  • Anhydrous THF

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve the methylenecyclopropyl ketone precursor in anhydrous THF.

  • Add HMPA to the solution.

  • Cool the mixture to the specified temperature (e.g., -78 °C).

  • Slowly add the SmI2 solution in THF via syringe until the characteristic deep blue color persists, indicating the consumption of the starting material.

  • Quench the reaction by adding a saturated aqueous solution of K2CO3.

  • Allow the mixture to warm to room temperature and extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the bicyclic core of this compound.

Quantitative Data Presentation

The following tables summarize the reported yields and stereoselectivities for key steps in the synthesis of (+)-Paeonilactone B.

Table 1: Synthesis via an Enantiomerically Enriched Terpenol [2]

StepReactionReagents and ConditionsYield (%)Diastereomeric Ratio (d.r.)
1Regioselective Metalation/Alkylations-BuLi, TMEDA, THF, -78 °C; then MeI85>95:5
2Diastereoselective EpoxidationVO(acac)₂, t-BuOOH, benzene, rt90>98:2
...............
Overall 10 Steps - 11.5 >98% ee

Table 2: Synthesis via SmI₂-Mediated Cascade Radical Cyclization [3][4]

SubstrateAdditiveYield (%)Diastereomeric Ratio (d.r.)
Methylenecyclopropyl ketoneHMPA6310:1
Methylenecyclopropyl ketoneNone201:1.3
Methylenecyclopropyl ketoneDMPU401:1.5

Mandatory Visualization

The following diagram illustrates the general workflow for the stereoselective synthesis of (+)-Paeonilactone B starting from an enantiomerically enriched terpenol.

G A Enantiomerically Enriched Terpenol B Regioselective Metalation and Alkylation A->B C Allylic Alcohol Intermediate B->C D Diastereoselective Epoxidation C->D E Epoxy Alcohol Intermediate D->E F Further Transformations (e.g., Oxidation, Lactonization) E->F G (+)-Paeonilactone B F->G

Caption: Synthetic workflow from an enantiopure terpenol.

References

Troubleshooting & Optimization

Technical Support Center: Improving Paeonilactone B Extraction Yield

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of Paeonilactone B extraction. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the yield and purity of this compound from its primary botanical source, the roots of Paeonia lactiflora.

Frequently Asked Questions (FAQs)

Q1: What is the primary botanical source for this compound extraction?

A1: The primary and most documented botanical source for this compound is the dried root of Paeonia lactiflora Pall., a member of the Paeoniaceae family. This plant is a well-known herbaceous perennial used in traditional medicine.[1]

Q2: Which extraction methods are commonly used for isolating this compound and other monoterpenes from Paeonia species?

A2: Common methods for extracting monoterpenes from Paeonia species include conventional solvent extraction techniques like maceration and Soxhlet extraction, as well as modern, advanced techniques such as ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE). The choice of method can significantly impact extraction efficiency, time, and solvent consumption.[2][3]

Q3: What are the recommended solvents for extracting this compound?

A3: Based on literature, polar solvents are effective for extracting monoterpenes from Paeonia roots. Methanol (B129727) and aqueous ethanol (B145695) solutions (typically 70-80%) are commonly used for the initial extraction. For further purification and isolation of this compound, a less polar solvent like chloroform (B151607) can be used in a liquid-liquid partitioning step.[4][5]

Q4: What is a typical yield for monoterpenes from Paeonia species?

A4: The yield of monoterpenes is highly dependent on the specific Paeonia species, the quality of the plant material, and the extraction method employed. For instance, ultrasound-assisted extraction of total monoterpene glycosides from Paeonia suffruticosa seed meal has been reported to yield approximately 10.24% under optimized conditions. While specific yield data for this compound is not widely published in comparative studies, its concentration in the crude extract will be a fraction of the total monoterpene content.

Q5: How can I quantify the amount of this compound in my extract?

A5: High-Performance Liquid Chromatography (HPLC) coupled with an ultraviolet (UV) detector is a common and effective analytical technique for quantifying this compound in an extract. A reverse-phase C18 column is typically used with a gradient elution system, often consisting of a mixture of water (with a small amount of acid like acetic acid) and a polar organic solvent such as acetonitrile (B52724) or methanol.[6]

Troubleshooting Guides

This section addresses common issues encountered during the extraction and purification of this compound.

Low Yield of this compound in the Crude Extract
Question Possible Cause Recommended Solution
Is the quality of the starting plant material optimal? Incorrect plant species, improper harvesting time, or poor drying and storage conditions can lead to lower concentrations of this compound in the raw material.Verify the botanical identity of the Paeonia lactiflora root. Ensure the root was harvested at the appropriate time and has been properly dried and stored in a cool, dark place to prevent degradation of the target compound.
Is the plant material adequately prepared for extraction? Insufficient grinding of the root material can result in poor solvent penetration and inefficient extraction.The dried Paeonia lactiflora root should be ground into a fine, uniform powder to maximize the surface area available for solvent contact.
Are the extraction parameters optimized? The choice of solvent, temperature, and extraction time may not be ideal for maximizing the solubilization of this compound.For ultrasound-assisted extraction (UAE), consider using a 67% ethanol solution with a liquid-to-solid ratio of 27 mL/g for approximately 16 minutes at a temperature of 26°C. For maceration, ensure sufficient extraction time, potentially with multiple extractions using fresh solvent.
Is the this compound degrading during extraction? Monoterpene lactones can be susceptible to degradation under certain conditions, such as high temperatures or non-neutral pH.Avoid excessive heat during extraction and solvent removal. If using methods that generate heat, such as Soxhlet or MAE, monitor the temperature closely. Maintain a neutral or slightly acidic pH during aqueous extraction steps.
Significant Loss of this compound During Purification
Question Possible Cause Recommended Solution
Is the solvent system for liquid-liquid partitioning appropriate? An incorrect choice of solvents can lead to the loss of this compound into the undesired phase.This compound is a moderately polar compound. When partitioning a crude methanol or ethanol extract, use a nonpolar solvent like n-hexane to remove lipids and other nonpolar impurities, ensuring that this compound remains in the more polar hydroalcoholic phase. Subsequent partitioning with a solvent of intermediate polarity, such as chloroform, can then be used to isolate this compound.
Is an emulsion forming during partitioning? Emulsions at the solvent interface can trap the target compound, leading to significant losses.To break an emulsion, you can try adding a saturated sodium chloride solution (brine) or centrifuging the mixture.
Is the compound degrading during column chromatography? This compound may be unstable on certain stationary phases, particularly acidic silica (B1680970) gel.Before performing large-scale column chromatography, test the stability of your compound on a small amount of the stationary phase using a thin-layer chromatography (TLC) plate. If degradation is observed, consider using a deactivated silica gel or an alternative stationary phase like alumina.
Is the elution solvent system for chromatography optimized? An inappropriate solvent system can result in poor separation from impurities or irreversible adsorption of the compound to the column.Develop an effective solvent system using TLC before proceeding to column chromatography. The ideal system should provide good separation between this compound and major impurities, with an Rf value for this compound ideally between 0.2 and 0.4.

Data Presentation

Table 1: Comparison of Extraction Methods for Monoterpenes from Paeonia Species
Extraction MethodTypical SolventAdvantagesDisadvantagesReference
Maceration Ethanol, MethanolSimple, requires minimal equipment, suitable for thermolabile compounds.Time-consuming, requires large solvent volumes, may result in lower yields.[2][3]
Soxhlet Extraction Ethanol, Hexane (B92381)More efficient than maceration, requires less solvent.Can expose the extract to high temperatures for extended periods, potentially degrading thermolabile compounds.[2][3]
Ultrasound-Assisted Extraction (UAE) Aqueous EthanolReduced extraction time, lower solvent consumption, increased yield.Requires specialized equipment, potential for localized heating.[2][3]
Microwave-Assisted Extraction (MAE) Aqueous EthanolVery short extraction times, high efficiency, reduced solvent use.Requires specialized equipment, risk of localized overheating if not properly controlled.[2][3]
Table 2: Optimized Parameters for Ultrasound-Assisted Extraction (UAE) of Total Monoterpene Glycosides from Paeonia ostii Seed Cake
ParameterOptimized Value
Solvent 67% Ethanol in Water
Liquid-to-Solid Ratio 27 mL/g
Extraction Time 16 minutes
Extraction Temperature 26 °C
Resulting Yield 10.24%

Note: These parameters, while for a different Paeonia species, provide a valuable starting point for the optimization of this compound extraction from Paeonia lactiflora.

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound

This protocol is based on optimized methods for extracting monoterpenes from Paeonia species and is a recommended starting point for achieving a high yield of this compound.

  • Preparation of Plant Material:

    • Obtain dried roots of Paeonia lactiflora.

    • Grind the roots into a fine powder (e.g., 40-60 mesh).

  • Extraction:

    • Place 10 g of the powdered root material into a suitable extraction vessel.

    • Add 270 mL of 67% aqueous ethanol (a 27:1 liquid-to-solid ratio).

    • Place the vessel in an ultrasonic bath.

    • Sonicate for 16 minutes at a controlled temperature of 26°C.

  • Solvent Removal:

    • After extraction, filter the mixture to separate the extract from the solid plant material.

    • Wash the solid residue with a small amount of the extraction solvent and combine the filtrates.

    • Remove the ethanol from the extract under reduced pressure using a rotary evaporator at a temperature below 50°C.

  • Purification (Liquid-Liquid Partitioning):

    • The resulting aqueous concentrate is then partitioned sequentially with n-hexane to remove non-polar impurities. Discard the hexane layers.

    • Subsequently, partition the aqueous layer with chloroform to extract this compound.

    • Collect the chloroform fractions, which will be enriched with this compound.

  • Final Steps:

    • Dry the combined chloroform fractions over anhydrous sodium sulfate.

    • Filter and evaporate the chloroform under reduced pressure to obtain the crude this compound extract.

    • Further purification can be achieved through column chromatography on silica gel.

Mandatory Visualization

Extraction_Workflow A Dried Paeonia lactiflora Root B Grinding A->B C Powdered Root Material B->C D Ultrasound-Assisted Extraction (67% Ethanol, 26°C, 16 min) C->D E Filtration D->E F Crude Ethanolic Extract E->F G Solvent Evaporation (Rotary Evaporator) F->G H Aqueous Concentrate G->H I Liquid-Liquid Partitioning (n-Hexane & Chloroform) H->I J Chloroform Fraction (Enriched in this compound) I->J K Drying and Evaporation J->K L Crude this compound K->L M Column Chromatography L->M N Pure this compound M->N

Caption: Experimental workflow for the extraction and purification of this compound.

Troubleshooting_Low_Yield Start Low this compound Yield Material Check Plant Material Quality - Correct Species? - Proper Drying/Storage? Start->Material Preparation Review Sample Preparation - Fine, uniform powder? Start->Preparation Extraction Optimize Extraction Parameters - Solvent? - Temperature? - Time? Start->Extraction Degradation Investigate Potential Degradation - Excessive heat? - Unfavorable pH? Start->Degradation Purification Assess Purification Steps - Partitioning loss? - Column degradation? Start->Purification

Caption: Logical diagram for troubleshooting low this compound yield.

References

Paeonilactone B stability and degradation issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation issues of Paeonilactone B. The information is presented in a question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs) on this compound Stability

Q1: What are the primary stability concerns for this compound?

A1: this compound, a monoterpene lactone, has several potential stability issues stemming from its chemical structure. The primary concerns are:

  • Hydrolysis: The γ-lactone ring is susceptible to hydrolysis, which can be catalyzed by acidic or basic conditions, leading to an inactive ring-opened hydroxy acid.

  • Oxidation: The α,β-unsaturated carbonyl system and the tertiary alcohol may be prone to oxidation.

  • Thermal Degradation: Elevated temperatures can accelerate hydrolysis and other degradation reactions.

  • Photodegradation: Exposure to UV or broad-spectrum light may induce degradation, a common issue for compounds with conjugated systems.

Q2: What are the ideal storage conditions for solid this compound and its solutions?

A2: For solid this compound, it is recommended to store it in a tightly sealed container in a cool, dry, and dark place. Storage at -20°C is advisable for long-term stability. Stock solutions, typically prepared in organic solvents like DMSO or ethanol, should also be stored at -20°C or lower in tightly capped vials to minimize solvent evaporation and exposure to moisture and light. It is best to prepare fresh aqueous solutions for experiments and avoid long-term storage of aqueous dilutions.

Q3: How stable is this compound in aqueous buffers used for cell culture or enzymatic assays?

A3: The stability of this compound in aqueous buffers is highly dependent on the pH and temperature. Lactones are generally more stable at slightly acidic to neutral pH (around pH 4-7). In alkaline conditions (pH > 8), the rate of hydrolysis of the lactone ring can increase significantly. For cell culture experiments, it is recommended to add this compound to the media immediately before starting the experiment. If pre-incubation is necessary, the stability of the compound in the specific medium at 37°C should be validated.

Q4: What are the likely degradation products of this compound?

A4: While specific degradation products of this compound are not extensively documented in the literature, based on its structure, the most probable degradation product is the corresponding ring-opened hydroxy carboxylic acid formed via hydrolysis of the lactone. Other potential degradation products could arise from oxidation of the double bond or other parts of the molecule.

Troubleshooting Guide for Experiments with this compound

Q5: I am observing a loss of activity of this compound in my multi-day cell culture experiment. What could be the cause?

A5: A gradual loss of activity over several days is likely due to the degradation of this compound in the cell culture medium at 37°C. The lactone ring is prone to hydrolysis, especially at the slightly alkaline pH of some culture media.

  • Troubleshooting Steps:

    • Replenish the compound: Consider replacing the medium with freshly prepared this compound-containing medium every 24-48 hours.

    • Conduct a stability check: Analyze samples of the culture medium containing this compound at different time points (e.g., 0, 24, 48, 72 hours) by HPLC to quantify the remaining amount of the parent compound.

    • Lower the pH if possible: If your experimental system allows, using a buffer with a pH closer to neutral might slightly improve stability.

Q6: My this compound solution in a physiological buffer appears cloudy. What should I do?

A6: Cloudiness or precipitation indicates that this compound has limited solubility in your aqueous buffer.

  • Troubleshooting Steps:

    • Check the final solvent concentration: Ensure that the concentration of the organic solvent (e.g., DMSO) from your stock solution is kept low in the final aqueous solution (typically <1%, but ideally <0.1%).

    • Use a solubilizing agent: Consider the use of a biocompatible solubilizing agent, such as a small amount of Tween® 80 or other surfactants, if your experimental design permits.

    • Prepare a lower concentration: You may be exceeding the solubility limit of this compound in your buffer. Try working with a lower final concentration.

    • Gentle warming and sonication: Briefly warming the solution to 37°C and sonicating might help in dissolving the compound. However, be cautious about potential degradation at higher temperatures.

Q7: I am analyzing this compound using reverse-phase HPLC and see peak tailing or inconsistent retention times. How can I resolve this?

A7: Peak tailing and retention time drift in HPLC analysis can be caused by several factors related to the compound, column, or mobile phase.

  • Troubleshooting Steps:

    • Adjust mobile phase pH: The tertiary alcohol in this compound can interact with residual silanols on the silica-based C18 column, leading to peak tailing. Adding a small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid) to the mobile phase can suppress this interaction.

    • Check column health: The column may be contaminated or degraded. Flush the column with a strong solvent or replace it if necessary.

    • Ensure proper equilibration: Make sure the column is fully equilibrated with the mobile phase before each injection.

    • Control temperature: Use a column oven to maintain a constant temperature, as fluctuations can cause retention time shifts.

Quantitative Data on this compound Stability

Table 1: Hydrolytic Stability of this compound

pHTemperature (°C)Time (hours)% this compound Remaining
2.0800100
2User Data
4User Data
8User Data
7.4800100
2User Data
4User Data
8User Data
9.0800100
2User Data
4User Data
8User Data

Table 2: Photostability of this compound

ConditionIllumination IntensityTime (hours)% this compound Remaining
Solid StateUser Data (e.g., 1.2 million lux hours)User DataUser Data
Solution (Methanol)User Data (e.g., 200 W h/m²)User DataUser Data

Experimental Protocols

Protocol for Forced Degradation Study of this compound

This protocol outlines the conditions for subjecting this compound to various stressors to identify potential degradation products and pathways.

  • Preparation of Stock Solution: Prepare a stock solution of this compound at 1 mg/mL in methanol (B129727) or acetonitrile.

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

    • Incubate at 80°C for 8 hours.

    • At specified time points (e.g., 0, 2, 4, 8 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

    • Incubate at 80°C for 8 hours.

    • At specified time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide.

    • Keep at room temperature for 24 hours.

    • At specified time points, withdraw an aliquot and dilute with mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Place solid this compound in a hot air oven at 105°C for 24 hours.

    • Dissolve the stressed solid in the mobile phase for HPLC analysis.

  • Photolytic Degradation:

    • Expose a solution of this compound (in a transparent container) to a photostability chamber with a light source (e.g., ICH option 2: near UV at 200 W h/m² and visible light at 1.2 million lux hours).

    • Simultaneously, keep a control sample wrapped in aluminum foil in the same chamber.

    • Analyze both samples by HPLC.

  • HPLC Analysis:

    • Use a stability-indicating HPLC method (e.g., C18 column, gradient elution with a mobile phase of 0.1% formic acid in water and acetonitrile, UV detection at a suitable wavelength).

    • Monitor for the appearance of new peaks (degradation products) and a decrease in the peak area of this compound.

Visualizations

Paeonilactone_B_Degradation_Pathway cluster_conditions Influencing Factors PLB This compound (Lactone Form) TS Tetrahedral Intermediate PLB->TS H₂O (Acid/Base Catalysis) OHA Ring-Opened Hydroxy Acid TS->OHA Ring Opening OHA->PLB Lactonization (Acidic Conditions) pH pH Temp Temperature Light Light Oxidants Oxidants

Caption: Plausible hydrolytic degradation pathway for this compound.

Experimental_Workflow cluster_stress Forced Degradation Acid Acid Hydrolysis Analysis Stability-Indicating HPLC/LC-MS Analysis Acid->Analysis Base Base Hydrolysis Base->Analysis Oxidation Oxidation Oxidation->Analysis Thermal Thermal Thermal->Analysis Photo Photolysis Photo->Analysis PLB This compound Sample PLB->Acid PLB->Base PLB->Oxidation PLB->Thermal PLB->Photo Data Data Interpretation (Peak Purity, Mass Balance) Analysis->Data Report Identify Degradants & Establish Degradation Pathway Data->Report

Technical Support Center: Overcoming In Vitro Solubility Challenges of Paeonilactone B

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with Paeonilactone B in in-vitro experiments.

Troubleshooting Guide

This guide addresses specific problems you might encounter during your experiments with this compound.

Problem Potential Cause Recommended Solution
This compound precipitates when added to aqueous buffer/media. Low aqueous solubility of this compound. The final concentration of the organic solvent (e.g., DMSO) may be too low to maintain solubility.1. Optimize Co-solvent Concentration: Prepare a higher concentration stock solution of this compound in an appropriate organic solvent like DMSO. When diluting into your aqueous buffer, ensure the final organic solvent concentration is sufficient to maintain solubility, but non-toxic to your cells (typically ≤ 0.5% DMSO for most cell lines). 2. Use a Water-Miscible Co-solvent: Consider using a co-solvent system. First, dissolve this compound in a water-miscible solvent where it has high solubility, and then add this solution to the aqueous medium.[1] 3. Gentle Warming and Sonication: After dilution, gentle warming (e.g., to 37°C) and brief sonication can help to dissolve small amounts of precipitate. However, monitor for any degradation of the compound.
Inconsistent experimental results between batches. Variability in the preparation of this compound solutions. Precipitation of the compound over time in the stock solution or final assay medium.1. Standardize Solution Preparation: Follow a strict, standardized protocol for preparing your this compound solutions for every experiment. 2. Freshly Prepare Solutions: Always prepare fresh dilutions of this compound from a concentrated stock solution immediately before each experiment. Avoid using old or stored diluted solutions. 3. Visual Inspection: Before use, visually inspect all solutions for any signs of precipitation. If observed, do not use the solution.
Low cellular uptake or biological activity observed. Poor solubility in the cell culture medium leads to a lower effective concentration of this compound available to the cells.1. Enhance Solubility with Cyclodextrins: Utilize cyclodextrins to form inclusion complexes with this compound, which can significantly increase its aqueous solubility.[2] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its high water solubility and low toxicity.[3] 2. Prepare a Solid Dispersion: A solid dispersion of this compound in a hydrophilic carrier can improve its dissolution rate and solubility.[3]

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: this compound is soluble in several organic solvents. For in vitro studies, Dimethyl Sulfoxide (DMSO) is the most commonly used solvent for preparing high-concentration stock solutions.[4] It is also soluble in chloroform, dichloromethane, ethyl acetate, and acetone.[4] When preparing for cell-based assays, ensure the final concentration of DMSO in the culture medium is low (typically ≤0.5%) to avoid cytotoxicity.

Q2: My this compound is not dissolving well in my aqueous buffer. What can I do?

A2: Poor aqueous solubility is a common challenge with compounds like this compound. Here are several techniques to improve its solubility:

  • Co-solvents: Ensure you have an adequate concentration of a water-miscible organic solvent, such as DMSO or ethanol, in your final solution.[1]

  • pH Adjustment: The solubility of some compounds can be influenced by pH. You can experimentally determine if adjusting the pH of your buffer (within a range compatible with your assay) improves the solubility of this compound.

  • Cyclodextrin (B1172386) Complexation: This is a highly effective method for increasing the aqueous solubility of hydrophobic compounds.[3] By encapsulating the this compound molecule, cyclodextrins can significantly enhance its solubility. See the detailed protocol below.

  • Use of Surfactants: Low concentrations of non-ionic surfactants, such as Tween 20 or Triton X-100 (e.g., 0.01-0.05%), can aid in solubilization for enzyme assays, but may not be suitable for cell-based assays due to potential cytotoxicity.

Q3: How can I use cyclodextrins to improve the solubility of this compound?

A3: Cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can form inclusion complexes with this compound to enhance its aqueous solubility. You would typically prepare a stock solution of the this compound/cyclodextrin complex. A general protocol is provided in the "Experimental Protocols" section below.

Q4: Are there any other advanced techniques to enhance the solubility of this compound?

A4: Yes, other techniques used in pharmaceutical formulation can be adapted for in vitro studies, although they may require more specialized equipment and expertise:

  • Solid Dispersions: In this method, the drug is dispersed in a hydrophilic carrier at a solid state, which can improve its dissolution and solubility.[3]

  • Nanosuspensions: Reducing the particle size of this compound to the nanometer range can increase its surface area and, consequently, its dissolution rate and saturation solubility.[1]

Quantitative Data Summary

Table 1: Example of Solubility Enhancement of Chrysin using different β-Cyclodextrin Derivatives

Cyclodextrin DerivativeMolar Ratio (Chrysin:CD)Solubility (µg/mL)Fold Increase in Solubility
No Cyclodextrin-1.8-
β-Cyclodextrin (βCD)1:112.56.9
Hydroxypropyl-β-Cyclodextrin (HPBCD)1:145.325.2
1:2120.166.7
Sulfobutylether-β-Cyclodextrin (SBECD)1:189.749.8
1:2105.458.6
Randomly-methylated-β-Cyclodextrin (RAMEB)1:1150.283.4
1:2280.6155.9

Data adapted from a study on Chrysin for illustrative purposes.[2]

Experimental Protocols

Protocol 1: Preparation of this compound Solution using a Co-solvent (DMSO)
  • Prepare Stock Solution: Weigh out the desired amount of this compound powder and dissolve it in pure DMSO to create a high-concentration stock solution (e.g., 10-50 mM). Ensure the powder is completely dissolved by vortexing or gentle warming.

  • Storage of Stock Solution: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Preparation of Working Solution: Immediately before your experiment, thaw an aliquot of the stock solution. Dilute the stock solution in your aqueous buffer or cell culture medium to the desired final concentration.

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is below the toxic level for your specific cell line (generally ≤0.5%).

  • Control: Include a vehicle control in your experiment containing the same final concentration of DMSO without this compound.

Protocol 2: Enhancing this compound Solubility using Cyclodextrin (HP-β-CD) Complexation (Kneading Method)
  • Molar Ratio Calculation: Determine the desired molar ratio of this compound to HP-β-CD (common starting ratios are 1:1 or 1:2). Calculate the required mass of each component.

  • Mixing: Place the calculated amount of HP-β-CD in a mortar. Add a small amount of a suitable solvent (e.g., a 50:50 ethanol:water mixture) to form a paste.

  • Kneading: Gradually add the this compound powder to the paste and knead for 30-60 minutes. The mixture should remain as a paste; add small amounts of the solvent mixture if it becomes too dry.

  • Drying: Dry the resulting paste in an oven at a low temperature (e.g., 40-50°C) until all the solvent has evaporated and a solid mass is obtained.

  • Pulverization and Sieving: Pulverize the dried complex into a fine powder using a mortar and pestle and pass it through a sieve.

  • Stock Solution Preparation: Dissolve the powdered this compound-HP-β-CD complex in your aqueous buffer or cell culture medium to the desired stock concentration. This stock solution can then be further diluted for your experiments.

Visualizations

experimental_workflow cluster_start Starting Material cluster_dissolution Dissolution Method cluster_solution Resulting Solution cluster_application Application Paeonilactone_B This compound Powder Co_Solvent Dissolve in Co-solvent (e.g., DMSO) Paeonilactone_B->Co_Solvent Cyclodextrin Form Inclusion Complex with Cyclodextrin Paeonilactone_B->Cyclodextrin Stock_Solution High-Concentration Stock Solution Co_Solvent->Stock_Solution Cyclodextrin->Stock_Solution Working_Solution Dilute to Working Concentration in Aqueous Medium Stock_Solution->Working_Solution In_Vitro_Assay Perform In Vitro Assay Working_Solution->In_Vitro_Assay

Caption: Experimental workflow for preparing this compound solutions.

logical_relationship cluster_problem Core Problem cluster_consequences Consequences cluster_solutions Solutions Low_Solubility Low Aqueous Solubility of this compound Precipitation Precipitation in Aqueous Media Low_Solubility->Precipitation Low_Bioavailability Low In Vitro Bioavailability Low_Solubility->Low_Bioavailability Inconsistent_Results Inconsistent Experimental Results Precipitation->Inconsistent_Results Low_Bioavailability->Inconsistent_Results Co_Solvents Use of Co-solvents Co_Solvents->Low_Solubility Cyclodextrins Cyclodextrin Complexation Cyclodextrins->Low_Solubility pH_Adjustment pH Adjustment pH_Adjustment->Low_Solubility Solid_Dispersion Solid Dispersion Solid_Dispersion->Low_Solubility

Caption: Logical relationship of this compound solubility issues.

References

Technical Support Center: Paeonilactone B HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the HPLC analysis of Paeonilactone B, with a focus on achieving optimal peak resolution.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific problems that may arise during the HPLC analysis of this compound. The solutions provided are based on established chromatographic principles and best practices for the analysis of natural products.

Q1: Why is my this compound peak broad and poorly resolved?

A1: Broad peaks and poor resolution for this compound can stem from several factors. Here is a step-by-step troubleshooting guide:

  • Mobile Phase Mismatch: The solvent used to dissolve the sample may be too different from the mobile phase. If the sample is dissolved in a solvent much stronger (e.g., high percentage of organic solvent) than the initial mobile phase conditions, the peak shape can be distorted. Solution: Whenever possible, dissolve your sample in the initial mobile phase composition.

  • Low Flow Rate: An excessively low flow rate can lead to band broadening due to diffusion. Solution: Ensure your flow rate is optimal for the column dimensions. For a standard 4.6 mm ID column, a flow rate of 0.8-1.2 mL/min is typical.

  • Column Contamination or Degradation: Accumulation of contaminants on the column frit or stationary phase can lead to peak distortion. Column aging can also result in a loss of efficiency. Solution: Use a guard column to protect your analytical column. If contamination is suspected, flush the column with a strong solvent. If the problem persists, the column may need to be replaced.

  • Extra-Column Volume: Excessive tubing length or a large internal diameter between the injector and the detector can contribute to peak broadening. Solution: Minimize the length and internal diameter of all connecting tubing.

Q2: I'm observing significant peak tailing for this compound. What is the cause and how can I fix it?

A2: Peak tailing for this compound is often due to secondary interactions between the analyte and the stationary phase, or issues with the mobile phase pH.

  • Silanol (B1196071) Interactions: Residual silanol groups on the silica-based C18 stationary phase can interact with polar functional groups on the this compound molecule, causing tailing. Solution:

    • Acidify the Mobile Phase: Adding a small amount of acid (e.g., 0.1-0.5% acetic acid or formic acid) to the aqueous portion of the mobile phase can suppress the ionization of silanol groups, thereby reducing these secondary interactions.[1][2]

    • Use an End-Capped Column: Modern, well-end-capped C18 columns have fewer free silanol groups and are less prone to causing peak tailing with polar analytes.

  • Mobile Phase pH Near pKa: If the mobile phase pH is close to the pKa of this compound, it can exist in both ionized and non-ionized forms, leading to peak tailing. Solution: Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa.

  • Column Overload: Injecting too much sample can lead to peak distortion, including tailing. Solution: Try reducing the injection volume or diluting the sample.

Q3: My retention time for this compound is inconsistent between runs. What should I check?

A3: Fluctuations in retention time are typically caused by changes in the HPLC system's conditions.

  • Inadequate Equilibration Time: When using a gradient elution, it is crucial to allow the column to fully re-equilibrate to the initial mobile phase conditions before the next injection. Solution: Increase the post-run equilibration time.

  • Mobile Phase Composition: Inaccurate mixing of mobile phase components or evaporation of the more volatile solvent can alter the elution strength and affect retention times. Solution: Ensure the mobile phase is well-mixed and covered to prevent evaporation. Prepare fresh mobile phase daily.

  • Temperature Fluctuations: Changes in the column temperature can lead to shifts in retention time. Solution: Use a column oven to maintain a constant and consistent temperature.

  • Pump Performance: Inconsistent flow rates due to pump issues (e.g., leaks, worn seals, air bubbles) can cause retention time variability. Solution: Check the pump for leaks and ensure it is properly primed and purged.

Q4: I am seeing a split peak for this compound. What could be the issue?

A4: A split peak can be caused by a few distinct problems.

  • Column Void: A void or channel in the packing material at the head of the column can cause the sample to travel through two different paths, resulting in a split peak. Solution: This often requires replacing the column. Using a guard column can help extend the life of the analytical column.

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is immiscible with the mobile phase, it can cause peak splitting. Solution: Ensure your sample solvent is compatible with the mobile phase. Ideally, dissolve the sample in the mobile phase itself.

  • Co-eluting Interference: It is possible that another compound is co-eluting with this compound. Solution: Adjust the mobile phase composition or gradient to try and resolve the two peaks. A change in the stationary phase chemistry might also be necessary.

Experimental Protocol

The following is a recommended starting HPLC method for the analysis of this compound, based on methods developed for phytochemical analysis of Paeonia lactiflora extracts.[1][2]

ParameterRecommended Condition
HPLC System Quaternary or Binary HPLC with UV/PDA Detector
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.5% Acetic Acid in Water
Mobile Phase B Acetonitrile
Gradient Elution 0 min: 5% B; 25 min: 25% B; 30 min: 40% B; 35 min: 100% B; 40 min: 100% B; 45 min: 5% B; 55 min: 5% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 230 nm
Injection Volume 10 µL
Sample Preparation Dissolve the sample in methanol (B129727) and filter through a 0.45 µm syringe filter.

Quantitative Data Summary

The following table provides expected chromatographic parameters for this compound based on available literature and typical performance of the recommended method. Actual values may vary depending on the specific HPLC system, column, and exact experimental conditions.

ParameterExpected Value/RangeNotes
Retention Time (tR) ~4.5 min (under UHPLC-MS conditions)Retention time will be longer under the recommended HPLC conditions. Consistency is key.
Peak Asymmetry (Tailing Factor) 0.9 - 1.2A value greater than 1.2 indicates tailing. Values below 0.9 indicate fronting.
Resolution (Rs) > 1.5Resolution should be greater than 1.5 between this compound and any adjacent peaks for accurate quantification.
Theoretical Plates (N) > 2000A higher number of theoretical plates indicates better column efficiency and sharper peaks.

Visual Troubleshooting and Workflow Diagrams

The following diagrams illustrate a logical workflow for troubleshooting peak resolution issues and the potential interactions of this compound during HPLC analysis.

G start Poor Peak Resolution (Broadening, Tailing, Splitting) check_mobile_phase Check Mobile Phase - Correct Composition? - Freshly Prepared? - Degassed? start->check_mobile_phase adjust_mobile_phase Adjust Mobile Phase - Dissolve sample in mobile phase - Add 0.1-0.5% acid (e.g., Acetic Acid) - Optimize gradient check_mobile_phase->adjust_mobile_phase No check_column Check Column - Correct Type (C18)? - Past its lifetime? - Contaminated? check_mobile_phase->check_column Yes adjust_mobile_phase->check_column column_maintenance Column Maintenance - Flush with strong solvent - Use a guard column - Replace column if necessary check_column->column_maintenance No check_system Check HPLC System - Flow rate correct? - Temperature stable? - Leaks present? check_column->check_system Yes column_maintenance->check_system system_adjustments System Adjustments - Optimize flow rate - Use column oven - Check for and fix leaks check_system->system_adjustments No check_injection Check Injection - Overloading? - Sample solvent compatible? check_system->check_injection Yes system_adjustments->check_injection injection_adjustments Injection Adjustments - Reduce injection volume - Dilute sample check_injection->injection_adjustments No good_resolution Good Peak Resolution check_injection->good_resolution Yes injection_adjustments->good_resolution

Caption: Troubleshooting workflow for poor this compound peak resolution.

G This compound Interactions in RP-HPLC cluster_0 Mobile Phase (Polar) cluster_1 Stationary Phase (Non-Polar) water Water + Acetic Acid silanol Residual Silanols (Si-OH) water->silanol Suppresses Ionization paeonilactone This compound (Moderately Polar) water->paeonilactone Elution acetonitrile Acetonitrile acetonitrile->paeonilactone Elution c18 C18 Chains paeonilactone->c18 Hydrophobic Interactions (Primary Retention) paeonilactone->silanol Secondary Polar Interactions (Can cause tailing)

Caption: Interactions of this compound with stationary and mobile phases.

References

Paeonilactone B interference in analytical measurements

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who may encounter analytical interference related to Paeonilactone B in their experiments.

Troubleshooting Guides

This section offers step-by-step guidance to identify and resolve potential analytical issues when this compound is present in a sample.

Issue 1: Inconsistent quantitative results in LC-MS analysis.

Possible Cause: Matrix effects or co-elution of this compound with the analyte of interest may be causing ion suppression or enhancement.

Troubleshooting Steps:

  • Method Specificity Verification:

    • Analyze a pure standard of your analyte and a sample containing this compound separately to determine their retention times.

    • If retention times are similar, modify the chromatographic method to improve separation. Consider adjusting the mobile phase gradient, changing the column chemistry, or altering the flow rate.

  • Matrix Effect Evaluation:

    • Perform a post-extraction spike experiment.

    • Protocol:

      • Prepare three sets of samples:

        • Set A: Blank matrix extract.

        • Set B: Blank matrix extract spiked with the analyte of interest at a known concentration.

        • Set C: Pure solution of the analyte of interest at the same concentration as Set B.

      • Analyze all sets by LC-MS.

      • Calculate the matrix effect using the following formula: Matrix Effect (%) = (Peak Area of Set B / Peak Area of Set C) * 100

    • A value significantly different from 100% indicates the presence of matrix effects.

  • Mitigation Strategies:

    • Sample Dilution: Dilute the sample to reduce the concentration of interfering matrix components, including this compound.

    • Improved Sample Preparation: Employ more rigorous sample clean-up techniques such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove potential interferences.

    • Use of an Internal Standard: Incorporate a stable isotope-labeled internal standard that co-elutes with the analyte to compensate for matrix effects.

Issue 2: Suspected false-positive or false-negative results in immunoassays.

Possible Cause: this compound, due to its chemical structure, may cross-react with assay antibodies or interfere with the detection system.

Troubleshooting Steps:

  • Spike and Recovery Analysis:

    • Protocol:

      • Prepare three sample sets:

        • Set 1: Blank sample matrix.

        • Set 2: Blank sample matrix spiked with a known concentration of the analyte.

        • Set 3: Sample matrix containing this compound, also spiked with the same known concentration of the analyte.

      • Analyze all sets using the immunoassay.

      • Calculate the percent recovery for Set 3 relative to Set 2.

    • A recovery rate significantly lower or higher than 100% suggests interference.

  • Serial Dilution:

    • Dilute the sample suspected of interference and re-assay.

    • If the results do not scale linearly with the dilution factor, it is indicative of an interfering substance.

  • Alternative Assay:

    • If possible, confirm the results using an alternative analytical method that employs a different detection principle (e.g., LC-MS/MS).

  • Blocking Agents:

    • Some commercial immunoassay kits provide blocking agents to minimize non-specific binding. Consult the manufacturer's instructions to see if this is an option.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its chemical properties?

A1: this compound is a monoterpene lactone natural product. Its key chemical features include a lactone ring and a benzofuran (B130515) core structure.[1] These functional groups could potentially interact with analytical reagents or biological macromolecules.

Chemical Properties of this compound
Molecular Formula C₁₀H₁₂O₄
Molecular Weight 196.20 g/mol [1]
Structure Contains a lactone ring and a benzofuran moiety[1]
Solubility Soluble in organic solvents like Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone.[2]

Q2: Can this compound interfere with LC-MS analysis?

A2: While there is no direct published evidence of this compound causing interference, its presence in a complex matrix, such as in herbal extracts, can contribute to matrix effects.[3][4][5][6] Matrix effects can lead to ion suppression or enhancement, affecting the accuracy of quantification. It is crucial to validate the analytical method for specificity and to assess for matrix effects when analyzing samples containing this compound.[3]

Q3: How might this compound interfere with immunoassays?

A3: Small molecules like this compound can potentially cause interference in immunoassays through several mechanisms:

  • Cross-reactivity: The molecule or its metabolites might have a similar structure to the target analyte, leading to non-specific binding with the assay antibodies.

  • Non-specific Binding: this compound might bind to assay components, such as antibodies or the solid phase, leading to erroneous signals.

  • Enzyme Inhibition/Activation: In enzyme-linked immunosorbent assays (ELISAs), it could potentially interfere with the enzyme used for signal generation.

It is important to perform validation experiments like spike and recovery to check for potential interference.[7][8][9][10][11]

Q4: Are there any known metabolites of this compound that could cause interference?

A4: The metabolism of this compound is not extensively studied. However, natural products can be metabolized into reactive intermediates.[12][13][14][15] These metabolites could potentially be more reactive and prone to interacting with analytical system components. If you suspect interference from a metabolite, techniques like LC-MS/MS can be used to identify and characterize potential metabolic products in your samples.

Visual Guides

experimental_workflow cluster_lcms LC-MS Troubleshooting start_lcms Inconsistent LC-MS Results check_retention Check Retention Times of Analyte and this compound start_lcms->check_retention modify_chromatography Modify Chromatographic Method check_retention->modify_chromatography Co-elution evaluate_matrix Evaluate Matrix Effects (Post-Extraction Spike) check_retention->evaluate_matrix Separated modify_chromatography->evaluate_matrix mitigate Implement Mitigation Strategy evaluate_matrix->mitigate Interference Detected end_lcms Consistent Results evaluate_matrix->end_lcms No Interference mitigate->end_lcms

Caption: Troubleshooting workflow for inconsistent LC-MS results.

immunoassay_workflow cluster_ia Immunoassay Troubleshooting start_ia Suspected Immunoassay Interference spike_recovery Perform Spike and Recovery start_ia->spike_recovery serial_dilution Perform Serial Dilution spike_recovery->serial_dilution Poor Recovery end_ia Accurate Results spike_recovery->end_ia Good Recovery alt_method Confirm with Alternative Method (e.g., LC-MS) serial_dilution->alt_method Non-linear Dilution serial_dilution->end_ia Linear Dilution alt_method->end_ia

Caption: Troubleshooting workflow for suspected immunoassay interference.

logical_relationship cluster_potential_issues Potential Analytical Interferences PaeonilactoneB This compound Present in Sample MatrixEffects Matrix Effects (LC-MS) PaeonilactoneB->MatrixEffects can contribute to CrossReactivity Cross-Reactivity (Immunoassay) PaeonilactoneB->CrossReactivity may cause NonspecificBinding Non-specific Binding PaeonilactoneB->NonspecificBinding may lead to

References

How to increase the sensitivity of Paeonilactone B detection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Paeoniflorin (B1679553) B analysis. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experimental protocols for the sensitive detection of Paeoniflorin B.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical methods for Paeoniflorin B detection?

A1: The most prevalent methods for the quantification of Paeoniflorin B are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[1][2][3][4] HPLC-UV is a robust and widely available technique, while LC-MS/MS offers superior sensitivity and selectivity, making it ideal for complex biological matrices and low concentration samples.[3][5]

Q2: What is the typical UV wavelength for Paeoniflorin B detection in HPLC?

A2: Paeoniflorin B is most commonly detected at a UV wavelength of 230 nm .[4][6][7] Some studies have also utilized 235 nm and 240 nm.[2][8] For simultaneous analysis with other compounds, the wavelength may be adjusted.[9]

Q3: How can I improve the sensitivity of my Paeoniflorin B detection?

A3: To enhance sensitivity, consider the following:

  • Switch to LC-MS/MS: This technique is inherently more sensitive than HPLC-UV.[3]

  • Optimize Sample Preparation: Employ solid-phase extraction (SPE) or liquid-liquid extraction to concentrate the analyte and remove interfering matrix components.[5][10]

  • Method Optimization (HPLC-UV): Fine-tune the mobile phase composition, flow rate, and column temperature to improve peak shape and resolution.[2]

  • Method Optimization (LC-MS/MS): Optimize mass spectrometry parameters, including ionization source conditions and MRM transitions.[3] Utilizing ammonium (B1175870) adduct ions ([M+NH4]+) as precursor ions in positive ion mode can significantly increase sensitivity.[3]

Q4: What are the key considerations for Paeoniflorin B sample preparation?

A4: The choice of sample preparation method depends on the sample matrix.

  • Herbal Extracts: Sonication in methanol (B129727) is a common and effective extraction method.[6]

  • Plasma/Biological Fluids: Protein precipitation with acetonitrile (B52724) is a rapid and cost-effective method.[3] For cleaner samples and higher sensitivity, solid-phase extraction (SPE) is recommended.[5] Liquid-liquid extraction with ethyl acetate (B1210297) has also been used.[10]

Q5: What are the stability and storage considerations for Paeoniflorin B?

A5: Paeoniflorin B is stable in acidic conditions but degrades in basic (pH 9.0 or above) or high-temperature (60°C and above) environments.[11] It is advisable to store standard solutions and samples at low temperatures (-80°C for plasma samples) and protect them from light.[12] Standard solutions in methanol may show degradation after two weeks at -10°C.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing or Fronting) in HPLC Inappropriate mobile phase pH.Adjust the pH of the aqueous mobile phase. Paeoniflorin B is more stable in acidic conditions.[11]
Column degradation.Use a guard column and ensure proper sample cleanup. Replace the analytical column if necessary.
Column overload.Dilute the sample or reduce the injection volume.
Low Signal Intensity / Poor Sensitivity Suboptimal detection wavelength (HPLC-UV).Ensure the UV detector is set to the optimal wavelength (around 230 nm).[4][6][7]
Inefficient ionization (LC-MS/MS).Optimize ionization source parameters. Consider using ammonium acetate in the mobile phase to promote the formation of [M+NH4]+ adducts for enhanced signal in positive ion mode.[3]
Matrix effects (ion suppression or enhancement in LC-MS/MS).Improve sample cleanup using SPE.[5] Use a stable isotope-labeled internal standard if available.
Inefficient extraction.Optimize the extraction solvent and method. Sonication with methanol is effective for plant materials.[6] For plasma, compare protein precipitation with SPE.[3][5]
Inconsistent Retention Times Fluctuations in mobile phase composition or flow rate.Ensure the HPLC system is properly equilibrated and the pumps are functioning correctly. Degas the mobile phase.[4]
Changes in column temperature.Use a column oven to maintain a stable temperature.[2]
Extraneous Peaks in Chromatogram Sample contamination.Use high-purity solvents and reagents. Ensure proper cleaning of labware.
Matrix interference.Improve the selectivity of the sample preparation method (e.g., use SPE).[5]
Carryover from previous injections.Implement a robust needle wash protocol and inject a blank solvent after high-concentration samples.

Quantitative Data Summary

The following tables summarize the limits of detection (LOD) and quantification (LOQ) for Paeoniflorin B using different analytical methods.

Table 1: HPLC-UV Detection Limits

MethodLODLOQReference
RRLC-UV0.2 µg/mL5 µg/mL[4][13]
LC-PDA (Raw Herb)0.37 mg/g-[6]
LC-PDA (Dried Aqueous Extract)0.25 mg/g-[6]

Table 2: LC-MS/MS Detection Limits

MethodLLOQReference
LC-MS/MS (Rat Plasma)1.0 ng/mL[3][14]
LC-MS/MS (Rat Plasma)Linear Range: 2-2000 ng/mL[5]

Experimental Protocols

Protocol 1: High-Sensitivity Paeoniflorin B Quantification in Rat Plasma via LC-MS/MS

This protocol is adapted from a validated method for high-sensitivity analysis.[3]

  • Sample Preparation (Protein Precipitation):

    • To 50 µL of rat plasma in a microcentrifuge tube, add the internal standard (e.g., Tolbutamide).

    • Add 500 µL of acetonitrile to precipitate proteins.

    • Vortex for 90 seconds.

    • Centrifuge at 4500 rpm for 5 minutes.

    • Transfer the supernatant to a clean tube for analysis.

  • LC-MS/MS Conditions:

    • Column: Phenomenex Gemini® NX-C18 (4.6 x 100 mm, 3.0 µm)

    • Mobile Phase:

      • A: 0.1% formic acid and 5 mM ammonium acetate in water

      • B: Acetonitrile

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 5 µL

    • Ionization Mode: Positive Electrospray Ionization (ESI)

    • MRM Transition: m/z 498.1 → 179.1 ([M+NH4]+)

Protocol 2: Paeoniflorin B Quantification in Herbal Extracts via HPLC-UV

This protocol is based on a rapid resolution liquid chromatography (RRLC) method.[4][13]

  • Sample Preparation (Herbal Material):

    • Accurately weigh the powdered herbal material.

    • Add methanol and extract using sonication.

    • Centrifuge and filter the supernatant through a 0.45 µm filter before injection.

  • HPLC-UV Conditions:

    • Column: Agilent Zorbas XDB-C18 (4.6 mm × 50 mm, 1.8 µm)

    • Mobile Phase: Methanol and 0.05 mol/L potassium phosphate (B84403) monobasic buffer (38:62, v/v)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: 230 nm

    • Injection Volume: 5 µL

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Processing Sample Biological or Herbal Sample Extraction Extraction / Precipitation Sample->Extraction Cleanup Centrifugation / SPE Extraction->Cleanup HPLC HPLC Separation Cleanup->HPLC Detector UV or MS/MS Detection HPLC->Detector Integration Peak Integration Detector->Integration Quantification Quantification Integration->Quantification

Caption: General experimental workflow for Paeoniflorin B detection.

troubleshooting_logic start Low Signal Intensity? method Using HPLC-UV? start->method switch_ms Consider switching to LC-MS/MS for higher sensitivity method->switch_ms Yes optimize_ms Optimize MS parameters (e.g., use [M+NH4]+ adduct) method->optimize_ms No (using LC-MS/MS) optimize_uv Optimize UV wavelength (230nm) and mobile phase switch_ms->optimize_uv If not feasible sample_prep Improve sample preparation (e.g., use SPE) optimize_uv->sample_prep optimize_ms->sample_prep

Caption: Decision tree for troubleshooting low signal intensity.

References

Technical Support Center: Large-Scale Synthesis of Paeonilactone B

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the large-scale synthesis of Paeonilactone B.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, offering potential causes and solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low Overall Yield Suboptimal reaction conditions (temperature, concentration, time). Incomplete conversion of starting materials. Degradation of acid-sensitive intermediates. Inefficient purification.Systematically optimize reaction parameters using a design of experiments (DoE) approach. Monitor reaction progress closely using techniques like TLC or LC-MS to ensure complete conversion. Maintain strictly anhydrous and neutral or slightly basic conditions when handling acid-sensitive intermediates. Employ optimized purification protocols, such as flash column chromatography with a carefully selected solvent system.
Poor Diastereoselectivity in SmI₂-Mediated Cyclization Insufficient amount or absence of Hexamethylphosphoramide (HMPA). Incorrect reaction temperature. Presence of water or other protic impurities.The use of HMPA is critical for achieving high diastereoselectivity in the SmI₂-mediated cascade cyclization.[1][2][3] Ensure the use of freshly distilled and anhydrous THF and other reagents. Perform the reaction at the optimized temperature, typically ranging from -78°C to room temperature, depending on the specific substrate.
Formation of Aromatic Byproducts Presence of acid during workup or purification of acid-sensitive olefinic acid intermediates.[4]Conduct the acidification step during workup at low temperatures (e.g., 0°C) with careful and slow addition of acid. Utilize buffer solutions to maintain a controlled pH during extraction and purification steps. Employ neutral or basic alumina (B75360) for chromatography if silica (B1680970) gel proves to be too acidic.
Side-product Formation During Oxidation Over-oxidation or side reactions with sensitive functional groups. Formation of methylthiomethyl ethers as side-products during Swern oxidation.[4]Use mild and selective oxidizing agents. For Swern oxidation, carefully control the stoichiometry of reagents and the reaction temperature. If methylthiomethyl ether side-products are formed, they can be cleaved by treatment with mercury(II) chloride and cadmium carbonate in aqueous acetonitrile.[4]
Difficulty in Purifying Intermediates Co-elution of desired product with impurities or starting materials. Decomposition of compounds on silica gel.Optimize the solvent system for column chromatography to achieve better separation. Consider using a different stationary phase, such as alumina or a bonded-phase silica. Employ alternative purification techniques like preparative HPLC or crystallization if column chromatography is ineffective.
Inconsistent Results Upon Scale-Up Inefficient heat transfer in larger reaction vessels. Mass transfer limitations. Changes in reagent addition rates.Utilize a jacketed reactor for better temperature control. Ensure efficient stirring to overcome mass transfer limitations. Adapt reagent addition rates and times for the larger scale, possibly using a syringe pump for controlled addition.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for the synthesis of this compound?

A1: A common and effective starting material for the enantioselective synthesis of this compound is (S)-(+)-carvone, which is a readily available and relatively inexpensive chiral building block.[5] Other synthetic routes may utilize different starting materials, but carvone-based syntheses are well-documented.

Q2: How critical is the choice of reagents for the SmI₂-mediated cyclization step?

A2: The choice of reagents is critical. The reaction is highly dependent on the presence of Hexamethylphosphoramide (HMPA) to achieve high diastereoselectivity.[1][2][3] Samarium(II) iodide (SmI₂) is the key reagent for this reductive cascade cyclization. The quality and dryness of the solvent (typically THF) are also crucial for the success of this reaction.

Q3: What are the key challenges in maintaining stereocontrol during the synthesis?

A3: The main challenges in stereocontrol include:

  • Diastereoselective Cyclization: As mentioned, achieving the desired stereoisomer during the SmI₂-mediated cyclization is highly dependent on reaction conditions.[1][2][3]

  • Control of Multiple Stereocenters: The cyclohexane (B81311) core of this compound has multiple stereocenters that need to be established with the correct relative and absolute configurations. This often involves stereoselective reactions such as epoxidations and reductions.

Q4: Are there any specific intermediates that are particularly unstable?

A4: Yes, certain olefinic acid intermediates in some synthetic routes are reported to be acid-sensitive and can easily aromatize if not handled carefully, especially during acidic workup or purification on silica gel.[4]

Q5: What purification methods are most effective for this compound and its intermediates?

A5: Flash column chromatography is a commonly used method for the purification of this compound and its synthetic intermediates.[6] The choice of solvent system is crucial for good separation. In some cases, preparative HPLC may be necessary to achieve high purity. For certain crystalline intermediates, recrystallization can be an effective purification technique.

Quantitative Data Summary

The following table summarizes the reported yields for different synthetic routes to this compound and its precursors.

Synthetic Route/Key Step Starting Material Product Reported Overall Yield (%) Number of Steps Reference
Stereoselective SynthesisEnantiomerically enriched terpenolThis compound11.510[1]
SmI₂-Mediated Cascade CyclizationMethylenecyclopropyl ketone(±)-Paeonilactone BNot specified for overall synthesisShort synthesis[2][3]
Formal Total Synthesis(S)-(+)-carvoneEnantiomerically pure lactone intermediateNot specified for overall synthesis of this compound-[5]
Total Synthesis(S)-carvone(-)-Pavidolide B (structurally related)Not specified for overall synthesis4[7]

Experimental Protocols

Key Experiment: SmI₂-Mediated Cascade Radical Cyclization

This protocol is a general representation based on published literature and should be adapted and optimized for specific substrates and scales.

Materials:

  • Methylenecyclopropyl ketone precursor

  • Samarium(II) iodide (SmI₂) solution in THF (typically 0.1 M)

  • Hexamethylphosphoramide (HMPA), freshly distilled

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous solution of potassium carbonate (K₂CO₃)

  • Saturated aqueous solution of sodium thiosulfate (B1220275) (Na₂S₂O₃)

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Organic solvents for extraction (e.g., ethyl acetate)

Procedure:

  • Under an inert atmosphere (argon or nitrogen), dissolve the methylenecyclopropyl ketone precursor in anhydrous THF in a flame-dried flask.

  • Add freshly distilled HMPA to the solution.

  • Cool the reaction mixture to the desired temperature (e.g., -78°C).

  • Slowly add the SmI₂ solution in THF to the reaction mixture via a syringe or cannula until the characteristic dark blue or green color persists.

  • Stir the reaction at the same temperature and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of K₂CO₃.

  • Allow the mixture to warm to room temperature.

  • Add a saturated aqueous solution of Na₂S₂O₃ to remove any remaining iodine.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) multiple times.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Paeonilactone_B_Synthesis_Workflow cluster_start Starting Material cluster_intermediates Key Intermediates & Reactions cluster_cyclization Key Cyclization Step cluster_end Final Product start (S)-(+)-Carvone int1 Allylic Alcohol Intermediate start->int1 Reduction int2 Epoxy-alcohol int1->int2 Epoxidation int3 Olefinic Acid int2->int3 Ring Opening & Elimination int4 Methylenecyclopropyl Ketone int3->int4 Acylation & Modification cyclization SmI₂-Mediated Cascade Cyclization int4->cyclization end_product This compound cyclization->end_product Further Transformations

Caption: A generalized workflow for the synthesis of this compound starting from (S)-(+)-carvone.

Troubleshooting_Logic cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Solutions problem Low Diastereoselectivity cause1 Insufficient HMPA problem->cause1 cause2 Protic Impurities problem->cause2 cause3 Incorrect Temperature problem->cause3 solution1 Add/Increase HMPA cause1->solution1 solution2 Use Anhydrous Reagents cause2->solution2 solution3 Optimize Temperature cause3->solution3

Caption: A troubleshooting decision tree for addressing low diastereoselectivity.

References

Preventing degradation of Paeonilactone B during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of Paeonilactone B during storage and experimental use.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for solid this compound?

For long-term stability, solid this compound should be stored in a tightly sealed container, desiccated, at -20°C.

Q2: I need to make a stock solution. What is the best practice for storing it?

Stock solutions of this compound can be prepared in a suitable solvent (e.g., DMSO, ethanol) and stored at -20°C for several months. To minimize degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use vials.

Q3: My this compound solution has changed color. What could be the cause?

A change in color can be an indicator of chemical degradation. This could be due to exposure to light, elevated temperatures, or incompatible solvents. It is recommended to prepare fresh solutions and ensure proper storage conditions are maintained.

Q4: I am seeing unexpected peaks in my HPLC analysis of a this compound sample. Could this be degradation?

Yes, the appearance of new peaks in your chromatogram is a strong indication that this compound may be degrading. These new peaks likely represent degradation products. To confirm this, you can perform a forced degradation study to intentionally degrade the compound and compare the resulting chromatogram with your sample.

Troubleshooting Guide

IssuePossible CauseRecommended Action
Loss of Potency or Inconsistent Results Degradation of this compound in stock or working solutions.1. Prepare fresh stock solutions from solid material. 2. Aliquot stock solutions to avoid repeated freeze-thaw cycles. 3. Protect solutions from light and store at -20°C. 4. Verify the purity of the solid material using a validated analytical method.
Appearance of Additional Peaks in HPLC Chemical degradation due to improper storage or experimental conditions (e.g., pH, temperature, light exposure).1. Review and optimize the pH and temperature of your experimental buffers. 2. Conduct experiments under light-protected conditions if photolability is suspected. 3. Perform a forced degradation study to identify potential degradation products and develop a stability-indicating HPLC method.
Precipitation in Stored Solutions Poor solubility or degradation leading to insoluble products.1. Confirm the solubility of this compound in your chosen solvent. 2. If storing at low temperatures, ensure the compound remains in solution upon thawing. Gentle warming and vortexing may be necessary. 3. Filter the solution through a 0.22 µm filter before use if minor precipitation is observed after thawing.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines the conditions for intentionally degrading this compound to understand its stability profile and identify potential degradation products.

1. Sample Preparation:

2. Stress Conditions:

  • Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Incubate at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Place a vial of the solid this compound and a vial of the stock solution in an oven at 60°C for 48 hours.

  • Photolytic Degradation: Expose a vial of the stock solution to direct sunlight or a photostability chamber for 24 hours. A control sample should be wrapped in aluminum foil and kept under the same conditions.

3. Sample Analysis:

  • After the incubation period, neutralize the acidic and basic samples.

  • Dilute all samples to a suitable concentration with the mobile phase.

  • Analyze all samples, including a non-degraded control, by a stability-indicating HPLC-UV method.

Protocol 2: Development of a Stability-Indicating HPLC Method

A stability-indicating method is crucial for separating the intact drug from its degradation products.

1. Instrumentation:

  • A standard HPLC system with a UV detector.

2. Chromatographic Conditions (Example):

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determined by the UV spectrum of this compound (e.g., 230 nm).

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

3. Method Validation:

  • The method should be validated for specificity by analyzing the samples from the forced degradation study to ensure baseline separation of all degradation products from the parent peak.

Data Presentation

The results from a forced degradation study can be summarized as follows:

Table 1: Summary of this compound Degradation under Stress Conditions

Stress Condition% Degradation of this compoundNumber of Degradation ProductsRetention Time of Major Degradant(s) (min)
0.1 M HCl, 60°C, 24hData PlaceholderData PlaceholderData Placeholder
0.1 M NaOH, 60°C, 24hData PlaceholderData PlaceholderData Placeholder
3% H₂O₂, RT, 24hData PlaceholderData PlaceholderData Placeholder
Heat (Solid), 60°C, 48hData PlaceholderData PlaceholderData Placeholder
Heat (Solution), 60°C, 48hData PlaceholderData PlaceholderData Placeholder
Photolytic, RT, 24hData PlaceholderData PlaceholderData Placeholder

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis prep Prepare this compound Stock Solution (1 mg/mL) acid Acidic (0.1M HCl, 60°C) prep->acid Expose to Stress Conditions base Basic (0.1M NaOH, 60°C) prep->base Expose to Stress Conditions oxidative Oxidative (3% H2O2, RT) prep->oxidative Expose to Stress Conditions thermal Thermal (60°C) prep->thermal Expose to Stress Conditions photo Photolytic (Light Exposure) prep->photo Expose to Stress Conditions hplc Stability-Indicating HPLC-UV Analysis acid->hplc Analyze Samples base->hplc Analyze Samples oxidative->hplc Analyze Samples thermal->hplc Analyze Samples photo->hplc Analyze Samples data Data Interpretation (% Degradation, Peak Purity) hplc->data

Forced Degradation Experimental Workflow

degradation_pathway PLB This compound (Lactone Ring Intact) DP1 Degradation Product 1 (Hydrolyzed Lactone - Acyclic) PLB->DP1 Hydrolysis (Acidic or Basic Conditions) DP2 Further Degradation Products DP1->DP2 e.g., Oxidation, Decarboxylation

Hypothetical Degradation Pathway for this compound

Paeonilactone B experimental variability and reproducibility

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Paeonilactone B. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the experimental use of this compound, addressing potential issues of variability and reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary known biological activities?

A1: this compound is a monoterpene isolated from the roots of Paeonia lactiflora. Its primary reported biological activity is its neuroprotective effect against oxidative stress. It has been shown to protect rat cortical cells from neurotoxicity induced by hydrogen peroxide (H₂O₂).

Q2: What are the recommended storage conditions for this compound?

A2: For long-term storage, this compound powder should be stored at -20°C in a sealed container, protected from moisture and light. If dissolved in a solvent, the stock solution should be stored at -80°C for up to six months or at -20°C for one month, also in a sealed container and protected from light.[1]

Q3: What solvents are suitable for dissolving this compound?

A3: this compound is soluble in solvents such as Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone.[2] For cell culture experiments, DMSO is a common choice for creating a stock solution.

Q4: How can I improve the solubility of this compound if I encounter issues?

A4: If you experience difficulty in dissolving this compound, gently warming the tube to 37°C and using an ultrasonic bath for a short period can aid in solubilization.[2][3] It is recommended to prepare and use the solution on the same day to ensure stability and avoid precipitation.[2]

Q5: Are there known issues with the stability of this compound in cell culture media?

A5: While specific stability data for this compound in various cell culture media is not extensively published, it is a general concern for many small molecules. The stability of a compound in media can be affected by components such as glucose, which can react with certain compounds over time. It is advisable to minimize the time the compound is in the media before and during the experiment. For critical experiments, a stability test of this compound in your specific cell culture medium can be performed by incubating the compound in the medium for the duration of your experiment and then analyzing its concentration by a suitable method like HPLC.

Troubleshooting Guides

Issue 1: High Variability in In Vitro Neuroprotection Assays

Possible Causes and Solutions:

  • Inconsistent this compound Concentration:

    • Problem: Incomplete solubilization or precipitation of this compound in the stock solution or final culture medium can lead to inconsistent dosing.

    • Solution: Ensure complete dissolution of the powder when making the stock solution. Use sonication and gentle warming if necessary. When diluting the stock solution into the aqueous culture medium, vortex or mix thoroughly. Visually inspect for any precipitation. Prepare fresh dilutions for each experiment.

  • Cell Health and Density:

    • Problem: Variations in cell seeding density, passage number, and overall health of the cells (e.g., PC12 cells) can significantly impact their susceptibility to oxidative stress and their response to this compound.

    • Solution: Use cells within a consistent and low passage number range. Ensure a uniform cell seeding density across all wells of your microplate. Always include a vehicle control (e.g., DMSO) to account for any solvent effects on cell viability.

  • Timing of Treatment:

    • Problem: The timing of pre-treatment with this compound before inducing oxidative stress (e.g., with H₂O₂) is a critical parameter. Inconsistent timing can lead to variable results.

    • Solution: Adhere strictly to the pre-treatment time outlined in your protocol. Use a multichannel pipette for simultaneous addition of compounds and stressors where possible to minimize timing differences between wells.

Issue 2: Poor Reproducibility in Anti-Inflammatory Assays

Possible Causes and Solutions:

  • LPS Activity Variability:

    • Problem: Lipopolysaccharide (LPS) is a common inflammatory stimulus used in these assays. The activity of LPS can vary between lots and preparations.

    • Solution: Use LPS from the same lot for a series of experiments. Perform a dose-response curve for LPS to determine the optimal concentration for your specific cell type (e.g., RAW 264.7 macrophages) and batch of LPS.

  • Inconsistent Cell Activation:

    • Problem: The level of inflammatory response can be influenced by the confluency of the cells and their activation state.

    • Solution: Plate cells at a consistent density and allow them to adhere and stabilize for a set period (e.g., 24 hours) before treatment. Avoid disturbing the cells excessively during media changes and treatment additions.

  • Assay Endpoint Variability:

    • Problem: The measurement of inflammatory markers like nitric oxide (NO) or cytokines (e.g., TNF-α, IL-6) can be influenced by the timing of the measurement and the stability of the analyte.

    • Solution: Measure the endpoint at a consistent time point after stimulation. For NO measurement using the Griess assay, be aware that nitrite (B80452) can be further oxidized, so timely measurement is important. For cytokine ELISAs, follow the manufacturer's protocol carefully and ensure consistent incubation times.

Experimental Protocols & Data

Protocol: In Vitro Neuroprotection Assay Against H₂O₂-Induced Oxidative Stress in PC12 Cells

This protocol is adapted from common procedures for assessing neuroprotective effects against oxidative stress.

1. Cell Culture and Seeding:

  • Culture PC12 cells in DMEM supplemented with 10% horse serum, 5% fetal bovine serum, and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ humidified atmosphere.
  • Seed PC12 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.

2. This compound Pre-treatment:

  • Prepare a stock solution of this compound in DMSO.
  • Dilute the stock solution in cell culture medium to achieve the desired final concentrations (e.g., a range from 0.1 to 10 µM).
  • Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
  • Include a vehicle control group treated with the same concentration of DMSO as the highest this compound concentration.
  • Incubate the cells for a pre-treatment period (e.g., 1-2 hours).

3. Induction of Oxidative Stress:

  • Prepare a fresh solution of hydrogen peroxide (H₂O₂) in serum-free medium.
  • After the pre-treatment period, expose the cells to H₂O₂ (e.g., 200 µM) for 24 hours. A control group without H₂O₂ treatment should also be included.

4. Assessment of Cell Viability (MTT Assay):

  • After the 24-hour incubation with H₂O₂, add MTT solution (5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.
  • Incubate the plate for 4 hours at 37°C.
  • Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
  • Measure the absorbance at 490 nm using a microplate reader.
  • Calculate cell viability as a percentage of the control group (untreated with H₂O₂).

Quantitative Data

Table 1: Pharmacokinetic Parameters of this compound in Rats

ParameterValue (Mean ± SD)
Administration Route Oral (as a metabolite of Albiflorin)
Dose of Albiflorin 5 mg/kg
Cmax (Maximum Concentration) 12.4 ± 3.4 ng/mL[2]
Tmax (Time to Cmax) ~2 hours[2]

Note: This data is for this compound as a metabolite after oral administration of Albiflorin to rats.

Table 2: In Vitro Bioactivity Data for Paeoniflorin (a related compound)

AssayCell LineEffectIC50/EC50
Neuroprotection PC12 cellsProtection against glutamate-induced cytotoxicityNot explicitly stated, but significant protection observed at concentrations of 100-300 µM.[2]
Anti-inflammatory RAW 264.7 macrophagesInhibition of LPS-induced nitric oxide (NO) productionData for Paeoniflorin not explicitly stated, but significant reduction in NO observed.

Visualizations

Signaling Pathways

Paeonilactone_B_Signaling cluster_stress Oxidative Stress cluster_inflammation Inflammation cluster_nrf2 Nrf2 Pathway cluster_nfkb NF-κB Pathway Oxidative_Stress Oxidative Stress (e.g., H₂O₂) Nrf2 Nrf2 Oxidative_Stress->Nrf2 activates Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS) IKK IKK Inflammatory_Stimulus->IKK activates Paeonilactone_B This compound Paeonilactone_B->Nrf2 promotes activation NF_kB NF-κB (p65/p50) Paeonilactone_B->NF_kB inhibits activation Keap1 Keap1 ARE ARE Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1) Cellular_Protection Cellular Protection & Reduced Inflammation Antioxidant_Enzymes->Cellular_Protection IκBα IκBα Pro_inflammatory_Genes Pro-inflammatory Genes (e.g., TNF-α, IL-6, iNOS) Pro_inflammatory_Genes->Cellular_Protection

Experimental Workflow

Experimental_Workflow Start Start Experiment Cell_Seeding Seed Cells (e.g., PC12 or RAW 264.7) in 96-well plate Start->Cell_Seeding Incubation_24h Incubate for 24h for cell adherence Cell_Seeding->Incubation_24h Pre_treatment Pre-treat with This compound (various concentrations) Incubation_24h->Pre_treatment Stimulation Add Stressor (e.g., H₂O₂ or LPS) Pre_treatment->Stimulation Incubation_24h_2 Incubate for 24h Stimulation->Incubation_24h_2 Assay Perform Endpoint Assay Incubation_24h_2->Assay MTT MTT Assay (Neuroprotection) Assay->MTT Griess Griess Assay (NO) (Anti-inflammation) Assay->Griess ELISA ELISA (Cytokines) (Anti-inflammation) Assay->ELISA Data_Analysis Data Analysis MTT->Data_Analysis Griess->Data_Analysis ELISA->Data_Analysis End End Data_Analysis->End

Troubleshooting Logic

Troubleshooting_Logic Start High Variability or Poor Reproducibility Check_Compound Check this compound Preparation Start->Check_Compound Check_Cells Check Cell Culture Conditions Start->Check_Cells Check_Protocol Review Experimental Protocol Start->Check_Protocol Solubility Is it fully dissolved? (Use sonication/warming) Check_Compound->Solubility Fresh_Dilutions Are dilutions made fresh? Check_Compound->Fresh_Dilutions Passage_Number Consistent passage number? Check_Cells->Passage_Number Seeding_Density Uniform seeding density? Check_Cells->Seeding_Density Timing Consistent incubation times? Check_Protocol->Timing Reagent_Lots Same lots of key reagents (e.g., LPS)? Check_Protocol->Reagent_Lots Resolved Issue Resolved Solubility->Resolved Fresh_Dilutions->Resolved Passage_Number->Resolved Seeding_Density->Resolved Timing->Resolved Reagent_Lots->Resolved

References

Validation & Comparative

Comparative Analysis of Anti-Inflammatory Activity: Paeoniflorin vs. Paeonilactone B

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the existing scientific literature reveals a significant disparity in the available research on the anti-inflammatory properties of Paeoniflorin and Paeonilactone B, both monoterpene glycosides isolated from Paeonia lactiflora. While Paeoniflorin has been extensively studied for its potent anti-inflammatory effects, there is a notable lack of direct experimental data on the anti-inflammatory activity of this compound. The primary focus of research on this compound has been its neuroprotective effects against oxidative stress.

This guide, therefore, provides a detailed overview of the well-documented anti-inflammatory activity of Paeoniflorin, supported by quantitative data and experimental methodologies. A brief discussion on other anti-inflammatory constituents of Paeonia lactiflora is also included to provide a broader context.

Paeoniflorin: A Potent Anti-Inflammatory Agent

Paeoniflorin has demonstrated significant anti-inflammatory effects across a wide range of in vitro and in vivo studies. Its mechanisms of action are multifaceted, primarily involving the modulation of key signaling pathways such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, which are central to the inflammatory response.

Quantitative Assessment of Anti-inflammatory Activity

The anti-inflammatory efficacy of Paeoniflorin has been quantified through various assays that measure its ability to inhibit the production of pro-inflammatory mediators.

Inflammatory MediatorAssay SystemConcentration of PaeoniflorinInhibitionReference
Nitric Oxide (NO)LPS-stimulated RAW 264.7 macrophages100 µM~50%[1]
Prostaglandin E2 (PGE2)LPS-stimulated RAW 264.7 macrophages100 µM~60%[1]
Tumor Necrosis Factor-α (TNF-α)LPS-stimulated RAW 264.7 macrophages50 µMSignificant reduction[2]
Interleukin-1β (IL-1β)LPS-stimulated RAW 264.7 macrophages50 µMSignificant reduction[2]
Interleukin-6 (IL-6)LPS-stimulated RAW 264.7 macrophages50 µMSignificant reduction[2]

Table 1: Inhibitory Effects of Paeoniflorin on Pro-inflammatory Mediators. This table summarizes the quantitative data on the inhibition of key inflammatory molecules by Paeoniflorin in lipopolysaccharide (LPS)-stimulated macrophage cell lines.

Mechanistic Insights: Modulation of Signaling Pathways

Paeoniflorin exerts its anti-inflammatory effects by targeting upstream signaling cascades that regulate the expression of inflammatory genes.

The NF-κB pathway is a critical regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Paeoniflorin has been shown to inhibit this process by preventing the phosphorylation and subsequent degradation of IκBα.

NF_kappa_B_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Activates IKK IKK Complex TLR4->IKK Activates IkappaB IκBα IKK->IkappaB Phosphorylates NFkappaB NF-κB (p50/p65) IkappaB->NFkappaB Inhibits nucleus Nucleus NFkappaB->nucleus Translocates Inflammatory_Genes Pro-inflammatory Gene Transcription nucleus->Inflammatory_Genes Induces Paeoniflorin Paeoniflorin Paeoniflorin->IKK Inhibits

Paeoniflorin inhibits the NF-κB signaling pathway.

The MAPK family, including p38, JNK, and ERK, plays a crucial role in transducing extracellular signals to cellular responses, including inflammation. Paeoniflorin has been observed to suppress the phosphorylation of these key MAPK proteins in response to inflammatory stimuli, thereby downregulating the inflammatory cascade.

MAPK_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 p38 p38 TAK1->p38 JNK JNK TAK1->JNK ERK ERK TAK1->ERK AP1 AP-1 p38->AP1 JNK->AP1 ERK->AP1 Inflammatory_Response Inflammatory Response AP1->Inflammatory_Response Paeoniflorin Paeoniflorin Paeoniflorin->TAK1 Inhibits Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Anti-inflammatory Assays Culture RAW 264.7 Cell Culture Pretreat Pre-treatment with Paeoniflorin Culture->Pretreat Stimulate LPS Stimulation Pretreat->Stimulate NO_Assay Griess Assay for NO Stimulate->NO_Assay ELISA ELISA for Cytokines Stimulate->ELISA Western_Blot Western Blot for Signaling Proteins Stimulate->Western_Blot

References

Comparative Analysis of Paeonilactone B and Albiflorin: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of two prominent bioactive compounds derived from Paeonia lactiflora: Paeonilactone B and Albiflorin (B1665693). This document synthesizes experimental data on their pharmacological activities, mechanisms of action, and provides detailed experimental protocols for key assays.

Introduction

This compound and Albiflorin are two monoterpenoids isolated from the roots of Paeonia lactiflora, a plant with a long history in traditional medicine. While both compounds share a common origin, emerging research indicates they possess distinct pharmacological profiles, particularly in the realms of neuroprotection and anti-inflammatory effects. This guide aims to provide a side-by-side comparison to aid researchers in understanding their relative therapeutic potential and mechanisms of action.

Pharmacological Activity: A Comparative Overview

Initial studies suggest that both this compound and Albiflorin exhibit promising therapeutic properties. However, the extent of research and the specific activities reported differ significantly.

This compound has been primarily identified for its neuroprotective effects , specifically against oxidative stress. In vitro studies have demonstrated its ability to protect rat cortical cells from hydrogen peroxide (H₂O₂)-induced neurotoxicity.

Albiflorin , on the other hand, has been more extensively studied and shows a broader range of activities, including potent anti-inflammatory and neuroprotective effects. It has been investigated in various models of inflammation and neurodegenerative diseases, demonstrating its potential to modulate key signaling pathways.

Quantitative Comparison of Bioactivity

To facilitate a direct comparison, the following tables summarize the available quantitative data on the bioactivities of this compound and Albiflorin. It is important to note that direct comparative studies are limited, and some data for Albiflorin is compared with Paeoniflorin (B1679553), a structurally related isomer.

Table 1: Comparative Anti-Inflammatory Activity

ParameterThis compoundAlbiflorinPaeoniflorin (for comparison)Reference
Inhibition of Nitric Oxide (NO) Production (LPS-induced RAW 264.7 cells) Data not availableIC₅₀: 1.3 x 10⁻² mol/LIC₅₀: 2.2 x 10⁻⁴ mol/L[1][2][3]
Inhibition of PGE₂ Production (LPS-induced RAW 264.7 cells) Data not available12.94% inhibition27.56% inhibition[2][3]
Inhibition of TNF-α Production (LPS-induced RAW 264.7 cells) Data not available15.29% inhibition20.57% inhibition[2][3]
Inhibition of IL-6 Production (LPS-induced RAW 264.7 cells) Data not available10.78% inhibition29.01% inhibition[2][3]
Inhibition of cPLA₂ Data not availableIC₅₀: 333.2 nMData not available[4]

Table 2: Comparative Neuroprotective Activity

ParameterThis compoundAlbiflorinReference
Protection against H₂O₂-induced neurotoxicity (rat cortical cells) Demonstrated protective effectDemonstrated protective effect[4]
Improvement of PC12 cell viability (Aβ₂₅₋₃₅-induced) Data not availableSignificant improvement at 50 µM[4]

Mechanisms of Action and Signaling Pathways

The underlying mechanisms of action for this compound and Albiflorin are still under investigation, with significantly more known about Albiflorin's pathways.

This compound

The primary mechanism identified for this compound is its ability to counteract oxidative stress . The specific signaling pathways involved in this neuroprotective effect have not yet been fully elucidated.

Albiflorin

Albiflorin has been shown to modulate multiple key signaling pathways involved in inflammation and neuroprotection:

  • Anti-inflammatory Mechanism: Albiflorin exerts its anti-inflammatory effects by inhibiting the MAPK/NF-κB signaling pathway . This leads to a reduction in the production of pro-inflammatory mediators such as TNF-α, IL-1β, and IL-6.[5][6]

  • Neuroprotective and Antioxidant Mechanism: Albiflorin's neuroprotective and antioxidant activities are mediated through the activation of the Nrf2/HO-1 signaling pathway . This pathway plays a crucial role in cellular defense against oxidative stress. Additionally, in models of Alzheimer's disease, Albiflorin has been shown to activate the MAPK/ERK pathway and in depression models, it influences the PI3K/Akt pathway .[4][7][8]

The following diagrams illustrate the known signaling pathways for Albiflorin.

Albiflorin_Anti_Inflammatory_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK TLR4->MAPK IKK IKK MAPK->IKK IkappaB IκB IKK->IkappaB P NFkappaB NF-κB IkappaB->NFkappaB releases NFkappaB_n NF-κB NFkappaB->NFkappaB_n translocation Albiflorin Albiflorin Albiflorin->MAPK inhibits Albiflorin->IKK inhibits Inflammatory_Genes Pro-inflammatory Gene Transcription NFkappaB_n->Inflammatory_Genes activates Albiflorin_Neuroprotective_Pathway cluster_stress Cellular Stress cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus OxidativeStress Oxidative Stress (e.g., H₂O₂) Keap1 Keap1 OxidativeStress->Keap1 induces conformational change Nrf2 Nrf2 Keap1->Nrf2 releases Nrf2_n Nrf2 Nrf2->Nrf2_n translocation Albiflorin Albiflorin Albiflorin->Keap1 promotes Nrf2 dissociation ARE ARE Nrf2_n->ARE binds Antioxidant_Genes Antioxidant Gene Expression (e.g., HO-1) ARE->Antioxidant_Genes activates Neuroprotection_Workflow start Start: Isolate & Culture Primary Rat Cortical Neurons pretreatment Pre-treat with This compound or Albiflorin start->pretreatment induction Induce Oxidative Stress (add H₂O₂) pretreatment->induction incubation Incubate for 24 hours induction->incubation assessment Assess Cell Viability (MTT or LDH assay) incubation->assessment analysis Data Analysis: Compare treated vs. H₂O₂ alone assessment->analysis end End: Determine Neuroprotective Effect analysis->end Anti_Inflammatory_Workflow start Start: Culture RAW 264.7 Macrophages pretreatment Pre-treat with Albiflorin start->pretreatment induction Induce Inflammation (add LPS) pretreatment->induction incubation Incubate for 24 hours induction->incubation measurement Measure Inflammatory Mediators (NO, TNF-α, IL-1β, IL-6) incubation->measurement analysis Data Analysis: Compare treated vs. LPS alone measurement->analysis end End: Determine Anti-inflammatory Effect analysis->end

References

Validating the in vivo Neuroprotective Effects of Paeonilactone B: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vivo neuroprotective effects of Paeonilactone B. Due to a notable scarcity of published in vivo studies directly investigating the neuroprotective properties of this compound, this document leverages available pharmacokinetic data for this compound and presents a detailed comparison with the extensively studied, structurally related compound, Paeoniflorin. Paeoniflorin, a major bioactive component isolated from the same plant genus (Paeonia), serves as a proxy to infer the potential neuroprotective mechanisms and efficacy that this compound might exhibit. This comparison is further contextualized by including data from two established neuroprotective agents, Memantine (B1676192) and Edaravone (B1671096), offering a broader perspective for drug development professionals.

This compound: Current in vivo Understanding

Direct evidence for the in vivo neuroprotective effects of this compound is currently limited. However, a pharmacokinetic study has demonstrated its presence in rat plasma following oral administration of albiflorin, a related compound. This indicates that this compound is a metabolite and is bioavailable, a crucial prerequisite for any systemic therapeutic effect.

Table 1: Pharmacokinetic Profile of this compound in Rats

CompoundAdministration RouteDoseTmax (hours)Cmax (ng/mL)
This compound (metabolite of Albiflorin)Oral5 mg/kg (of Albiflorin)~212.4 ± 3.4

This data confirms that this compound can be detected in the bloodstream after oral administration of a parent compound, suggesting it has the potential to reach target tissues, including the central nervous system. However, without dedicated in vivo neuroprotection studies, its efficacy remains to be scientifically validated.

Paeoniflorin: An in vivo Surrogate for Neuroprotection

Given the data gap for this compound, we turn to Paeoniflorin to provide insights into potential neuroprotective activities. Paeoniflorin has been extensively studied in various animal models of neurological disorders.

Comparative Efficacy of Paeoniflorin, Memantine, and Edaravone

The following table summarizes the in vivo neuroprotective effects of Paeoniflorin in a mouse model of Alzheimer's disease, alongside the effects of Memantine in a neurotoxicity model and Edaravone in a stroke model. This comparative data provides a benchmark for evaluating the potential therapeutic window and efficacy of paeonia-derived compounds.

Table 2: Comparative in vivo Neuroprotective Effects

CompoundAnimal ModelDisease ModelKey Efficacy Endpoints
Paeoniflorin 5XFAD Transgenic MiceAlzheimer's Disease- Significantly decreased escape latency and path length in Morris water maze. - Increased alternation rate in T-maze test. - Alleviated amyloid-β plaque burden. - Inhibited astrocyte activation. - Decreased IL-1β and TNF-α expression in the brain.[1]
Memantine MiceRotenone-induced Retinal Degeneration- Prevented rotenone-induced increase in cell death and oxidative stress in the ganglion cell layer. - Prevented the decrease in total cell density in the ganglion cell layer. - Prevented the reduction in ganglion cell layer + nerve fiber layer thickness in a dose-dependent manner.[2][3]
Edaravone RatsTransient Focal Ischemia (Stroke)- Reduced infarct volumes and brain swelling. - Suppressed the upregulation of pro-inflammatory cytokines (e.g., IL-1β) and matrix metalloproteinase-9 (MMP-9) in plasma.[4]
Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the experimental protocols used in the cited in vivo studies.

  • Animal Model: 5XFAD transgenic mice, which exhibit key pathological features of Alzheimer's disease.[1]

  • Drug Administration: Paeoniflorin (5 mg/kg) was administered intraperitoneally (i.p.) daily for 28 days.[1]

  • Behavioral Tests:

    • Morris Water Maze: To assess spatial learning and memory. Mice were trained to find a hidden platform in a circular pool of water. Escape latency and path length to the platform were recorded.[1]

    • T-Maze Test: To evaluate spatial working memory. The test measures the tendency of mice to alternate between the arms of a T-shaped maze.[1]

  • Histological and Biochemical Analysis:

    • Immunohistochemistry: Brain sections were stained to visualize and quantify amyloid-β plaques and activated astrocytes.[1]

    • ELISA: Levels of pro-inflammatory cytokines (IL-1β and TNF-α) in brain tissue were measured using enzyme-linked immunosorbent assay.[1]

  • Animal Model: Mice subjected to intravitreal injection of rotenone (B1679576), a mitochondrial complex I inhibitor that induces neurotoxicity.[2][3]

  • Drug Administration: Memantine was co-administered with rotenone.

  • Outcome Measures:

    • TUNEL Assay: To detect and quantify apoptotic cell death in the retinal ganglion cell layer.[2]

    • Histology: Retinal sections were analyzed to measure the thickness of the ganglion cell layer and the nerve fiber layer, and to determine the total cell density.[2][3]

    • Oxidative Stress Markers: Levels of oxidative stress in the ganglion cell layer were assessed.[2][3]

  • Animal Model: Rats subjected to middle cerebral artery occlusion (MCAO) to induce transient focal ischemia.[4]

  • Drug Administration: Edaravone was administered intravenously.

  • Efficacy Assessment:

    • Infarct Volume Measurement: Brains were sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to delineate the infarct area and calculate the infarct volume.[4]

    • Brain Swelling Assessment: The degree of brain edema was quantified.[4]

    • Cytokine Array: Plasma levels of various pro-inflammatory cytokines and chemokines were measured to assess the systemic inflammatory response.[4]

Visualizing the Mechanisms: Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of the underlying mechanisms and experimental designs, the following diagrams are provided.

experimental_workflow cluster_paeoniflorin Paeoniflorin in Alzheimer's Model cluster_memantine Memantine in Retinal Neurotoxicity cluster_edaravone Edaravone in Stroke Model P_animal 5XFAD Mice P_drug Paeoniflorin (5 mg/kg, i.p.) P_animal->P_drug P_behavior Behavioral Tests (Morris Water Maze, T-Maze) P_drug->P_behavior P_histo Histology & Biochemistry (Aβ plaques, Astrocytes, Cytokines) P_behavior->P_histo M_animal Mice M_induction Rotenone Injection M_animal->M_induction M_drug Memantine Co-administration M_induction->M_drug M_outcome Outcome Measures (Cell Death, Histology, Oxidative Stress) M_drug->M_outcome E_animal Rats E_induction MCAO Surgery E_animal->E_induction E_drug Edaravone (i.v.) E_induction->E_drug E_assessment Efficacy Assessment (Infarct Volume, Brain Swelling, Cytokines) E_drug->E_assessment

Figure 1: Comparative Experimental Workflows for Neuroprotective Agents.

The neuroprotective effects of Paeoniflorin are believed to be mediated through multiple signaling pathways, primarily targeting neuroinflammation and apoptosis.

paeoniflorin_pathway cluster_inflammation Anti-inflammatory Effects cluster_apoptosis Anti-apoptotic Effects Paeoniflorin Paeoniflorin NFkB NF-κB Paeoniflorin->NFkB inhibits Bcl2 Bcl-2 Paeoniflorin->Bcl2 increases Bax Bax Paeoniflorin->Bax decreases Akt p-Akt Paeoniflorin->Akt increases p38MAPK p-p38 MAPK Paeoniflorin->p38MAPK decreases TNFa TNF-α NFkB->TNFa regulates IL1b IL-1β NFkB->IL1b regulates IL6 IL-6 NFkB->IL6 regulates Neuroprotection Neuroprotection Caspase3 Caspase-3 Bcl2->Caspase3 inhibits Bax->Caspase3 activates Akt->Caspase3 inhibits p38MAPK->Caspase3 activates

Figure 2: Key Signaling Pathways Modulated by Paeoniflorin.

Conclusion and Future Directions

While direct in vivo evidence for the neuroprotective effects of this compound is currently lacking, its detection as a metabolite in plasma suggests bioavailability. The extensive research on the related compound, Paeoniflorin, provides a strong rationale for further investigation into this compound's potential as a neuroprotective agent.

The comparative data presented here on Paeoniflorin, alongside the established drugs Memantine and Edaravone, highlights the multifaceted nature of neuroprotection. Paeoniflorin demonstrates a promising profile by targeting both neuroinflammation and apoptosis in a model of chronic neurodegeneration.

Future research should prioritize in vivo studies designed to directly assess the neuroprotective efficacy and mechanisms of action of this compound in relevant animal models of neurological diseases. Such studies are essential to validate its potential as a novel therapeutic candidate and to provide the necessary data for comparison with existing treatments.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Paeonilactone B Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of bioactive compounds is paramount. This guide provides a comparative analysis of three common analytical techniques for the quantification of Paeonilactone B, a key metabolite of paeoniflorin (B1679553) found in Paeonia lactiflora. The comparison focuses on High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), and High-Performance Thin-Layer Chromatography (HPTLC), offering insights into their respective performance based on established validation parameters.

This compound is a monoterpene lactone that, along with other metabolites of paeoniflorin, contributes to the therapeutic effects of peony root extracts. As research into the pharmacological activities of these compounds continues, robust and reliable analytical methods for their quantification are essential. The choice of analytical method can significantly impact the accuracy, sensitivity, and efficiency of research and quality control processes. This guide summarizes the available data on the validation of HPLC-UV, UPLC-MS/MS, and HPTLC methods for this compound analysis, providing a framework for selecting the most appropriate technique for a given application.

Comparison of Analytical Method Validation Parameters

The performance of an analytical method is assessed through a series of validation parameters as defined by the International Council for Harmonisation (ICH) guidelines. These parameters ensure that the method is suitable for its intended purpose. The following table summarizes the typical performance of HPLC-UV, UPLC-MS/MS, and HPTLC for the analysis of this compound and related compounds, based on available literature.

Validation ParameterHPLC-UVUPLC-MS/MSHPTLC
Linearity (R²) ≥ 0.999≥ 0.99≥ 0.99
Precision (%RSD) < 2%< 15%< 5%
Accuracy (%Recovery) 98-102%85-115%95-105%
Limit of Detection ng levelpg to fg levelng level
Limit of Quantification ng levelpg to fg levelng level
Specificity Moderate to HighVery HighModerate
Analysis Time ~30-60 min~5-15 min~20-40 min (per plate)

Experimental Methodologies

A detailed understanding of the experimental protocols is crucial for replicating and comparing analytical methods. Below are representative methodologies for each technique.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

The HPLC-UV method is a widely used technique for the quantification of phytochemicals. For the analysis of compounds in Paeonia lactiflora, a reverse-phase C18 column is commonly employed.[1][2]

  • Instrumentation: A standard HPLC system equipped with a UV/Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is typically used, often consisting of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile).

  • Detection: UV detection is performed at a wavelength of 230 nm, which is suitable for paeoniflorin and its related compounds.

  • Sample Preparation: Plant material is extracted with a suitable solvent (e.g., methanol (B129727) or ethanol), filtered, and diluted as necessary before injection.

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

UPLC-MS/MS offers superior sensitivity and selectivity, making it ideal for the analysis of metabolites in complex biological matrices.

  • Instrumentation: A UPLC system coupled to a tandem mass spectrometer (e.g., triple quadrupole or TOF).

  • Column: A sub-2 µm particle size C18 column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase: Similar to HPLC, a gradient of aqueous and organic solvents is used, such as water with 0.1% formic acid and acetonitrile.

  • Ionization: Electrospray ionization (ESI) in either positive or negative mode is commonly used.

  • Detection: Multiple Reaction Monitoring (MRM) is employed for quantitative analysis, providing high specificity and sensitivity. For this compound, specific precursor-product ion transitions are monitored.

  • Sample Preparation: For biological samples like plasma, a protein precipitation step followed by centrifugation and filtration is typically required.[3]

High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC is a planar chromatographic technique that allows for the simultaneous analysis of multiple samples, making it a cost-effective option for screening and quality control.

  • Instrumentation: HPTLC system including an automatic sample applicator, developing chamber, and a densitometer/scanner.

  • Stationary Phase: HPTLC plates pre-coated with silica (B1680970) gel 60 F254.

  • Mobile Phase: A suitable solvent system is chosen to achieve good separation of the target analytes.

  • Detection: Densitometric analysis is performed at a specific wavelength after derivatization if necessary.

  • Sample Preparation: Similar to HPLC, samples are extracted and applied to the HPTLC plate as bands.

Visualizing the Workflow and Logic

To better illustrate the processes and relationships involved in the cross-validation of these analytical methods, the following diagrams are provided.

Analytical_Method_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Chromatographic Analysis cluster_Validation Method Validation Extraction Extraction Filtration Filtration/Purification Extraction->Filtration HPLC_UV HPLC-UV Filtration->HPLC_UV Injection/Application UPLC_MSMS UPLC-MS/MS Filtration->UPLC_MSMS Injection/Application HPTLC HPTLC Filtration->HPTLC Injection/Application Linearity Linearity HPLC_UV->Linearity Precision Precision HPLC_UV->Precision Accuracy Accuracy HPLC_UV->Accuracy LOD_LOQ LOD/LOQ HPLC_UV->LOD_LOQ Specificity Specificity HPLC_UV->Specificity UPLC_MSMS->Linearity UPLC_MSMS->Precision UPLC_MSMS->Accuracy UPLC_MSMS->LOD_LOQ UPLC_MSMS->Specificity HPTLC->Linearity HPTLC->Precision HPTLC->Accuracy HPTLC->LOD_LOQ HPTLC->Specificity

General workflow for the analysis and validation of this compound.

Method_Selection_Logic cluster_Considerations Key Considerations cluster_Methods Recommended Method Start Define Analytical Needs Sensitivity Required Sensitivity Start->Sensitivity Specificity_Need Need for High Specificity Start->Specificity_Need Sample_Throughput Sample Throughput Start->Sample_Throughput Cost Cost Constraints Start->Cost Select_UPLC_MSMS UPLC-MS/MS Sensitivity->Select_UPLC_MSMS Very High Select_HPLC_UV HPLC-UV Sensitivity->Select_HPLC_UV Moderate Specificity_Need->Select_UPLC_MSMS High (Metabolites) Specificity_Need->Select_HPLC_UV Moderate Select_HPTLC HPTLC Sample_Throughput->Select_HPTLC High Cost->Select_HPLC_UV Moderate Cost->Select_HPTLC Low

Decision logic for selecting an analytical method for this compound.

Conclusion

The selection of an analytical method for the quantification of this compound should be guided by the specific requirements of the study.

  • UPLC-MS/MS stands out for its exceptional sensitivity and specificity, making it the method of choice for pharmacokinetic studies and the analysis of trace levels of this compound in complex biological matrices.

  • HPLC-UV offers a robust and reliable alternative for routine quality control of herbal extracts and formulations where the concentration of this compound is relatively high. It provides a good balance between performance and cost.

  • HPTLC is a cost-effective and high-throughput method suitable for screening large numbers of samples and for the qualitative and semi-quantitative analysis of this compound in raw materials and finished products.

Ultimately, a thorough cross-validation of these methods using the same set of samples would provide the most definitive comparison. However, based on the available data, researchers and drug development professionals can make an informed decision by carefully considering the trade-offs between sensitivity, specificity, throughput, and cost.

References

A Comparative Guide to Paeonilactone B and Other Bioactive Compounds from Paeonia lactiflora

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacological properties of Paeonilactone B alongside other prominent bioactive compounds isolated from the roots of Paeonia lactiflora: paeoniflorin (B1679553), albiflorin (B1665693), and paeonol (B1678282). The information presented herein is collated from various experimental studies to aid in research and development endeavors.

Introduction to Paeonia lactiflora Compounds

Paeonia lactiflora, commonly known as Chinese peony, is a perennial plant rich in a diverse array of bioactive constituents.[1] For centuries, its roots have been utilized in traditional medicine across Asia for their therapeutic properties.[1][2] Modern phytochemical research has identified several key compounds responsible for these effects, including monoterpene glycosides, flavonoids, and phenols.[1] Among these, paeoniflorin is the most abundant.[2] This guide focuses on a comparative analysis of this compound, paeoniflorin, albiflorin, and paeonol, summarizing their known anti-inflammatory, neuroprotective, and anti-cancer activities.

Comparative Analysis of Biological Activities

The following sections and tables summarize the available experimental data on the anti-inflammatory, neuroprotective, and anti-cancer effects of these four compounds.

Anti-inflammatory Activity

Paeoniflorin and albiflorin have been most extensively studied for their anti-inflammatory properties, demonstrating the ability to modulate key inflammatory pathways. In contrast, there is currently a lack of available data on the anti-inflammatory effects of this compound. Paeonol has also been reported to possess anti-inflammatory activity.

Table 1: Comparison of Anti-inflammatory Effects

CompoundAssayKey FindingsReference
Paeoniflorin LPS-induced NO production in RAW 264.7 cellsIC50: 2.2 x 10⁻⁴ mol/L[3][4]
LPS-induced PGE2, TNF-α, IL-6 production in RAW 264.7 cellsInhibition rates: 27.56% (PGE2), 20.57% (TNF-α), 29.01% (IL-6)[3]
Albiflorin LPS-induced NO production in RAW 264.7 cellsIC50: 1.3 x 10⁻² mol/L[3][4]
LPS-induced PGE2, TNF-α, IL-6 production in RAW 264.7 cellsInhibition rates: 12.94% (PGE2), 15.29% (TNF-α), 10.78% (IL-6)[3]
Paeonol LPS-induced NO production in RAW 264.7 cellsEffective reduction of NO
This compound -Data not available-
Neuroprotective Activity

All four compounds have been investigated for their potential to protect neuronal cells from damage. This compound has shown promise in protecting against oxidative stress-induced neurotoxicity.

Table 2: Comparison of Neuroprotective Effects

CompoundModelKey FindingsReference
This compound H₂O₂-induced neurotoxicity in rat cortical cellsTested at concentrations of 0.1-10 μM, but did not show significant protective activity in the described assay.[1][5]
Paeoniflorin H₂O₂-induced oxidative stress in SH-SY5Y cellsProtective effects against neuronal damage.[6]
Albiflorin MPTP-induced Parkinson's disease modelsAmeliorates neuroinflammation and exerts neuroprotective effects.
Paeonol Oxidative stress in NSC-34 cell linesNeuroprotective and antioxidant effects against H₂O₂-induced damage.[7]
Streptozotocin-induced diabetic neuropathy in ratsPrevents neuronal damage and lowers demyelination.[8]
Anti-cancer Activity

Paeoniflorin and paeonol have demonstrated anti-tumor effects across various cancer cell lines through the modulation of multiple signaling pathways. Data on the anti-cancer properties of this compound and albiflorin is limited.

Table 3: Comparison of Anti-cancer Effects

CompoundCancer Cell Line(s)Key FindingsReference
Paeoniflorin Bladder cancerInhibits growth via phosphorylation of Chk2.[6]
Paeonol Bladder cancerInduces apoptosis and G1 phase cell cycle arrest.
Albiflorin -Data not available-
This compound -Data not available-

Signaling Pathways and Mechanisms of Action

The therapeutic effects of these compounds are underpinned by their interaction with various cellular signaling pathways.

Anti-inflammatory Signaling

Paeoniflorin and albiflorin exert their anti-inflammatory effects primarily through the inhibition of the NF-κB and MAPK signaling pathways, leading to a reduction in the production of pro-inflammatory mediators.

anti_inflammatory_pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IκBα IκBα IKK->IκBα phosphorylates NFκB NF-κB IκBα->NFκB releases nucleus Nucleus NFκB->nucleus pro_inflammatory_genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) nucleus->pro_inflammatory_genes transcription Paeoniflorin Paeoniflorin Paeoniflorin->IKK inhibits Albiflorin Albiflorin Albiflorin->IKK inhibits

Anti-inflammatory signaling pathway of Paeoniflorin and Albiflorin.

Neuroprotective Signaling

The neuroprotective effects of these compounds are often associated with the activation of antioxidant pathways, such as the Nrf2/HO-1 pathway, and the inhibition of pro-inflammatory signaling in neuronal cells.

neuroprotective_pathway oxidative_stress Oxidative Stress (e.g., H₂O₂) ROS Increased ROS oxidative_stress->ROS neuronal_damage Neuronal Damage & Apoptosis ROS->neuronal_damage Paeonol Paeonol Paeonol->ROS scavenges Paeoniflorin Paeoniflorin Paeoniflorin->ROS reduces Albiflorin Albiflorin Albiflorin->neuronal_damage inhibits neuroinflammation

Neuroprotective mechanisms against oxidative stress.

Anti-cancer Signaling

Paeonol has been shown to induce apoptosis and inhibit proliferation in cancer cells through modulation of pathways like the Wnt/β-catenin and PI3K/Akt signaling cascades.

anticancer_pathway_paeonol Paeonol Paeonol Wnt Wnt/β-catenin Pathway Paeonol->Wnt inhibits PI3K_Akt PI3K/Akt Pathway Paeonol->PI3K_Akt inhibits cell_proliferation Cell Proliferation & Survival Wnt->cell_proliferation apoptosis Apoptosis Wnt->apoptosis inhibits PI3K_Akt->cell_proliferation PI3K_Akt->apoptosis inhibits

Anti-cancer signaling pathways modulated by Paeonol.

Experimental Protocols

This section outlines the general methodologies employed in the cited studies to evaluate the biological activities of the Paeonia lactiflora compounds.

Anti-inflammatory Activity Assay
  • Cell Culture: Murine macrophage RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.

  • Nitric Oxide (NO) Production Assay: Cells are pre-treated with various concentrations of the test compounds for 1 hour, followed by stimulation with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours. The concentration of nitrite (B80452) in the culture supernatant is measured using the Griess reagent.

  • Cytokine Measurement (TNF-α, IL-6, PGE2): Cell culture supernatants are collected after treatment with the compounds and LPS. The concentrations of TNF-α, IL-6, and PGE2 are determined using commercially available ELISA kits according to the manufacturer's instructions.

  • Western Blot Analysis: To determine the expression of proteins involved in inflammatory signaling (e.g., iNOS, COX-2, IκBα, NF-κB), cells are lysed, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE, transferred to a PVDF membrane, and incubated with specific primary and secondary antibodies. Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Neuroprotective Activity Assay
  • Cell Culture: Primary rat cortical cells or human neuroblastoma SH-SY5Y cells are cultured in appropriate media.

  • Induction of Oxidative Stress: Neurotoxicity is induced by exposing the cells to hydrogen peroxide (H₂O₂).

  • Cell Viability Assay: Cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Cells are treated with the test compounds for a specified period before or during exposure to the neurotoxic agent. The absorbance is measured at a specific wavelength to determine the percentage of viable cells.

  • Measurement of Reactive Oxygen Species (ROS): Intracellular ROS levels are measured using fluorescent probes such as 2',7'-dichlorofluorescin diacetate (DCF-DA).

Anti-cancer Activity Assay
  • Cell Culture: Human cancer cell lines (e.g., bladder cancer T24 and J82) are maintained in appropriate culture media.

  • Cell Proliferation Assay: The effect on cell proliferation is determined using the CCK-8 (Cell Counting Kit-8) assay. Cells are seeded in 96-well plates and treated with different concentrations of the compounds for various time points.

  • Cell Cycle Analysis: Cells are treated with the compounds, harvested, fixed, and stained with propidium (B1200493) iodide (PI). The DNA content is analyzed by flow cytometry to determine the cell cycle distribution.

  • Apoptosis Assay: Apoptosis is detected by Annexin V-FITC and PI staining followed by flow cytometry analysis.

Conclusion

The compounds derived from Paeonia lactiflora exhibit a wide range of pharmacological activities. Paeoniflorin and albiflorin are potent anti-inflammatory agents, while paeonol shows significant anti-cancer and neuroprotective effects. The available data on this compound suggests a potential neuroprotective role against oxidative stress, although it did not show significant activity in the specific assay cited.[1][5] Further research is warranted to fully elucidate the therapeutic potential of this compound, particularly in the areas of inflammation and cancer, and to enable more comprehensive comparative analyses with other well-characterized compounds from this medicinally important plant.

References

Comparative Analysis of Paeonilactone A and B: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the biological activities of Paeonilactone A and Paeonilactone B, two monoterpene lactones isolated from Paeonia lactiflora. While direct comparative studies are limited, this document synthesizes the available data and outlines standard experimental protocols for assessing their potential therapeutic effects.

Overview of Biological Activities

Paeonilactone A and B are structurally related monoterpenes derived from Paeonia lactiflora, a plant with a long history in traditional medicine for treating conditions related to inflammation and neurological disorders. Current scientific literature provides some insights into the neuroprotective potential of this compound; however, comprehensive comparative data on the biological activities of both Paeonilactone A and B is not yet available. Further research is required to fully elucidate and compare their anti-inflammatory, neuroprotective, and anticancer properties.

Neuroprotective Activity

To date, no specific studies detailing the neuroprotective activity of Paeonilactone A have been identified.

A standard experimental workflow to assess and compare the neuroprotective effects of Paeonilactone A and B is outlined below.

G cluster_workflow Experimental Workflow: Neuroprotective Assay prep Prepare PC12 Cell Culture seed Seed PC12 Cells in 96-well plates prep->seed treat Treat cells with Paeonilactone A or B (various concentrations) seed->treat induce Induce oxidative stress (e.g., with H2O2) treat->induce incubate Incubate for 24 hours induce->incubate assay Assess cell viability (MTT Assay) incubate->assay analyze Analyze data and determine EC50 assay->analyze

Caption: Workflow for in vitro neuroprotective activity assessment.

Anti-inflammatory Activity

Direct experimental evidence and quantitative data (e.g., IC50 values) for the anti-inflammatory activity of Paeonilactone A and this compound are currently lacking in the scientific literature. However, other constituents of Paeonia lactiflora have demonstrated anti-inflammatory effects, suggesting that these lactones may also possess similar properties.

A common method to evaluate in vitro anti-inflammatory activity is to measure the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

Anticancer Activity

There is currently no available scientific literature detailing the anticancer activities of Paeonilactone A or this compound. The potential of these compounds as anticancer agents remains an unexplored area of research.

A standard approach to screen for anticancer activity involves determining the half-maximal inhibitory concentration (IC50) against various cancer cell lines using a cytotoxicity assay, such as the MTT assay.

Data Summary

Due to the limited availability of direct comparative studies, a quantitative data summary table cannot be provided at this time. Further research is necessary to generate the data required for a comprehensive comparison of the biological activities of Paeonilactone A and B.

Experimental Protocols

The following are detailed protocols for the key experiments mentioned in this guide.

Neuroprotective Activity Assay

Objective: To determine the ability of Paeonilactone A and B to protect neuronal cells from oxidative stress-induced cell death.

Cell Line: PC12 (rat pheochromocytoma) cells.

Methodology:

  • Cell Culture: Culture PC12 cells in RPMI-1640 medium supplemented with 10% horse serum, 5% fetal bovine serum, and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

  • Seeding: Seed the cells into 96-well plates at a density of 1 x 10^5 cells/mL and allow them to adhere for 24 hours.

  • Treatment: Pre-treat the cells with varying concentrations of Paeonilactone A or B (e.g., 1, 10, 50, 100 µM) for 2 hours.

  • Induction of Oxidative Stress: Add hydrogen peroxide (H2O2) to a final concentration of 200 µM to induce oxidative stress and incubate for 24 hours.

  • Cell Viability Assessment (MTT Assay):

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the control (untreated) group and determine the EC50 value for each compound.

In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition)

Objective: To evaluate the potential of Paeonilactone A and B to inhibit the production of the pro-inflammatory mediator nitric oxide (NO).

Cell Line: RAW 264.7 (murine macrophage) cells.

Methodology:

  • Cell Culture: Grow RAW 264.7 cells in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Seeding: Plate the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with different concentrations of Paeonilactone A or B for 1 hour.

  • Stimulation: Induce inflammation by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL and incubate for 24 hours.

  • Nitric Oxide Measurement (Griess Assay):

    • Collect 50 µL of the cell culture supernatant.

    • Add 50 µL of Griess Reagent (a mixture of 1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 5% phosphoric acid).

    • Incubate at room temperature for 10 minutes.

    • Measure the absorbance at 540 nm.

  • Data Analysis: Create a standard curve using sodium nitrite (B80452) to quantify the nitrite concentration. Calculate the percentage of NO inhibition compared to the LPS-only treated group and determine the IC50 value.

G cluster_pathway Signaling Pathway: LPS-induced NO Production LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 NFkB NF-κB Activation MyD88->NFkB iNOS iNOS Expression NFkB->iNOS NO Nitric Oxide (NO) Production iNOS->NO

Caption: Simplified signaling pathway for LPS-induced nitric oxide production.

Anticancer Activity Assay (MTT Assay)

Objective: To assess the cytotoxic effects of Paeonilactone A and B on cancer cells.

Cell Lines: A panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HeLa for cervical cancer).

Methodology:

  • Cell Culture: Maintain the selected cancer cell lines in their respective recommended media and conditions.

  • Seeding: Seed the cells in 96-well plates at an appropriate density (e.g., 5 x 10^3 cells/well) and allow them to attach overnight.

  • Treatment: Treat the cells with a range of concentrations of Paeonilactone A or B for 48 or 72 hours.

  • Cell Viability Assessment (MTT Assay):

    • Add MTT solution to each well and incubate for 4 hours.

    • Remove the medium and add DMSO to dissolve the formazan product.

    • Measure the absorbance at 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value for each compound on each cell line.

Conclusion and Future Directions

The current body of scientific literature provides preliminary evidence for the neuroprotective activity of this compound. However, there is a significant gap in our understanding of the biological activities of Paeonilactone A and a lack of direct comparative studies for both compounds.

Future research should focus on:

  • Conducting head-to-head comparative studies of Paeonilactone A and B across a range of biological assays.

  • Performing dose-response studies to determine the potency (EC50 or IC50 values) of each compound in neuroprotective, anti-inflammatory, and anticancer models.

  • Elucidating the underlying molecular mechanisms of action for any observed biological activities.

Such studies are crucial for determining the therapeutic potential of these natural products and for guiding future drug development efforts.

References

A Comparative Guide to the Anti-inflammatory Effects of Paeoniflorin and Albiflorin

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the published findings on the anti-inflammatory properties of Paeoniflorin (B1679553) and its structural isomer, Albiflorin (B1665693). The data presented is primarily drawn from studies conducted on lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, a common in vitro model for inflammation research. This document is intended for researchers, scientists, and drug development professionals interested in replicating and expanding upon these findings.

Data Presentation: Comparative Anti-inflammatory Activity

The following tables summarize the quantitative data on the inhibitory effects of Paeoniflorin and Albiflorin on key inflammatory mediators.

Table 1: Inhibition of Inflammatory Mediators [1][2][3]

Inflammatory MediatorPaeoniflorin (Inhibition %)Albiflorin (Inhibition %)Notes
Nitric Oxide (NO)17.6117.35At a concentration of 10⁻⁵ mol/L.
Prostaglandin E₂ (PGE₂)27.5612.94At a concentration of 10⁻⁵ mol/L.
Tumor Necrosis Factor-α (TNF-α)20.5750.70At a concentration of 10⁻⁵ mol/L. Albiflorin showed stronger inhibition at 10⁻⁶ and 10⁻⁵ mol/L.
Interleukin-6 (IL-6)29.0112.43At a concentration of 10⁻⁵ mol/L. Paeoniflorin demonstrated stronger inhibition.

Table 2: IC₅₀ Values for Nitric Oxide Production [1][2][3]

CompoundIC₅₀ (mol/L)
Paeoniflorin2.2 x 10⁻⁴
Albiflorin1.3 x 10⁻²

Table 3: Inhibition of Protein and Gene Expression of Inflammatory Enzymes [1][2][3]

TargetPaeoniflorin (Inhibition %)Albiflorin (Inhibition %)Level of ExpressionNotes
COX-250.9817.21ProteinPaeoniflorin shows stronger inhibition of COX-2 protein expression.
iNOS35.6558.36mRNAAlbiflorin more strongly inhibits iNOS mRNA expression.
COX-238.0847.64mRNAAlbiflorin shows slightly stronger inhibition of COX-2 mRNA.
TNF-α45.1912.43mRNAPaeoniflorin shows stronger inhibition of TNF-α mRNA.
IL-619.7250.70mRNAAlbiflorin more strongly inhibits IL-6 mRNA.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparative studies of Paeoniflorin and Albiflorin.

1. Cell Culture and Treatment [4][5][6][7]

  • Cell Line: RAW 264.7 murine macrophage cells.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% heat-inactivated fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO₂.

  • Treatment: Cells are pre-incubated with various concentrations of Paeoniflorin or Albiflorin (typically in the range of 10⁻⁸ to 10⁻⁵ mol/L) for a specified time (e.g., 2 hours) before being stimulated with 0.2 µg/mL of lipopolysaccharide (LPS) to induce an inflammatory response.

2. Nitric Oxide (NO) Production Assay (Griess Assay) [8][9][10][11][12]

  • Principle: This colorimetric assay measures the concentration of nitrite (B80452) (NO₂⁻), a stable and nonvolatile breakdown product of NO.

  • Procedure:

    • After cell treatment, 100 µL of the cell culture supernatant is mixed with 100 µL of Griess reagent (a solution containing sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine).

    • The mixture is incubated at room temperature for 10-15 minutes.

    • The absorbance is measured at 540 nm using a microplate reader.

    • The concentration of nitrite is determined by comparison with a standard curve generated using known concentrations of sodium nitrite.

3. Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines and PGE₂ [13][14][15]

  • Principle: A sandwich ELISA is used to quantify the levels of TNF-α, IL-6, and PGE₂ in the cell culture supernatants.

  • Procedure:

    • A 96-well plate is coated with a capture antibody specific for the target cytokine or PGE₂.

    • Cell culture supernatants (samples) and standards are added to the wells and incubated.

    • After washing, a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) is added.

    • A substrate for the enzyme is added, leading to a color change.

    • The reaction is stopped, and the absorbance is measured at 450 nm.

    • The concentration of the target molecule is calculated from the standard curve.

4. Cell-Based ELISA for COX-2 Protein Expression [16][17]

  • Principle: This assay measures the intracellular levels of COX-2 protein in fixed cells.

  • Procedure:

    • RAW 264.7 cells are cultured and treated in a 96-well plate.

    • The cells are fixed with formaldehyde (B43269) and permeabilized.

    • A primary antibody specific for COX-2 is added to the wells.

    • After washing, an HRP-conjugated secondary antibody is added.

    • A substrate is added, and the resulting colorimetric signal is measured.

    • The signal is often normalized to the cell number in each well.

5. Quantitative Real-Time RT-PCR for mRNA Expression [18][19][20]

  • Principle: This technique is used to measure the relative expression levels of iNOS, COX-2, TNF-α, and IL-6 mRNA.

  • Procedure:

    • Total RNA is extracted from the treated cells.

    • The RNA is reverse-transcribed into complementary DNA (cDNA).

    • The cDNA is used as a template for real-time PCR with specific primers for the target genes and a reference gene (e.g., GAPDH).

    • The relative expression of the target genes is calculated using the ΔΔCt method after normalizing to the reference gene.

Mandatory Visualizations

LPS_Inflammatory_Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB TLR4->NFkB iNOS iNOS NFkB->iNOS COX2 COX-2 NFkB->COX2 TNFa TNF-α NFkB->TNFa IL6 IL-6 NFkB->IL6 NO NO iNOS->NO PGE2 PGE₂ COX2->PGE2 Paeoniflorin Paeoniflorin Paeoniflorin->NFkB inhibits Albiflorin Albiflorin Albiflorin->NFkB inhibits

Caption: LPS-induced inflammatory signaling pathway and points of inhibition by Paeoniflorin and Albiflorin.

Experimental_Workflow start Start culture Culture RAW 264.7 cells start->culture pretreat Pre-treat with Paeoniflorin or Albiflorin culture->pretreat stimulate Stimulate with LPS pretreat->stimulate collect Collect Supernatant & Cell Lysate stimulate->collect griess Griess Assay (NO) collect->griess elisa ELISA (TNF-α, IL-6, PGE₂) collect->elisa celisa Cell-Based ELISA (COX-2) collect->celisa qpcr qRT-PCR (mRNA) collect->qpcr end End griess->end elisa->end celisa->end qpcr->end

Caption: General experimental workflow for assessing the anti-inflammatory effects of Paeoniflorin and Albiflorin.

References

A Head-to-Head Comparison of Paeonilactone B and Other Neuroprotective Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for effective neuroprotective agents is a cornerstone of modern neuroscience research. This guide provides a comparative analysis of Paeonilactone B, a monoterpenoid isolated from Paeonia lactiflora, alongside two established neuroprotective drugs, Edaravone and Nimodipine. Due to the limited availability of direct head-to-head studies involving this compound, this guide utilizes data from its close structural analog, Paeoniflorin (B1679553), to provide a meaningful comparison. This document summarizes key quantitative data, details experimental methodologies, and visualizes the intricate signaling pathways involved in their neuroprotective mechanisms.

Quantitative Comparison of Neuroprotective Efficacy

The following tables summarize the neuroprotective effects of Paeoniflorin (as a proxy for this compound), Edaravone, and Nimodipine in in vitro models of hydrogen peroxide (H₂O₂)-induced oxidative stress, a common model for studying neurodegeneration.

Table 1: Effect on Cell Viability (MTT Assay) in H₂O₂-Induced Neurotoxicity

CompoundCell LineH₂O₂ ConcentrationCompound ConcentrationIncrease in Cell Viability (%)Reference
PaeoniflorinPC12200 µM20 µM15.6%[1]
40 µM24.1%[1]
80 µM35.8%[1]
EdaravoneHT22500 µM10 µM~15%
50 µM~35%
100 µM~50%
NimodipinePC1272 mM20 µMPrevents ~90% of cytotoxicity

Table 2: Effect on Cytotoxicity (LDH Release Assay) in H₂O₂-Induced Neurotoxicity

CompoundCell LineH₂O₂ ConcentrationCompound ConcentrationReduction in LDH Release (%)Reference
PaeoniflorinPC12200 µM20 µM19.6%[1]
40 µM35.1%[1]
80 µM50.5%[1]
EdaravonePrimary Cortical NeuronsOGD/R3 µM42%

Note: OGD/R (Oxygen-Glucose Deprivation/Reperfusion) is another common in vitro model for ischemic injury.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the outlines of the key experiments cited in this guide.

Hydrogen Peroxide (H₂O₂)-Induced Neurotoxicity in PC12 Cells
  • Cell Culture: Pheochromocytoma (PC12) cells are cultured in a suitable medium, typically DMEM supplemented with fetal bovine serum and horse serum, and maintained in a humidified incubator at 37°C with 5% CO₂.

  • Treatment: Cells are seeded in 96-well plates. After adherence, the cells are pre-treated with various concentrations of the neuroprotective agent (Paeoniflorin, Edaravone, or Nimodipine) for a specified period (e.g., 2 hours).

  • Induction of Oxidative Stress: Following pre-treatment, H₂O₂ is added to the culture medium at a final concentration known to induce significant cell death (e.g., 200 µM) and incubated for a further 24 hours.

  • Assessment of Neuroprotection: Cell viability and cytotoxicity are then measured using the MTT and LDH assays, respectively.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
  • After the treatment period, the culture medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well.

  • The plates are incubated for 4 hours at 37°C to allow for the conversion of MTT to formazan (B1609692) crystals by viable cells.

  • The MTT solution is then removed, and a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to dissolve the formazan crystals.

  • The absorbance is measured at a wavelength of 570 nm using a microplate reader. The intensity of the color is directly proportional to the number of viable cells.

LDH (Lactate Dehydrogenase) Release Assay
  • After the treatment period, a sample of the cell culture supernatant is collected from each well.

  • The supernatant is transferred to a new 96-well plate.

  • A reaction mixture containing a substrate for LDH is added to each well.

  • The plate is incubated at room temperature, protected from light, for a specified time (e.g., 30 minutes).

  • The enzymatic reaction is stopped by adding a stop solution.

  • The absorbance is measured at a specific wavelength (e.g., 490 nm) using a microplate reader. The amount of LDH released is proportional to the number of damaged or dead cells.

Signaling Pathways and Mechanisms of Action

The neuroprotective effects of these agents are mediated by complex intracellular signaling pathways. The diagrams below, generated using the DOT language, illustrate these mechanisms.

G General Experimental Workflow for In Vitro Neuroprotection Assay cluster_0 Cell Culture & Seeding cluster_1 Treatment cluster_2 Assessment A Neuronal Cell Line (e.g., PC12, SH-SY5Y) B Seed cells in 96-well plates A->B C Pre-treat with Neuroprotective Agent B->C D Induce Neurotoxicity (e.g., H2O2) C->D E Measure Cell Viability (MTT Assay) D->E F Measure Cytotoxicity (LDH Release Assay) D->F

General workflow for in vitro neuroprotection assays.

G Signaling Pathway of Paeoniflorin (for this compound) cluster_0 Upstream cluster_1 Intracellular Signaling cluster_2 Downstream Effects Paeoniflorin Paeoniflorin CaM ↓ Calmodulin (CaM) Paeoniflorin->CaM ERK ↑ p-ERK Paeoniflorin->ERK CaMKII ↑ p-CaMKII CaM->CaMKII CREB ↑ p-CREB CaMKII->CREB Neuroprotection Neuroprotection (↑ Cell Viability, ↓ Apoptosis) CREB->Neuroprotection ERK->CREB

Paeoniflorin's neuroprotective signaling cascade.

G Signaling Pathway of Edaravone cluster_0 Stimulus cluster_1 Intracellular Signaling cluster_2 Downstream Effects Edaravone Edaravone ROS Reactive Oxygen Species (ROS) Edaravone->ROS scavenges Nrf2 ↑ Nrf2 Nuclear Translocation Edaravone->Nrf2 GDNF ↑ GDNF Edaravone->GDNF ARE Antioxidant Response Element (ARE) Nrf2->ARE HO1 ↑ Heme Oxygenase-1 (HO-1) ARE->HO1 Neuroprotection Neuroprotection (↓ Oxidative Stress, ↓ Inflammation) HO1->Neuroprotection RET ↑ RET Receptor GDNF->RET RET->Neuroprotection

Edaravone's antioxidant and neurotrophic pathways.

G Signaling Pathway of Nimodipine cluster_0 Upstream cluster_1 Intracellular Signaling cluster_2 Downstream Effects Nimodipine Nimodipine L_type_Ca_channel L-type Ca2+ Channel (blocks) Nimodipine->L_type_Ca_channel PI3K ↑ PI3K Nimodipine->PI3K ERK ↑ p-ERK Nimodipine->ERK Akt ↑ p-Akt PI3K->Akt CREB ↑ p-CREB Akt->CREB ERK->CREB Neuroprotection Neuroprotection (↑ Neuronal Survival, ↓ Apoptosis) CREB->Neuroprotection

Nimodipine's signaling cascade for neuroprotection.

Conclusion

This guide provides a comparative overview of this compound (represented by its analogue Paeoniflorin), Edaravone, and Nimodipine, offering valuable insights for researchers in the field of neuroprotection. The presented data, while not from direct head-to-head trials for this compound, suggests that all three compounds exhibit significant neuroprotective properties in vitro by modulating key signaling pathways involved in cell survival, oxidative stress, and inflammation. Further direct comparative studies are warranted to fully elucidate the relative efficacy and therapeutic potential of this compound.

References

Safety Operating Guide

Navigating the Safe Disposal of Paeonilactone B in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

Understanding Paeonilactone B: A Profile

This compound is a monoterpene with neuroprotective effects, commonly used in research settings.[1] Its physical and chemical characteristics are essential in determining the appropriate disposal route.

PropertyValueSource
Molecular Formula C10H12O4PubChem[2]
Molecular Weight 196.20 g/mol PubChem[2]
Appearance White to off-white solidMedChemExpress[1]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc.BioCrick[3]
Storage -20°C, sealed storage, away from moisture and light. In solvent: -80°C for 6 months; -20°C for 1 month.MedChemExpress[1]

Core Principles for Chemical Waste Disposal

The disposal of any chemical, including this compound, must adhere to local, regional, and national regulations. Chemical waste generators are responsible for correctly classifying and disposing of hazardous materials.

It is imperative to consult with your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal contractor to ensure full compliance and safety.

Procedural Framework for Disposal

The following steps provide a general guideline for the disposal of this compound waste. This process should be adapted to the specific protocols of your institution.

  • Segregation: All waste containing this compound, including unused product, contaminated labware (e.g., vials, pipette tips), and personal protective equipment (PPE), should be segregated from other waste streams.

  • Containerization: Use a designated, compatible, and properly labeled hazardous waste container. The label should clearly state "Hazardous Waste" and identify the contents, including "this compound" and any solvents used.

  • Accumulation: Store the waste container in a designated satellite accumulation area that is secure and away from general laboratory traffic.

  • Professional Collection: Arrange for the collection of the hazardous waste by your institution's EHS department or a licensed hazardous waste disposal company.

Visualizing the Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound waste in a laboratory environment.

G This compound Disposal Workflow cluster_0 Waste Generation cluster_1 Waste Handling & Segregation cluster_2 Containerization & Storage cluster_3 Final Disposal A Unused this compound D Segregate this compound Waste from Other Streams A->D B Contaminated Labware (Vials, Pipettes, etc.) B->D C Contaminated PPE (Gloves, Coats, etc.) C->D E Place in a Labeled, Compatible Hazardous Waste Container D->E F Store in a Designated Satellite Accumulation Area E->F G Arrange for Collection by EHS or Certified Vendor F->G H Proper Disposal Following Regulatory Guidelines G->H

Caption: Logical workflow for this compound disposal.

Disclaimer: The information provided is for guidance purposes only and is based on general laboratory safety principles. It is not a substitute for professional advice. Always consult with your institution's certified safety professionals and adhere to all applicable regulations for chemical waste disposal.

References

Personal protective equipment for handling Paeonilactone B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of Paeonilactone B, ensuring the well-being of laboratory personnel and the integrity of research. Adherence to these protocols is essential for minimizing risks associated with this neuroprotective monoterpene.

Hazard Identification and Risk Assessment

Key Chemical and Physical Properties:

PropertyValue
Molecular Formula C₁₀H₁₂O₄[1]
Molecular Weight 196.20 g/mol [1]
Appearance Solid (Assumed)
Boiling Point 417.4 ± 45.0 °C at 760 mmHg[2]
Flash Point 171.5 ± 22.2 °C[2]
Density 1.3 ± 0.1 g/cm³[2]

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound to prevent skin and eye contact, and inhalation.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene)[3]To protect hands from direct contact with the compound.
Eye Protection Safety goggles or glasses with side shields[3][4]To shield eyes from splashes and airborne particles.
Body Protection A properly fitted and fastened laboratory coat[3]To provide effective coverage and protect street clothes.
Respiratory Protection N95 or higher rated respirator or use in a fume hood[3]To prevent inhalation of the powder, especially during weighing and transfer.
Foot Protection Closed-toe, slip-resistant shoes[3]To protect feet from spills and falling objects.

Operational Plan: Step-by-Step Handling Protocol

Preparation:

  • Consult Safety Resources: Before beginning work, familiarize yourself with the known properties of this compound and general protocols for handling solid organic compounds.[3]

  • Designate a Work Area: All handling of this compound powder should be conducted in a designated area, such as a chemical fume hood or a ventilated enclosure, to minimize inhalation risk.

  • Assemble PPE: Don all required personal protective equipment as outlined in the table above.

  • Prepare for Spills: Ensure a spill kit appropriate for chemical powders is readily accessible.

Handling:

  • Weighing: Carefully weigh the desired amount of this compound in a fume hood or on a balance with a draft shield. Use anti-static weighing paper or a container to prevent dispersal of the powder.

  • Dissolving: If preparing a solution, add the solvent to the weighed this compound slowly and carefully to avoid splashing.

  • Labeling: Clearly label all containers with the compound name, concentration, date, and appropriate hazard symbols.[3]

Post-Handling:

  • Decontamination: Clean the work area, balance, and any equipment used with an appropriate solvent and dispose of the cleaning materials as hazardous waste.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan

Waste Segregation:

  • Solid Waste: All disposable materials contaminated with this compound (e.g., gloves, weighing paper, paper towels) should be placed in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a labeled, sealed hazardous waste container. Do not pour down the drain.

Waste Disposal:

  • All chemical waste must be disposed of following local, regional, and national hazardous waste regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific procedures.

Experimental Workflow for Safe Handling of this compound

G A 1. Preparation - Review SDS/Safety Info - Designate Work Area - Don PPE - Prepare Spill Kit B 2. Weighing - Use Fume Hood/Ventilated Enclosure - Use Anti-Static Weigh Paper - Handle with Care A->B C 3. Dissolving (if applicable) - Add Solvent Slowly - Avoid Splashing B->C D 4. Labeling - Compound Name - Concentration - Date - Hazard Symbols C->D E 5. Post-Handling - Decontaminate Work Area - Clean Equipment D->E F 6. Waste Disposal - Segregate Solid & Liquid Waste - Label Hazardous Waste Containers - Follow Institutional Protocols E->F G 7. Final Steps - Remove PPE - Wash Hands Thoroughly F->G

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.